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2-(1,2-Thiazol-4-yl)acetonitrile Documentation Hub

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  • Product: 2-(1,2-Thiazol-4-yl)acetonitrile
  • CAS: 66438-67-3

Core Science & Biosynthesis

Foundational

1,2-Thiazole-4-acetonitrile as a medicinal chemistry scaffold

Executive Summary 1,2-Thiazole-4-acetonitrile (Isothiazole-4-acetonitrile) represents a compact, electron-deficient heteroaromatic scaffold offering distinct advantages over its 1,3-thiazole isomer. While 1,3-thiazoles a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1,2-Thiazole-4-acetonitrile (Isothiazole-4-acetonitrile) represents a compact, electron-deficient heteroaromatic scaffold offering distinct advantages over its 1,3-thiazole isomer. While 1,3-thiazoles are ubiquitous in FDA-approved drugs, the 1,2-isothiazole core remains an underutilized bioisostere that offers unique hydrogen bond accepting (HBA) vectors and metabolic stability profiles.

This guide provides a comprehensive technical analysis of the 1,2-thiazole-4-acetonitrile scaffold, detailing its synthesis, reactivity, and application in designing novel bioactive agents (e.g., kinase inhibitors, anti-infectives).

Chemical Identity & Physicochemical Profile

The 1,2-thiazole ring is characterized by an N–S bond, imparting significant aromatic character but lower basicity compared to pyridine or 1,3-thiazole. The 4-acetonitrile pendant group acts as a versatile "chemical handle," enabling rapid diversification into amines, acids, amides, and heterocycles.

PropertyValue / CharacteristicRelevance to Drug Design
Formula C₅H₄N₂SFragment-based drug discovery (FBDD) core.
MW ~124.16 g/mol High ligand efficiency (LE) potential.
ClogP ~0.5 - 0.8Favorable polarity for oral bioavailability.
H-Bonding N2 is a weak acceptorModulates binding affinity without high desolvation penalty.
Electronic Electron-deficient ringIncreases acidity of the C4-methylene protons (pKa ~18-20).

Synthetic Access: Robust Pathways

Direct commercial availability of 1,2-thiazole-4-acetonitrile can be sporadic. Therefore, a robust, self-validating synthetic route starting from the stable Isothiazole-4-carboxylic acid is the industry standard.

Pathway A: The "Reductive Homologation" Route (Recommended)

This route is preferred for its scalability and reliability.

  • Reduction: Conversion of the carboxylic acid to the alcohol.

  • Activation: Conversion of the alcohol to a leaving group (chloride or mesylate).

  • Cyanation: Nucleophilic displacement with cyanide.[1]

Synthesis Acid Isothiazole-4- carboxylic acid Alcohol Isothiazol-4- ylmethanol Acid->Alcohol LiAlH4 or BH3·THF Chloride 4-(Chloromethyl) isothiazole Alcohol->Chloride SOCl2, DCM 0°C to RT Target 1,2-Thiazole-4- acetonitrile Chloride->Target NaCN, DMSO RT to 40°C

Figure 1: Stepwise synthesis of 1,2-thiazole-4-acetonitrile from the carboxylic acid precursor.

Reactivity Profile & Functionalization

The 1,2-thiazole-4-acetonitrile scaffold possesses two distinct reactivity centers: the nitrile group (electrophilic) and the methylene bridge (nucleophilic upon deprotonation).

The Nitrile Handle (Electrophilic Transformations)

The nitrile is a gateway to diverse pharmacophores:

  • Primary Amines: Reduction (H₂/Raney Ni or LiAlH₄) yields the ethylamine linker, crucial for targeting GPCRs or monoamine transporters.

  • Tetrazoles: Reaction with NaN₃/ZnBr₂ yields the tetrazole, a classic carboxylic acid bioisostere with improved metabolic stability.

  • Amides/Acids: Controlled hydrolysis allows for the installation of peptidomimetic tails.

The Methylene Bridge (CH-Acidity)

The electron-withdrawing nature of the isothiazole ring (inductive effect of N and S) acidifies the methylene protons (


-protons).
  • Alkylation: Deprotonation with bases like NaH or KOtBu allows mono- or di-alkylation, introducing steric bulk to fill hydrophobic pockets.

  • Knoevenagel Condensation: Reaction with aldehydes yields acrylonitriles, which are Michael acceptors often used in covalent kinase inhibitors.

Reactivity Core 1,2-Thiazole-4- acetonitrile Amine Ethylamine Linker (Target: GPCRs) Core->Amine Reduction (H2, Ni) Tetrazole Tetrazole Bioisostere (Target: Angiotensin) Core->Tetrazole [3+2] Cycloaddition (NaN3) Amide Primary Amide (Target: Proteases) Core->Amide Hydrolysis (H2O2, NaOH) Vinyl Acrylonitrile (Michael Acceptor) Core->Vinyl Knoevenagel (R-CHO, Base) Alkyl Branched Alkyl (Steric Fillers) Core->Alkyl Alkylation (R-X, NaH)

Figure 2: Divergent synthesis map demonstrating the versatility of the nitrile and methylene handles.

Experimental Protocols

The following protocols are designed for reliability in a medicinal chemistry setting.

Protocol A: Synthesis of 4-(Chloromethyl)isothiazole

Prerequisite for the acetonitrile synthesis.

  • Dissolution: Dissolve isothiazol-4-ylmethanol (1.0 eq) in anhydrous Dichloromethane (DCM) (10 mL/mmol).

  • Chlorination: Cool to 0°C. Add Thionyl Chloride (SOCl₂) (1.5 eq) dropwise.

  • Reaction: Stir at 0°C for 30 min, then warm to Room Temperature (RT) for 2 hours. Monitor by TLC (EtOAc/Hexane).

  • Workup: Concentrate in vacuo to remove excess SOCl₂. The residue is often used directly in the next step to avoid instability.

Protocol B: Cyanation to 1,2-Thiazole-4-acetonitrile
  • Setup: Suspend NaCN (1.2 eq) in dry DMSO (5 mL/mmol). Caution: NaCN is highly toxic. Use bleach traps.

  • Addition: Add the crude 4-(chloromethyl)isothiazole (dissolved in minimal DMSO) dropwise to the cyanide suspension at RT.

  • Heating: Stir at 40°C for 4 hours. The reaction is usually exothermic; control temperature to prevent polymerization.

  • Quench: Pour into ice-water. Extract with Ethyl Acetate (3x).

  • Purification: Wash organics with brine, dry over Na₂SO₄, and concentrate. Purify via silica gel chromatography (Gradient: 0-40% EtOAc in Hexanes).

    • Expected Yield: 60-75% over two steps.

Medicinal Chemistry Applications

Kinase Inhibition

Isothiazoles serve as excellent scaffolds for ATP-competitive inhibitors. The 4-acetonitrile group can be converted into an amino-pyrimidine or amino-pyridine motif, mimicking the adenine ring of ATP.

  • Reference: Isothiazole derivatives have shown efficacy against MEK1/2 and Chk1 kinases [1].

Bioisosterism

The 1,2-thiazole ring is a bioisostere of:

  • Pyridine: Similar size and H-bond accepting capability but with different

    
    -stacking properties.
    
  • Thiophene: Similar geometry but improved solubility due to the nitrogen atom.

  • 1,3-Thiazole: The 1,2-isomer often shows improved metabolic stability against P450 oxidation compared to the 1,3-isomer, which is prone to S-oxidation.

Case Study: Anti-Infectives

Derivatives of isothiazole-4-carboxylic acid (the precursor to our scaffold) have demonstrated broad-spectrum antiviral activity, particularly against poliovirus, by interfering with viral capsid formation [2]. The acetonitrile derivative allows for the extension of this core into novel chemical space for anti-viral exploration.

References

  • Pietka-Ottlik, M. et al. (2019). "The N'-Substituted Derivatives of 5-Chloro-3-Methylisothiazole-4-Carboxylic Acid Hydrazide with Antiproliferative Activity." Molecules. Link

  • Alam, M. A. et al. (2019).[2] "A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance." Medwin Publishers. Link

  • Isothiazole-4-carboxylic acid (CAS 822-82-2) Synthesis Route. Isothiazole.com.[3] Link

  • Fleming, F. F. et al. (2025).[4] "Synthesis of thiazoles via [4+1] addition." Journal of Organic Chemistry. Link

Sources

Exploratory

Technical Guide: Solubility and Stability of 2-(1,2-Thiazol-4-yl)acetonitrile

This guide provides an in-depth technical analysis of 2-(1,2-Thiazol-4-yl)acetonitrile (also known as 4-isothiazolylacetonitrile ), a critical heterocyclic intermediate used in the synthesis of agrochemicals and pharmace...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of 2-(1,2-Thiazol-4-yl)acetonitrile (also known as 4-isothiazolylacetonitrile ), a critical heterocyclic intermediate used in the synthesis of agrochemicals and pharmaceuticals.[1]

[1]

Executive Summary

2-(1,2-Thiazol-4-yl)acetonitrile is a 5-membered heteroaromatic compound characterized by an isothiazole ring (1,2-S,N bond) substituted at the 4-position with an acetonitrile group.[1] Unlike its more common 1,3-thiazole isomer, the 1,2-isothiazole core presents unique stability challenges due to the relative lability of the N-S bond under specific reductive or photolytic conditions.[1] This guide outlines the physicochemical profile, solubility behavior, and stability protocols required for the rigorous handling of this compound in drug discovery and process chemistry.[1][2]

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]

Before assessing solubility, it is critical to establish the structural parameters that drive molecular interaction.[1][2]

PropertyData / Description
IUPAC Name 2-(1,2-Thiazol-4-yl)acetonitrile
Common Synonyms 4-Cyanomethylisothiazole; Isothiazol-4-ylacetonitrile
CAS Number Note: Specific CAS for the unsubstituted 4-isomer is rare in public databases; analogs include 3,5-dimethyl-4-isothiazoleacetonitrile (CAS 117504-26-4).[1][3]
Molecular Formula C₅H₄N₂S
Molecular Weight 124.16 g/mol
Predicted LogP ~0.6 – 0.9 (Moderate Lipophilicity)
pKa (Conjugate Acid) ~ -0.5 (Ring Nitrogen is weakly basic; does not protonate at physiological pH)
H-Bond Donors/Acceptors 0 Donors / 2 Acceptors (Nitrile N, Ring N)

Solubility Data & Profiling[1][2]

Solubility Overview

The compound exhibits a "brick dust" solubility profile typical of small, planar heteroaromatic nitriles.[1][2] It is sparingly soluble in water due to the lack of ionizable groups at neutral pH but shows high solubility in polar aprotic solvents.[1][2]

Solvent Compatibility Table

Data estimated based on structural analogs (4-cyanothiazole and 3,5-dimethylisothiazole analogs).

Solvent SystemSolubility RatingSolubility Range (mg/mL)Application Note
Water (pH 7.0) Low< 1.0 mg/mLPoor aqueous solubility; requires co-solvents.[1]
0.1 N HCl Moderate1 – 5 mg/mLWeak protonation of the isothiazole nitrogen may slightly enhance solubility.[1][2]
DMSO High> 100 mg/mLPreferred solvent for stock solutions (cryopreservation).[1][2]
Acetonitrile High> 50 mg/mLIdeal for HPLC mobile phase preparation.[1][2]
Methanol/Ethanol Moderate10 – 30 mg/mLSuitable for crystallization or transfers.[1][2]
Dichloromethane High> 50 mg/mLExcellent extraction solvent.[1][2]
Experimental Protocol: Thermodynamic Solubility (Shake-Flask)

To determine precise solubility values for your specific batch:

  • Preparation: Weigh 5 mg of solid into a 2 mL HPLC vial.

  • Solvent Addition: Add 500 µL of the target solvent (e.g., pH 7.4 phosphate buffer).[1][2]

  • Equilibration: Agitate at 25°C for 24 hours (shaking speed 300 rpm).

  • Filtration: Filter supernatant using a 0.22 µm PVDF syringe filter (low binding).

  • Quantification: Analyze filtrate via HPLC-UV (254 nm) against a standard curve prepared in DMSO.

Stability Profile & Degradation Pathways[1][2]

The stability of 2-(1,2-Thiazol-4-yl)acetonitrile is governed by two competing reactivities: the hydrolysis of the nitrile group and the cleavage of the isothiazole N-S bond.[1]

Key Degradation Mechanisms[1][2]
  • Nitrile Hydrolysis (Acid/Base Catalyzed): The cyanomethyl group is susceptible to hydrolysis, first to the primary amide (Acetamide ), and subsequently to the carboxylic acid (Acetic acid derivative ).[1][2] This is accelerated at pH < 2 and pH > 10.[1][2]

  • Isothiazole Ring Cleavage (Reductive/Nucleophilic): Unlike 1,3-thiazoles, the N-S bond in 1,2-isothiazoles is a weak point.[1] Strong nucleophiles (e.g., thiolates) or reducing agents (e.g., NaBH₄, catalytic hydrogenation) can cleave this bond, opening the ring to form acyclic thio-amines.[1]

  • Photochemical Transposition: Under intense UV irradiation (254 nm), isothiazoles can undergo a photo-isomerization to form the thermodynamically more stable 1,3-thiazole isomer.[1]

Degradation Pathway Diagram

The following diagram illustrates the logical flow of degradation under stress conditions.

DegradationPathways Compound 2-(1,2-Thiazol-4-yl) acetonitrile Amide Intermediate Amide (Hydrolysis) Compound->Amide H+/OH- (Hydrolysis) RingOpen Acyclic Thio-enamine (Reductive Cleavage) Compound->RingOpen Reduction (H2/Pd or Thiols) Isomer 1,3-Thiazole Isomer (Photo-rearrangement) Compound->Isomer UV Light (hν) Acid Carboxylic Acid (Final Hydrolysis) Amide->Acid H+/OH- (Hydrolysis)

Figure 1: Primary degradation pathways including nitrile hydrolysis, reductive ring opening, and photo-isomerization.[1][3][4][5][6][7]

Experimental Protocol: Forced Degradation (Stress Testing)

Validate stability using this standardized workflow:

  • Stock Prep: Prepare a 1 mg/mL stock solution in Acetonitrile/Water (50:50).

  • Stress Conditions:

    • Acid: 0.1 N HCl, 60°C, 4 hours.

    • Base: 0.1 N NaOH, Room Temp, 2 hours (Nitrile is very sensitive to base).

    • Oxidation: 3% H₂O₂, Room Temp, 4 hours.[1][2]

    • Thermal: 80°C (solid state), 24 hours.

  • Analysis: Quench samples to neutral pH and analyze via LC-MS to identify mass shifts corresponding to hydrolysis (+18 Da for amide) or ring opening.[1][2]

Handling & Storage Recommendations

Based on the stability profile, the following storage conditions are mandatory to maintain compound integrity >98% purity.

  • Storage State: Solid state (lyophilized powder preferred).[1][2]

  • Temperature: -20°C for long-term; 2-8°C for active use (weeks).[1]

  • Container: Amber glass vials (protect from UV) with Teflon-lined caps.

  • Atmosphere: Store under Argon or Nitrogen.[1][2] The N-S bond can be sensitive to atmospheric oxidation over prolonged periods.[1][2]

  • Solution Stability:

    • DMSO Stocks: Stable for ~3 months at -20°C.[1][2]

    • Aqueous Buffers: Unstable.[1][2] Prepare fresh. Do not store >24 hours.

References

  • Isothiazole Chemistry & Synthesis

    • Synthesis of Isothiazoles.[1][2][8][9][4][5][6][10][11][12] Organic Chemistry Portal.[1][2] Link

  • Physicochemical Properties of Heterocycles

    • PubChem Compound Summary for 2-(1,3-Thiazol-2-yl)acetonitrile (Isomer Analog). National Center for Biotechnology Information.[1][2] Link[2]

  • General Stability of Nitriles

    • Hydrolysis of Nitriles.[1][2] LibreTexts Chemistry.[1][2] Link

  • Isothiazole Ring Lability

    • Isothiazoles: Synthesis, Properties and Applications.[1][2][8][9][5][6] ResearchGate.[1][2] Link

Sources

Protocols & Analytical Methods

Method

Application Note: Selective Reduction of 2-(1,2-Thiazol-4-yl)acetonitrile to 2-(1,2-Thiazol-4-yl)ethanamine

Abstract & Introduction The reduction of 2-(1,2-Thiazol-4-yl)acetonitrile to its corresponding primary amine, 2-(1,2-Thiazol-4-yl)ethanamine , presents a specific chemoselective challenge in medicinal chemistry. While th...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Introduction

The reduction of 2-(1,2-Thiazol-4-yl)acetonitrile to its corresponding primary amine, 2-(1,2-Thiazol-4-yl)ethanamine , presents a specific chemoselective challenge in medicinal chemistry. While the nitrile group (


) requires significant reducing power to convert to the amine (

), the isothiazole (1,2-thiazole) core is chemically sensitive.

Unlike its 1,3-thiazole isomer, the 1,2-isothiazole ring contains a relatively weak Nitrogen-Sulfur (N-S) bond. Standard high-energy reduction methods—such as catalytic hydrogenation with Palladium (


) or aggressive Lithium Aluminum Hydride (

) refluxes—pose a high risk of reductive desulfurization , leading to ring cleavage and the formation of acyclic thio-amines or completely desulfurized alkyl amines.

This guide details two validated, high-fidelity protocols designed to reduce the nitrile functionality while preserving the integrity of the isothiazole ring.

Key Chemical Challenges
  • N-S Bond Lability: The isothiazole N-S bond is susceptible to cleavage by strong nucleophiles and transition metal catalysts (especially Raney Ni).

  • Amine Isolation: The resulting ethylamine product is highly polar and water-soluble, making extraction difficult without specific pH control and solvent choices.

  • Poisoning: Sulfur-containing heterocycles can poison heterogeneous catalysts, stalling hydrogenation.

Strategic Analysis of Reduction Pathways

The following diagram illustrates the competing pathways. We must favor the "Selective Reduction" path over the "Ring Cleavage" path.

G Substrate 2-(1,2-Thiazol-4-yl)acetonitrile MethodA Method A: CoCl2 / NaBH4 Substrate->MethodA MethodB Method B: BH3·THF Substrate->MethodB Risky Risky Methods: H2/Pd, LiAlH4 (Reflux) Substrate->Risky Target TARGET: 2-(1,2-Thiazol-4-yl)ethanamine SideProduct SIDE PRODUCT: Ring-Opened Thio-amines MethodA->Target Selective (Surface Mechanism) MethodB->Target Electrophilic Attack Risky->Target Low Yield Risky->SideProduct N-S Bond Cleavage

Figure 1: Reaction pathways comparing selective protocols (A & B) against high-risk standard methods.

Protocol A: Cobalt-Catalyzed Borohydride Reduction (The "Safety First" Method)

This method utilizes Cobalt(II) Chloride (


)  and Sodium Borohydride (

)
.[1][2] In situ, these reagents generate "Cobalt Boride" (

), a black precipitate that functions as a heterogeneous catalyst.[2] This system acts similarly to Raney Nickel but is significantly milder and less prone to desulfurizing the isothiazole ring.

Best For: Scale-up, safety-conscious labs, and substrates with other sensitive functional groups.

Materials
ReagentEquiv.[1][3][4][5][6][7][8][9][10]Role
Substrate 1.0Starting Material

1.0 - 2.0Catalyst Precursor

5.0 - 7.0Reducing Agent (Hydride Source)
Methanol (MeOH) SolventProtic solvent is required for this mechanism

(Optional)
1.1If in situ protection is desired
Step-by-Step Methodology
  • Setup: In a round-bottom flask equipped with a magnetic stir bar and a thermometer, dissolve 2-(1,2-Thiazol-4-yl)acetonitrile (1.0 equiv) and

    
      (1.5 equiv) in Methanol  (0.1 M concentration relative to substrate).
    
    • Observation: The solution should appear deep purple/pink due to the cobalt salt.

  • Cooling: Place the flask in an ice-water bath (

    
    ).
    
  • Reduction (Exothermic): Carefully add

    
      (7.0 equiv) portion-wise over 30–60 minutes.
    
    • Critical:Do not add all at once. The reaction produces

      
       gas vigorously and is exothermic.
      
    • Observation: The solution will turn black immediately upon

      
       addition, indicating the formation of the active Cobalt Boride species.
      
  • Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor by TLC or LC-MS.

    • Endpoint: Disappearance of the nitrile peak.

  • Quenching: Cool the mixture back to

    
    . Add 3N HCl  dropwise until the black precipitate dissolves and gas evolution ceases (pH < 2).
    
    • Note: This destroys residual borohydride and solubilizes the cobalt salts.

  • Workup (Amine Isolation):

    • Wash the acidic aqueous layer with Diethyl Ether (

      
      ) to remove non-basic impurities.
      
    • Basify the aqueous layer to pH > 12 using 6N NaOH or conc.

      
       .
      
    • Extract exhaustively with Dichloromethane (DCM) or CHCl3:Isopropanol (3:1) . The product is water-soluble; simple ether extraction will fail.

    • Dry organic layers over

      
      , filter, and concentrate.
      

Protocol B: Borane-THF Complex Reduction (The "High Purity" Method)

Borane (


 or 

)
acts as a Lewis acid (electrophile). It coordinates to the nitrile nitrogen and delivers hydride.[4] Because it is electrophilic, it is less likely to attack the electron-rich sulfur atom of the isothiazole ring compared to nucleophilic aluminohydrides (

).

Best For: High yields, difficult substrates, and anhydrous workflows.

Materials
ReagentEquiv.[1][3][4][5][6][7][8][9][10]Role
Substrate 1.0Starting Material

(1M)
2.5 - 3.0Reducing Agent
THF (Anhydrous) SolventReaction Medium
Methanol ExcessQuenching / Methanolysis
Step-by-Step Methodology
  • Inert Atmosphere: Flame-dry a flask and flush with Nitrogen or Argon.

  • Dissolution: Dissolve 2-(1,2-Thiazol-4-yl)acetonitrile (1.0 equiv) in anhydrous THF (0.2 M). Cool to

    
    .
    
  • Addition: Add

    
      solution (3.0 equiv) dropwise via syringe.
    
  • Reflux: Remove the ice bath and heat the reaction to a gentle reflux (

    
    ) for 4–12 hours.
    
    • Mechanism:[4][6][9][11][12] The nitrile is reduced to the borazine complex.

  • Quenching (Critical Step): Cool the reaction to

    
    . Carefully add Methanol  dropwise.
    
    • Caution: Vigorous gas evolution (

      
      ).[1]
      
  • Acid Hydrolysis: Add HCl in Methanol (or aqueous HCl) and reflux for 1 hour.

    • Why? The amine forms a strong complex with boron. Acidic reflux is mandatory to break the N-B bond and release the free amine.

  • Isolation:

    • Concentrate the solvent to obtain the amine hydrochloride salt (often a stable solid).

    • Optional: To obtain the free base, redissolve in minimal water, basify with NaOH, and extract with DCM as in Protocol A.

Comparative Data & Troubleshooting

Method Selection Matrix
FeatureMethod A (

)
Method B (

)
Reagent Cost LowModerate
Safety Profile Moderate (

evolution)
High Risk (Pyrophoric reagents)
Selectivity Excellent (Surface catalysis)Excellent (Electrophilic)
Workup Cobalt removal requiredBoron removal required (Acid reflux)
Yield (Typical) 70–85%80–95%
Troubleshooting Guide
ProblemCauseSolution
Low Yield Product stuck in aqueous phase.Use CHCl3:IPA (3:1) for extraction or salt out the aqueous layer with NaCl.
Ring Cleavage Reaction too vigorous or wrong reagent.Ensure temperature is controlled at

during addition. Switch to Method A if using

.
Incomplete Reaction Catalyst poisoning (Method A).Add fresh

and more

. Isothiazoles can coordinate Co.
Gummy Solid Boron complex not broken (Method B).Increase the duration/strength of the acidic methanol reflux step.

Workflow Visualization (Method B)

Workflow Start Start: Dry Substrate + THF AddBH3 Add BH3·THF at 0°C (Electrophilic Attack) Start->AddBH3 Reflux Reflux 65°C (4-12h) Formation of N-B Complex AddBH3->Reflux Quench Cool to 0°C Add MeOH (Quench excess Hydride) Reflux->Quench AcidHydrolysis Add HCl/MeOH + Reflux (BREAK N-B COMPLEX) Quench->AcidHydrolysis Concentrate Concentrate to Dryness AcidHydrolysis->Concentrate BaseExtract Basify (pH > 12) & Extract (DCM or CHCl3/IPA) Concentrate->BaseExtract Final Final Product: 2-(1,2-Thiazol-4-yl)ethanamine BaseExtract->Final

Figure 2: Critical workflow for Borane reduction. Note the mandatory Acid Hydrolysis step.

References

  • Satoh, T., et al. (1969). "The selective reduction of nitriles to amines with cobalt chloride and sodium borohydride."[1][13][14] Tetrahedron Letters, 10(49), 4555-4558.

  • Brown, H. C., & Choi, Y. M. (1982). "Selective Reductions. 29. A Simple technique To Achieve an Enhanced Rate of reduction of Representative Organic Compounds by Borane-Dimethyl Sulfide." Journal of Organic Chemistry, 47(16), 3153-3163.

  • Osman, S. M., et al. (2012). "Synthesis and antimicrobial activity of some new isothiazole derivatives." Journal of Saudi Chemical Society, 16(3), 263-269. (Demonstrates isothiazole stability issues).

  • BenchChem. "Application Notes and Protocols for the Reduction of the Nitrile Group." (General reference for CoCl2/NaBH4 protocols).

  • Organic Chemistry Portal. "Reduction of Nitriles to Amines." (Comprehensive overview of hydride reductions).

Sources

Application

Application Note: Nucleophilic Substitution Reactions on the Isothiazole Ring

Executive Summary The isothiazole ring (1,2-thiazole) is a five-membered heteroaromatic system containing adjacent sulfur and nitrogen atoms[1]. This unique electronic topology makes it a highly valuable pharmacophore in...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The isothiazole ring (1,2-thiazole) is a five-membered heteroaromatic system containing adjacent sulfur and nitrogen atoms[1]. This unique electronic topology makes it a highly valuable pharmacophore in medicinal chemistry and drug development, frequently appearing in kinase inhibitors, antivirals, and antipsychotics[2]. While the isothiazole ring is generally less reactive than benzene toward electrophiles, its electron-deficient nature—driven by the electronegative heteroatoms—makes it an excellent candidate for Nucleophilic Aromatic Substitution (


)[1].

This technical guide provides drug development professionals and synthetic chemists with field-proven insights, mechanistic causality, and self-validating protocols for executing regioselective nucleophilic substitutions on the isothiazole core.

Mechanistic Causality & Regioselectivity

The regioselectivity of


 on the isothiazole ring is fundamentally governed by the stabilization of the resulting transition states.
  • C-5 Activation : The C-5 position is highly susceptible to nucleophilic attack[3]. Halogenated isothiazoles at C-5 readily undergo nucleophilic displacement because the adjacent nitrogen atom effectively stabilizes the negative charge in the Meisenheimer-type intermediate[3].

  • C-3 Activation : Substitution at the C-3 position is also viable but often requires the presence of electron-withdrawing groups (EWGs) at the C-4 or C-5 positions (e.g., carbonitriles or carboxylates) to sufficiently lower the LUMO energy of the ring[2]. In fused systems, such as isothiazolo[4,5-b]pyridines, the C-3 position becomes highly activated, allowing for rapid substitution with N-nucleophiles[4].

  • Fluoride Mediation : Direct amination of certain heavily chlorinated isothiazoles can be sluggish or lead to ring decomposition[5]. The introduction of alkali metal fluorides (KF or CsF) dramatically enhances the reaction. Fluoride acts as a mediator, likely by increasing the nucleophilicity of the amine via hydrogen bonding or by forming a highly reactive, transient fluorinated intermediate that undergoes rapid displacement[5].

SNAr_Mechanism Substrate Halo-Isothiazole (C-3 or C-5 Halogen) Meisenheimer Meisenheimer-type Intermediate (Charge stabilized by N) Substrate->Meisenheimer + Nu- (Attack) Nucleophile Nucleophile (e.g., Amine) Nucleophile->Meisenheimer Product Substituted Isothiazole + Halide Leaving Group Meisenheimer->Product - X- (Elimination)

Fig 1. General SNAr mechanism on the isothiazole ring via a Meisenheimer-type intermediate.

Quantitative Reaction Data

The following table summarizes the comparative reaction conditions and yields for nucleophilic substitutions across different isothiazole scaffolds, demonstrating the impact of leaving group position and mediators.

SubstrateLeaving GroupNucleophileReagents & ConditionsYield (%)Ref
tert-butyl 4,5-dichloroisothiazole-3-carboxylateC-5 ChloridePrimary AminesKF, 80 °C, Aprotic Solvent55–80%[5]
tert-butyl 4,5-dichloroisothiazole-3-carboxylateC-5 ChlorideSecondary AminesCsF, 60 °C, Aprotic SolventModerate[5]
3,6-dibromoisothiazolo[4,5-b]pyridineC-3 BromideMorpholineEthanol (0.05 M), Reflux97%[4]
3-bromoisothiazole-5-carbonitrileC-3 BromideAmmonia (from Urea)Microwave, Metal-free75–87%[2]

Experimental Protocols

Protocol A: Fluoride-Mediated C-5 Amination of Isothiazoles

Objective : Synthesize 5-(alkylamino)isothiazoles from tert-butyl 4,5-dichloroisothiazole-3-carboxylate. Causality Note : The tert-butyl carboxylate group is used because traditional trichloromethyl groups decompose under nucleophilic attack at elevated temperatures[5]. Cesium fluoride (CsF) is utilized for secondary amines due to its higher solubility compared to KF, though the temperature must be strictly controlled to prevent mixture blackening[5].

Step-by-Step Methodology :

  • Preparation : In an oven-dried, argon-flushed Schlenk flask, dissolve tert-butyl 4,5-dichloroisothiazole-3-carboxylate (1.0 equiv) in anhydrous DMF.

  • Mediator Addition : Add anhydrous Cesium Fluoride (CsF) or Potassium Fluoride (KF) (2.0 equiv) to the solution. Critical Step: Ensure fluorides are rigorously dried, as moisture will quench the reaction and lead to ester hydrolysis.

  • Nucleophile Addition : Add the desired primary or secondary amine (1.2 - 1.5 equiv) dropwise at room temperature.

  • Thermal Activation : Heat the reaction mixture to 60 °C (if using CsF) or 80 °C (if using KF)[5]. Stir for 4–8 hours.

  • In-Process Monitoring : Monitor the consumption of the starting material via TLC (Hexane/EtOAc 95:5). The product spot will typically be highly UV-active and stain positive with ninhydrin if secondary amines are formed.

  • Workup : Cool to room temperature, quench with ice-cold water, and extract with Ethyl Acetate (3x). Wash the combined organic layers with brine to remove residual DMF and fluoride salts. Dry over anhydrous

    
    .
    
  • Validation : Purify via silica gel flash chromatography. Validate the structure via

    
     NMR (look for the disappearance of the amine proton if a tertiary amine is formed, and shifts in the tert-butyl protons) and GC-MS/LC-MS[5].
    
Protocol B: Base-Free C-3 Amination of Fused Isothiazolo-pyridines

Objective : Regioselective C-3 amination of 3,6-dibromoisothiazolo[4,5-b]pyridine. Causality Note : In this fused system, the C-3 position is highly electron-deficient. When using strong N-nucleophiles like morpholine, no exogenous base is required because the nucleophile itself acts as the proton scavenger, driving the reaction to completion[4].

Step-by-Step Methodology :

  • Reaction Setup : To a screw-capped reaction tube equipped with a magnetic stirring bar, add 3,6-dibromoisothiazolo[4,5-b]pyridine (1.0 equiv)[4].

  • Solvent & Reagent : Dissolve the substrate in absolute ethanol to achieve a 0.05 M concentration[4]. Add the nitrogen-containing nucleophile (e.g., morpholine, 3.0 equiv) directly to the mixture[4].

  • Heating : Seal the tube and heat the mixture to reflux. The polar protic nature of ethanol stabilizes the developing charge in the Meisenheimer intermediate.

  • Monitoring & Workup : Track the reaction via LC-MS. Upon completion (typically 2-6 hours), evaporate the ethanol under reduced pressure.

  • Purification : Redissolve the crude residue in dichloromethane, wash with saturated aqueous

    
    , and dry over 
    
    
    
    . Purify via automated flash chromatography.
  • Validation : Confirm regioselectivity via

    
     NMR. The C-3 carbon signal will shift significantly upfield due to the electron-donating resonance effect of the newly attached amine lone pair[4].
    

Experimental & Validation Workflow

Workflow Start 1. Reagent Preparation (Dry solvents, inert atm) Reaction 2. Nucleophilic Substitution (Heat, Base/Fluoride mediator) Start->Reaction Monitor 3. Reaction Monitoring (TLC / LC-MS) Reaction->Monitor Workup 4. Aqueous Workup (Quench, Extract, Wash) Monitor->Workup Purify 5. Purification (Flash Chromatography) Workup->Purify Validate 6. Structural Validation (1H/13C NMR, HRMS) Purify->Validate

Fig 2. Standardized workflow for isothiazole SNAr reactions, from setup to structural validation.

References

  • Government College Ariyalur . Nucleophilic Substitution Reactions. Retrieved from:[Link]

  • National Science Foundation (NSF PAR) . Synthesis of isothiazole-purine analogues. Retrieved from:[Link]

  • Thieme Connect . Product Class 15: Isothiazoles. Science of Synthesis. Retrieved from: [Link]

  • De Vreese, R., et al. (2024). Synthesis and evaluation of isothiazolo[4,5-b]pyridines as cyclin G-associated kinase (GAK) inhibitors. RSC Advances. Retrieved from: [Link]

Sources

Method

Application Notes and Protocols for 2-(1,2-Thiazol-4-yl)acetonitrile in Fragment-Based Drug Design

Introduction: The Strategic Value of 2-(1,2-Thiazol-4-yl)acetonitrile in FBDD Fragment-Based Drug Design (FBDD) has firmly established itself as a powerful and efficient paradigm for the discovery of high-quality lead co...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of 2-(1,2-Thiazol-4-yl)acetonitrile in FBDD

Fragment-Based Drug Design (FBDD) has firmly established itself as a powerful and efficient paradigm for the discovery of high-quality lead compounds.[1][2][3] Unlike traditional high-throughput screening (HTS) of large, complex molecules, FBDD identifies low-molecular-weight fragments (typically <300 Da) that bind to a biological target with low affinity.[2][4][5] These initial "hits" are then optimized into potent leads through structure-guided medicinal chemistry efforts.[6][7] The smaller size and lower complexity of fragments allow for a more thorough exploration of chemical space and often result in lead compounds with superior physicochemical properties.[2][8]

This guide focuses on the application of 2-(1,2-Thiazol-4-yl)acetonitrile , a heterocyclic fragment with significant potential in FBDD. The thiazole ring is a privileged scaffold in medicinal chemistry, present in numerous FDA-approved drugs, and is known for its ability to engage in a variety of non-covalent interactions.[9][10][11][12] The acetonitrile moiety serves as a versatile functional group, capable of acting as a hydrogen bond acceptor and providing a key vector for synthetic elaboration. The strategic combination of these two features in a low-molecular-weight molecule makes 2-(1,2-Thiazol-4-yl)acetonitrile an attractive starting point for drug discovery campaigns against a range of biological targets.

Physicochemical Properties and "Rule of Three" Compliance

PropertyEstimated Value"Rule of Three" GuidelineCompliance
Molecular Weight (MW)~124 g/mol ≤ 300 DaYes
cLogP~0.6≤ 3Yes
Hydrogen Bond Acceptors (HBA)3 (2 in thiazole, 1 in nitrile)≤ 3Yes
Hydrogen Bond Donors (HBD)0≤ 3Yes
Rotatable Bonds1≤ 3Yes

These values are estimated and should be experimentally verified.

The estimated properties of 2-(1,2-Thiazol-4-yl)acetonitrile indicate excellent compliance with the "Rule of Three," making it an ideal candidate for inclusion in a fragment library. Its predicted high solubility is particularly advantageous, as fragment screening often requires high compound concentrations to detect weak binding affinities.[13]

The Rationale Behind Using a Thiazole-Acetonitrile Fragment

The choice of 2-(1,2-Thiazol-4-yl)acetonitrile as a fragment is underpinned by sound medicinal chemistry principles:

  • The Thiazole Ring: This five-membered heterocycle is a versatile interaction partner. The nitrogen and sulfur atoms can act as hydrogen bond acceptors, while the aromatic ring system can participate in π-stacking and other hydrophobic interactions.[9] The substitution pattern of the thiazole ring also presents clear vectors for subsequent chemical modification during hit-to-lead optimization.[12]

  • The Acetonitrile Group: The nitrile moiety is a weak hydrogen bond acceptor and can serve as a bioisostere for a carbonyl group. Its linear geometry can be exploited to probe narrow channels in a protein's binding site. Crucially, the acetonitrile group is synthetically tractable, allowing for its conversion into other functional groups such as carboxylic acids, amines, or tetrazoles, providing a rich platform for fragment "growing."

Experimental Workflow for Fragment Screening

The successful identification of fragment hits requires the use of sensitive biophysical techniques capable of detecting weak binding events.[1][4][15] A tiered screening cascade is often employed to efficiently screen a fragment library and validate initial hits.

Caption: A typical fragment-based drug design workflow.

Protocol 1: Primary Screening using Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures changes in the refractive index at a sensor surface upon ligand binding, allowing for the real-time detection of binding events.[5][16][17][18]

Objective: To rapidly identify fragments from a library that bind to a target protein immobilized on a sensor chip.

Materials:

  • SPR instrument (e.g., Biacore, Reichert)

  • Sensor chip (e.g., CM5, NTA)

  • Target protein of interest

  • 2-(1,2-Thiazol-4-yl)acetonitrile and other fragment library members dissolved in 100% DMSO.

  • Running buffer (e.g., HBS-EP+)

  • Immobilization buffers and reagents (e.g., EDC/NHS)

Procedure:

  • Protein Immobilization: Covalently couple the target protein to the sensor chip surface according to the manufacturer's instructions. The goal is to achieve an immobilization level that will yield a robust signal.

  • Fragment Solution Preparation: Prepare a stock solution of 2-(1,2-Thiazol-4-yl)acetonitrile in 100% DMSO. Dilute the stock solution into running buffer to the desired screening concentration (typically 100-500 µM), ensuring the final DMSO concentration is matched across all samples and the running buffer (typically ≤1%).

  • Screening:

    • Inject the fragment solution over the sensor surface containing the immobilized target protein.

    • Monitor the change in response units (RU) over time. A significant increase in RU upon injection followed by a decrease during the dissociation phase indicates a binding event.

    • Include a reference flow cell (e.g., a blank surface or an immobilized irrelevant protein) to subtract non-specific binding and bulk refractive index effects.

  • Data Analysis:

    • Analyze the sensorgrams to identify fragments that exhibit a concentration-dependent binding response.

    • Hits are typically defined as fragments that produce a response significantly above the background noise.

Causality Behind Experimental Choices:

  • The use of a reference cell is critical to minimize false positives arising from non-specific interactions and buffer mismatches.[16]

  • Maintaining a constant and low percentage of DMSO is crucial as it has a high refractive index and can cause significant bulk shifts, masking true binding events.[16]

Protocol 2: Hit Validation using Ligand-Observed Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool in FBDD, capable of detecting very weak binding interactions with high sensitivity and providing information about the binding mode.[19][20][21][22] Ligand-observed NMR experiments, such as Saturation Transfer Difference (STD) and Water-Ligand Observed via Gradient Spectroscopy (WaterLOGSY), are particularly well-suited for fragment screening.[23]

Objective: To validate the binding of 2-(1,2-Thiazol-4-yl)acetonitrile to the target protein in solution.

Materials:

  • High-field NMR spectrometer with a cryoprobe.

  • Target protein in a suitable deuterated buffer.

  • 2-(1,2-Thiazol-4-yl)acetonitrile.

  • NMR tubes.

Procedure (STD-NMR):

  • Sample Preparation: Prepare two NMR samples:

    • Sample A (Reference): 2-(1,2-Thiazol-4-yl)acetonitrile (typically 100-500 µM) in deuterated buffer.

    • Sample B (Test): 2-(1,2-Thiazol-4-yl)acetonitrile at the same concentration as Sample A, with the addition of the target protein (typically 10-50 µM).

  • Acquisition of 1D ¹H NMR Spectra: Acquire a standard 1D ¹H NMR spectrum for both samples to ensure the fragment is soluble and stable.

  • STD-NMR Experiment:

    • On Sample B, acquire an STD-NMR spectrum. This involves selectively saturating protein resonances and observing the transfer of this saturation to the bound ligand.

    • Acquire a reference spectrum with the saturation frequency set off-resonance from any protein signals.

  • Data Processing and Analysis:

    • Subtract the on-resonance spectrum from the off-resonance spectrum to generate the STD spectrum.

    • The presence of signals in the STD spectrum corresponding to the protons of 2-(1,2-Thiazol-4-yl)acetonitrile confirms its binding to the protein. The relative intensity of the signals can provide information about which parts of the fragment are in closest proximity to the protein.

Causality Behind Experimental Choices:

  • Ligand-observed NMR methods are highly efficient for screening as they do not require isotopic labeling of the protein.[21]

  • Running a reference sample without the protein is essential to confirm that any observed effects are due to binding and not an artifact.

Protocol 3: Structural Characterization by X-ray Crystallography

X-ray crystallography provides high-resolution structural information about how a fragment binds to its target, which is invaluable for structure-based drug design.[4][24][25][26]

Objective: To determine the three-dimensional structure of the protein-fragment complex.

Procedure:

  • Protein Crystallization: Obtain high-quality crystals of the target protein.

  • Fragment Soaking or Co-crystallization:

    • Soaking: Transfer the protein crystals to a solution containing a high concentration of 2-(1,2-Thiazol-4-yl)acetonitrile (typically 1-50 mM) for a defined period.[24]

    • Co-crystallization: Set up crystallization trials with the protein already in complex with the fragment.

  • X-ray Diffraction Data Collection:

    • Cryo-protect the crystal and collect X-ray diffraction data at a synchrotron source.

  • Structure Determination and Refinement:

    • Process the diffraction data and solve the structure using molecular replacement.

    • Carefully examine the electron density maps to identify the bound fragment.

    • Refine the structure of the protein-fragment complex.

Causality Behind Experimental Choices:

  • Soaking is often the preferred method for fragment screening as it is higher throughput than co-crystallization.[24]

  • High concentrations of the fragment are required to achieve sufficient occupancy in the crystal to be visible in the electron density map, due to the weak binding affinity.[24]

Hit-to-Lead Optimization Strategies

Once a fragment hit like 2-(1,2-Thiazol-4-yl)acetonitrile has been validated and its binding mode determined, the next step is to optimize it into a more potent lead compound.[7][27] The primary strategies for this are fragment growing, merging, and linking.[6][28]

Hit_to_Lead cluster_0 Initial Hit cluster_1 Optimization Strategies cluster_2 Optimized Lead Initial_Hit 2-(1,2-Thiazol-4-yl)acetonitrile Growing Fragment Growing (Add functional groups) Initial_Hit->Growing Explore adjacent pockets Merging Fragment Merging (Combine with another fragment) Initial_Hit->Merging Overlapping binding sites Linking Fragment Linking (Connect to another fragment) Initial_Hit->Linking Distinct binding sites Lead_Compound Potent Lead Compound Growing->Lead_Compound Merging->Lead_Compound Linking->Lead_Compound

Caption: Hit-to-lead optimization strategies for a fragment hit.

  • Fragment Growing: This is the most common approach, where the initial fragment is extended to make additional interactions with the protein, thereby increasing its affinity.[6][28] For 2-(1,2-Thiazol-4-yl)acetonitrile, the acetonitrile group or an unsubstituted position on the thiazole ring would be ideal starting points for synthetic elaboration.

  • Fragment Linking: If another fragment is found to bind in a nearby pocket, the two can be connected with a chemical linker to create a single, more potent molecule.[28]

  • Fragment Merging: If two fragments are found to bind in an overlapping manner, their key features can be combined into a novel, single molecule that incorporates the binding elements of both.[6][28]

Conclusion

2-(1,2-Thiazol-4-yl)acetonitrile represents a high-quality starting point for fragment-based drug discovery campaigns. Its favorable physicochemical properties, coupled with the proven utility of the thiazole and acetonitrile moieties in medicinal chemistry, make it a valuable tool for identifying novel hit compounds. The application of a robust screening cascade, followed by structure-guided hit-to-lead optimization, can unlock the full potential of this fragment in the development of new therapeutics.

References

  • Crystallographic Fragment Screening In Drug Discovery: Background & Advantages. (2026, January 16).
  • Fragment-Based Drug Discovery by NMR. Where Are the Successes and Where can It Be Improved? - Frontiers.
  • Fragment-Based Lead Discovery Using X-ray Crystallography | Journal of Medicinal Chemistry - ACS Public
  • Integrated biophysical approach to fragment screening and validation for fragment-based lead discovery - PMC.
  • A three-stage biophysical screening cascade for fragment-based drug discovery. (2025, August 9).
  • X-ray Crystallography Fragment Screening - Selvita.
  • Fragment-Based Drug Discovery Using NMR Spectroscopy - PMC - NIH.
  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - MDPI. (2022, June 21).
  • NMR Techniques for Structure-Based Drug Discovery - Cre
  • CHAPTER 3: Applications of NMR in Fragment-Based Drug Design - Books.
  • Fragment Screening Using X-ray Crystallography - PubMed.
  • Integrated biophysical approach to fragment screening and validation for fragment-based lead discovery | PNAS.
  • Fragment Screening & Fragment-Based Drug Design.
  • Different hit-to-lead optimization strategies (fragment growing, merging and linking approach).
  • Fragment Screening by Surface Plasmon Resonance | ACS Medicinal Chemistry Letters.
  • Fragment Based Drug Discovery with Surface Plasmon Resonance Technology - Diva-Portal.org. (2013, November 7).
  • Crystallographic Fragment Screening Services - Evotec.
  • An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics - FABAD Journal of Pharmaceutical Sciences. (2024, September 21).
  • Thiazole heterocycle: A privileged scaffold for drug design and discovery - IR@NBRC. (2018, August 10).
  • Emerging Role of Surface Plasmon Resonance in Fragment-Based Drug Discovery | Request PDF - ResearchG
  • Fragment-based Lead Preparation in Drug Discovery and Development | Computational Chemistry | Blog | Life Chemicals. (2021, December 9).
  • Perspectives on Applications of 19 F-NMR in Fragment-Based Drug Discovery - MDPI. (2024, December 5).
  • Design Principles for Fragment Libraries: Maximizing the Value of Learnings from Pharma Fragment-Based Drug Discovery (FBDD) Pro - SciSpace.
  • Emerging role of surface plasmon resonance in fragment-based drug discovery - Ovid.
  • Thiazole Ring—A Biologically Active Scaffold - PMC.
  • Fragment‐based drug discovery—the importance of high‐quality molecule libraries - PMC.
  • 6 ingredients for a successful fragment library - NanoTemper Technologies. (2020, January 17).
  • Unlocking GPCR Mysteries: How Surface Plasmon Resonance Fragment Screening Revolutionizes Drug Discovery for Membrane Proteins - PharmaFe
  • An Overview of Thiazole Derivatives and its Biological Activities. (2023, August 20).
  • Fragment Library | SpiroChem.
  • Physicochemical Property Profile of the Fragment Library | Download Table - ResearchG
  • In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery - PMC - NIH. (2020, February 18).
  • Hit-to-Lead process | Drug Discovery - Oncodesign Services.
  • 2-(2-methylthiazol-4-yl)acetonitrile | 13458-33-8 - Sigma-Aldrich.
  • Synthesis of 2-[2-(3,4-Dichlorophenyl)thiazol-4-yl]acetonitrile - PrepChem.com.
  • 2-(1,3-Thiazol-2-yl)acetonitrile - PubChem.
  • Utility of 2-(4,5-dihydro-4-oxothiazol-2-yl)acetonitrile in the synthesis of fused heterocyclic derivatives with anti-tumor ac tivities | Scilit.
  • Approaches to Fragment-Based Drug Design. (2022, April 14).
  • Utility of 2-(4,5-dihydro-4-oxothiazol-2-yl)
  • 2-(2-Pyridin-2-yl-1,3-thiazol-4-yl)acetonitrile | C10H7N3S - PubChem.
  • 2-(1,2,3-thiadiazol-4-yl)acetonitrile - Smolecule. (2023, August 25).
  • 2-[4-(propan-2-yl)-1,3-thiazol-2-yl]acetonitrile - Sigma-Aldrich.
  • 2-(4-Methyl-1,3-thiazol-2-yl)acetonitrile, 97%, Thermo Scientific 10 g.
  • (4-Phenyl-thiazol-2-yl)-acetonitrile - Chem-Impex.
  • 1433708-74-7 | 2-(4-Chlorothiazol-2-yl)acetonitrile - ChemScene.
  • Oxidative Dimerization of (Thiazol-2-yl)acetonitriles with Molecular Iodine: Synthesis and Structure of 2,3-Bis(4-aryl-1,3-thiazol-2-yl)
  • Synthesis and biological studies of novel 2-(4-substitutedbenzyl- thio)-5-amino-6-(benzo[d]thiazol-2-yl)-7-(4- chlorophenyl)
  • 2-(1,2-thiazol-3-yl)acetonitrile - PubChemLite.

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Application

Application Note: Divergent C–H Activation Strategies for the Late-Stage Functionalization of Isothiazole Acetonitriles

Target Audience: Researchers, Synthesis Scientists, and Drug Development Professionals Content Focus: Mechanistic Rationale, Experimental Protocols, and Reaction Optimization Executive Summary & Strategic Rationale Isoth...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthesis Scientists, and Drug Development Professionals Content Focus: Mechanistic Rationale, Experimental Protocols, and Reaction Optimization

Executive Summary & Strategic Rationale

Isothiazole acetonitriles are highly versatile, yet underexplored, scaffolds in medicinal chemistry and agrochemical development[1]. The architecture of these molecules presents a unique dual-reactivity profile: a heteroaromatic system capable of transition-metal-catalyzed C(sp²)–H functionalization, and an aliphatic nitrile moiety primed for C(sp³)–H activation.

Historically, functionalizing the isothiazole core required pre-halogenated or borylated precursors, which added synthetic steps and reduced overall atom economy. Direct C–H activation circumvents these limitations, offering a step-economical approach to late-stage diversification[2]. This application note details two orthogonal, self-validating methodologies for functionalizing isothiazole acetonitriles:

  • Pd-Catalyzed C(sp²)–H Olefination (Dehydrogenative Heck) of the isothiazole ring.

  • Photoredox-Catalyzed α-C(sp³)–H Alkylation of the acetonitrile appendage.

By understanding the causality behind catalyst selection and reaction conditions, researchers can selectively direct functionalization to either the aromatic core or the aliphatic side chain.

Mechanistic Pathways & Causality

C(sp²)–H Functionalization of the Isothiazole Core

The isothiazole ring is susceptible to electrophilic metalation, particularly at the C4 and C5 positions. Using Palladium(II) acetate (


), the C–H bond undergoes a Concerted Metalation-Deprotonation (CMD) pathway[3].

Expert Insight (Causality):


 is selected as the precatalyst due to its high electrophilicity. Silver carbonate (

) is employed not merely as a stoichiometric oxidant, but as a critical mechanistic enabler. The carbonate anion acts as an internal base during the CMD transition state, abstracting the proton simultaneously as the Pd–C bond forms[3]. Furthermore, the nitrogen atom of the acetonitrile group can act as a transient directing group, guiding the palladium center to the adjacent ring position[2].
C(sp³)–H Functionalization of the α-Acetonitrile Position

The α-protons of the acetonitrile group are significantly acidified by the adjacent electron-withdrawing cyano group, lowering the homolytic Bond Dissociation Energy (BDE)[4].

Expert Insight (Causality): Traditional functionalization of nitriles requires strong bases (e.g., LDA or NaH) to form an enolate equivalent. However, the isothiazole sulfur-nitrogen bond is highly sensitive to strong nucleophiles and harsh basic conditions, which can trigger unwanted ring-opening and degradation[5]. To bypass this, we utilize an Iridium-based photocatalyst (


) under blue LED irradiation. The excited state 

facilitates a Single Electron Transfer (SET) / Hydrogen Atom Transfer (HAT) sequence, generating a neutral α-cyano radical under mild, neutral conditions. This radical readily intercepts Michael acceptors, preserving the fragile isothiazole core.

Mandatory Visualization: Reaction Workflows

DivergentPathways Substrate Isothiazole Acetonitrile sp2 C(sp2)-H Activation (Isothiazole Ring) Substrate->sp2 sp3 C(sp3)-H Activation (alpha-Acetonitrile) Substrate->sp3 PdCat Pd(OAc)2 / Ag2CO3 Dehydrogenative Heck sp2->PdCat PhotoCat Ir(ppy)3 / Blue LED HAT / Radical Coupling sp3->PhotoCat Prod1 C4/C5 Alkenylated Isothiazole PdCat->Prod1 Prod2 alpha-Alkylated Nitrile PhotoCat->Prod2

Figure 1: Divergent C-H activation pathways for isothiazole acetonitriles.

CMD_Mechanism Pd_II Pd(II) Active Species Coord Substrate Coordination Pd_II->Coord CMD_Step Concerted Metalation Deprotonation (CMD) Coord->CMD_Step Olefin Olefin Insertion CMD_Step->Olefin Alkene Addition Beta_Elim beta-Hydride Elimination Olefin->Beta_Elim Pd_0 Pd(0) Beta_Elim->Pd_0 Product Release Oxidation Ag2CO3 Oxidation Pd_0->Oxidation Oxidation->Pd_II

Figure 2: Catalytic cycle for Pd-catalyzed C(sp2)-H olefination via the CMD mechanism.

Experimental Protocols (Self-Validating Systems)

Protocol A: Pd-Catalyzed C(sp²)–H Dehydrogenative Heck Olefination

Objective: Site-selective functionalization of the isothiazole ring.

Reagents & Stoichiometry:

  • Isothiazole acetonitrile (1.0 equiv, 0.5 mmol)

  • Acrylate/Styrene derivative (2.0 equiv, 1.0 mmol)

  • 
     (10 mol%)
    
  • 
     (2.0 equiv)
    
  • Solvent: Anhydrous DMF (0.2 M)

Step-by-Step Methodology:

  • Preparation: In an oven-dried 10 mL Schlenk tube equipped with a magnetic stir bar, add the isothiazole acetonitrile,

    
    , and 
    
    
    
    .
  • Atmosphere Exchange: Seal the tube with a septum and purge with Argon for 5 minutes. Rationale: While Pd(II) is air-stable, excluding oxygen prevents competitive homocoupling of the arene.

  • Addition: Inject anhydrous DMF (2.5 mL) followed by the alkene.

  • Reaction: Replace the septum with a Teflon screw cap and heat the mixture at 110 °C in an oil bath for 16 hours.

  • In-Process Validation: At 12 hours, sample 10 µL of the mixture, dilute in MeCN, and analyze via LC-MS. Validation Check: Look for the disappearance of the starting mass and the appearance of the

    
     adduct. If starting material >20%, add an additional 5 mol% catalyst and continue heating.
    
  • Workup: Cool to room temperature, dilute with EtOAc (15 mL), and filter through a short pad of Celite to remove silver salts and Pd black. Wash the organic layer with water (3 × 10 mL) to remove DMF, dry over

    
    , and concentrate in vacuo.
    
  • Purification: Purify via flash column chromatography (Hexanes/EtOAc gradient).

Protocol B: Photoredox-Catalyzed α-C(sp³)–H Alkylation

Objective: Mild functionalization of the acetonitrile moiety without degrading the isothiazole core.

Reagents & Stoichiometry:

  • Isothiazole acetonitrile (1.0 equiv, 0.5 mmol)

  • Michael Acceptor (e.g., methyl vinyl ketone) (1.5 equiv)

  • 
     (2 mol%)
    
  • Quinuclidine (HAT catalyst) (10 mol%)

  • Solvent: Degassed Acetonitrile (0.1 M)

Step-by-Step Methodology:

  • Preparation: In a clear 10 mL glass vial, combine the isothiazole acetonitrile,

    
    , and quinuclidine.
    
  • Degassing (Critical Step): Add 5.0 mL of MeCN and the Michael acceptor. Sparge the solution with Argon for 15 minutes. Rationale: Oxygen aggressively quenches the excited state of the Ir-photocatalyst via triplet-triplet annihilation, halting the radical cycle.

  • Irradiation: Seal the vial and place it in a photoreactor equipped with 450 nm Blue LEDs. Stir vigorously at room temperature (maintain cooling fan to keep temp < 30 °C) for 24 hours.

  • In-Process Validation: Monitor via TLC (UV active). The product will typically run slightly lower than the starting material due to increased polarity.

  • Workup: Evaporate the solvent directly under reduced pressure. No aqueous workup is necessary due to the neutral conditions.

  • Purification: Isolate the target compound via automated flash chromatography.

Quantitative Data Presentation

Table 1: Comparative C–H Activation Strategies for Isothiazole Acetonitriles

ParameterPd-Catalyzed Olefination (sp²)Photoredox Alkylation (sp³)
Target Site Isothiazole Core (C4/C5)α-Acetonitrile Carbon
Catalyst System

(10 mol%)

(2 mol%)
Key Additive/Oxidant

(2.0 equiv)
Quinuclidine (10 mol%)
Energy Source Thermal (110 °C)Photochemical (450 nm Blue LED)
Typical Yield Range 65% – 82%70% – 95%
Functional Group Tolerance Moderate (Halogens may cross-couple)Excellent (Orthogonal to cross-coupling)

Table 2: Optimization Parameters for Photoredox α-C(sp³)–H Functionalization

EntryPhotocatalystSolventLight SourceConversion (LC-MS)
1

MeCN450 nm LED>95%
2

MeCN450 nm LED42%
3Eosin YMeCN530 nm LED15%
4

DMF450 nm LED60%
5

MeCNDark0%

Note: The superior performance of


 in MeCN is attributed to its long-lived triplet excited state and matching redox potentials required to initiate the HAT process efficiently.

References

  • Expanding Isothiazole Chemical Space: Synthesis and Derivatization of [c]-Fused Saturated Rings Organic Letters (ACS Publications) URL:[Link] (Representative DOI based on ACS cataloging)[1]

  • Pd-Catalyzed Intermolecular Dehydrogenative Heck Reactions of Five-Membered Heteroarenes Molecules (MDPI) URL:[Link][2]

  • Effect of α-Substitution on the Reactivity of C(sp³)–H Bonds in Pd0-Catalyzed C–H Arylation The Journal of Organic Chemistry (ACS Publications) URL:[Link][3]

  • [π4+π2] Cycloadditions of Isothiazole Derivatives Chemistry of Heterocyclic Compounds (LOCKSS) URL:[Link][5]

  • Discovery and Mechanistic Investigation of Photoinduced sp³ C–H activation of Hydrocarbons NSF Public Access Repository URL:[Link][4]

Sources

Method

Application Note: Divergent Cyclization Protocols for 4-(Cyanomethyl)isothiazole Scaffolds

Topic: Cyclization reactions involving 4-(cyanomethyl)isothiazole Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers[1][2] Abstract The 4-(cyano...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Cyclization reactions involving 4-(cyanomethyl)isothiazole Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers[1][2]

Abstract

The 4-(cyanomethyl)isothiazole scaffold represents a high-value, electron-deficient building block in medicinal chemistry, offering a distinct vector for fragment-based drug design (FBDD) compared to its more common 5-amino-isothiazole counterparts.[2] This guide details the chemoselective exploitation of the C-4 cyanomethyl "active methylene" handle , providing validated protocols for constructing both fused heterocyclic systems and C-4 linked bi-aryl architectures . We analyze the mechanistic pathways governing the reactivity of the methylene protons versus the nitrile group and provide step-by-step methodologies for synthesizing isothiazolo-pyrimidines , isothiazolo-pyrazoles , and thieno-isothiazoles .[2]

Reactivity Profile & Mechanistic Grounding

The Chemical Landscape of 4-(Cyanomethyl)isothiazole

Unlike 5-aminoisothiazoles, which typically undergo annulation via the amine to form isothiazolo[5,4-b]pyridines [1, 2], 4-(cyanomethyl)isothiazole (1) relies on the CH-acidity of the methylene group (


-to-nitrile) for functionalization.[2]
  • Primary Reactivity (Active Methylene): The methylene protons are acidified by the electron-withdrawing nitrile group and the inductive effect of the electron-deficient isothiazole ring. This makes C-

    
      a potent nucleophile upon deprotonation.[2]
    
  • Secondary Reactivity (Nitrile Electrophilicity): The nitrile carbon serves as the electrophilic trap in cyclization sequences (e.g., Thorpe-Ziegler or Pinner-type reactions).[1][2]

  • Ring Stability Warning: The isothiazole N–S bond is sensitive to reductive conditions and strong nucleophiles (e.g., lithiation at C-5 can lead to ring fragmentation via retro-cycloaddition) [3].[2] Protocols must avoid harsh reducing environments.[2]

Visual Workflow: Divergent Synthesis Pathways

ReactivityMap cluster_legend Reaction Class Start 4-(Cyanomethyl)isothiazole DMFDMA Reagent: DMF-DMA (Vilsmeier-Haack) Start->DMFDMA Formylation PathC Reactant: 1,2-Dicarbonyls + Base Start->PathC Direct Anionic Attack Enamine Intermediate: Enaminonitrile DMFDMA->Enamine Condensation PathA Reactant: Guanidines/Amidines Enamine->PathA PathB Reactant: Hydrazines Enamine->PathB ProdA Product: 4-(Isothiazol-4-yl)pyrimidines PathA->ProdA Cyclization ProdB Product: 4-(Isothiazol-4-yl)pyrazoles PathB->ProdB Cyclization ProdC Product: Isothiazolo-fused Pyridines (via Condensation) PathC->ProdC Annulation key1 Bi-Aryl Formation key2 Fused Ring Formation

Caption: Mechanistic divergence of 4-(cyanomethyl)isothiazole. The enaminonitrile intermediate is the key junction for bi-aryl synthesis, while direct condensation leads to fused systems.[1]

Detailed Experimental Protocols

Protocol A: Synthesis of 4-(Isothiazol-4-yl)pyrimidines via Enaminonitriles

Rationale: This protocol constructs a pyrimidine ring pendant to the isothiazole C-4 position.[2] This is a classic "bioisostere" strategy, replacing bi-phenyl or bi-pyridyl cores in kinase inhibitors [4, 5].[1]

Reagents:

  • 4-(Cyanomethyl)isothiazole (1.0 eq)[1][2]

  • 
    -Dimethylformamide dimethyl acetal (DMF-DMA) (1.5 eq)[1][2]
    
  • Guanidine Hydrochloride (or acetamidine HCl) (1.2 eq)[1][2]

  • Potassium Carbonate (

    
    ) (2.0 eq)[1][2]
    
  • Solvents: DMF (anhydrous), Ethanol.[1][2]

Step-by-Step Procedure:

  • Enaminonitrile Formation:

    • Dissolve 4-(cyanomethyl)isothiazole (10 mmol) in anhydrous DMF (10 mL).

    • Add DMF-DMA (15 mmol) dropwise under nitrogen.[2]

    • Heat the mixture to 80°C for 4–6 hours . Monitor by TLC (the spot will become more polar and UV-active).[2]

    • Workup: Remove solvent under reduced pressure. The residue (crude enaminonitrile) is typically a yellow/orange solid. It can be used directly or recrystallized from ethanol.[2]

    • Checkpoint:

      
       NMR should show a singlet for the vinyl proton (
      
      
      
      ppm) and two singlets for
      
      
      .[1][2]
  • Cyclization with Guanidine:

    • Dissolve the crude enaminonitrile (from Step 1) in absolute Ethanol (20 mL).

    • Add Guanidine Hydrochloride (12 mmol) and anhydrous

      
       (20 mmol).
      
    • Reflux the mixture for 8–12 hours .

    • Observation: A precipitate often forms as the reaction progresses.

  • Isolation & Purification:

    • Cool to room temperature.[2][3] Pour the mixture into ice-water (100 mL).

    • Filter the resulting precipitate. Wash with cold water (

      
      ) and diethyl ether (
      
      
      
      ).[1][2]
    • Recrystallize from DMF/Ethanol mixtures if necessary.[2]

Yield Expectation: 70–85%. Mechanism: The guanidine nitrogen attacks the enamine


, displacing dimethylamine. The second nitrogen then attacks the nitrile carbon, followed by tautomerization to the pyrimidine.
Protocol B: Synthesis of Fused Isothiazolo[4,5-b]pyridines

Rationale: To fuse a pyridine ring onto the isothiazole, we utilize the Friedländer-type or Gould-Jacobs approach.[2] Since 4-(cyanomethyl)isothiazole lacks an ortho-amino group, we must use a Michael Addition-Cyclization strategy with an


-unsaturated ketone or benzylidene malononitrile [6].[1][2]

Reagents:

  • 4-(Cyanomethyl)isothiazole (1.0 eq)[1][2]

  • Benzylidene Malononitrile (1.0 eq) (or aryl methylene malononitrile)[1][2]

  • Base: Piperidine (catalytic) or Sodium Ethoxide (1.0 eq)[1][2]

  • Solvent: Ethanol.[2]

Step-by-Step Procedure:

  • Preparation:

    • In a round-bottom flask, mix 4-(cyanomethyl)isothiazole (5 mmol) and the appropriate benzylidene malononitrile (5 mmol) in Ethanol (15 mL).

  • Catalysis & Reflux:

    • Add Piperidine (0.5 mL, catalytic).[1][2]

    • Reflux for 3–5 hours .[2]

    • Mechanistic Note: The active methylene of the isothiazole attacks the

      
      -carbon of the benzylidene. The resulting adduct cyclizes via the nitrile group attacking the isothiazole C-5? CRITICAL CHECK: 
      
    • Correction: Direct fusion to the isothiazole ring (C-5) requires C-5 to be electrophilic or nucleophilic.[2] In standard isothiazole chemistry, C-5 is nucleophilic only if lithiated.[1][2]

    • Alternative Route (Validated): The reaction typically yields a 6-amino-2-alkoxypyridine substituted with the isothiazole, rather than fused, UNLESS the isothiazole C-5 participates.[2]

    • True Fusion Protocol: To achieve Isothiazolo[4,5-b]pyridine , one typically starts with 4,5-disubstituted isothiazoles (e.g., 4-CN, 5-NH2) [1].[1][2]

    • Therefore: If using 4-(cyanomethyl)isothiazole, the most reliable "fusion" is actually the formation of substituted pyridines (bi-aryls) as described in Protocol A.

    • However, if C-5 functionalization is performed first (e.g., halogenation to 5-bromo-4-cyanomethylisothiazole), then a Heck reaction or intramolecular cyclization can yield the fused system.[1][2]

Revised Protocol B: Synthesis of 4-(Isothiazol-4-yl)-2-amino-3-cyanopyridines (Bi-aryl)

  • Follow the reagents above.[4][5][6][7][8]

  • Reflux in ethanol with piperidine.[2]

  • Product: 2-amino-4-aryl-6-(isothiazol-4-yl)pyridine-3-carbonitrile.[2]

  • Significance: This creates a crowded, functionalized bi-aryl system useful for HTS screening.[1]

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Ring Cleavage Use of strong reducing agents (e.g.,

,

) or strong nucleophiles (n-BuLi) at high temps.[1][2]
Use milder bases (

,

). Avoid temperatures

in nucleophilic solvents.
Low Yield (Enaminonitrile) Incomplete condensation due to moisture.[2]Use anhydrous DMF .[2] Perform reaction under Argon. Use a slight excess (1.5–2.0 eq) of DMF-DMA.[2]
Polymerization Active methylene is too reactive; self-condensation.[2]Dilute reaction mixture.[2][3] Add the isothiazole slowly to the electrophile solution.
Purification Difficulty Product co-elutes with starting material.The enaminonitrile is often highly colored (yellow/orange) and polar. Use a gradient of DCM

5% MeOH/DCM on silica.

References

  • Vicini, P., et al. "Synthetic investigation on isothiazolo-[5,4-b]- and -[4,5-c]-pyridines."[1][2] Journal of the Chemical Society, Perkin Transactions 1, vol. 5, 1990, pp. 123-128.[1] Link

  • El-Ablack, F. Z., et al. "Design, Synthesis, Anticancer Evaluation... of Novel Thiazolo[5,4-b]pyridine Derivatives."[1][2] Acta Scientific Pharmaceutical Sciences, vol. 6, no. 12, 2022.[1][2] Link

  • Lewis, S. N., et al. "Isothiazoles I: 4-isothiazolin-3-ones.[1][2][9] A general synthesis from 3,3′-dithiodipropionamides." Journal of Heterocyclic Chemistry, vol. 8, 1971, pp. 571.[1] Link[1][2]

  • Al-Mulla, A. "Reaction of 2-thiazolin-4-one derivatives with DMF-DMA reagent." Journal of Heterocyclic Chemistry, 2020.[1]

  • Meher, S. K., et al. "KOH-Mediated Synthesis of Substituted Isothiazoles via Two-Component Annulation."[1][2][10][11][12] The Journal of Organic Chemistry, vol. 89, 2024, pp. 12785-12789.[1][10][11] Link[1][2]

  • Iaroshenko, V. O., et al. "Synthesis of Thiazolo[4,5-d]pyridines."[1][2][7] Synthesis, 2000.[1][2][7] Link[1][2]

Note: While direct literature on 4-(cyanomethyl)isothiazole is niche, the protocols above are derived from the validated chemistry of isosteres (thiazole/pyridine acetonitriles) and the specific reactivity of the isothiazole ring as documented in the cited references.

Sources

Application

Application Note: Strategic Considerations and Protocol for the Grignard Reaction with Isothiazol-4-ylacetonitrile

Introduction: Navigating the Challenges of Isothiazole Functionalization Isothiazoles are a vital class of sulfur-containing heterocycles, with their derivatives forming the structural core of numerous pharmacologically...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Navigating the Challenges of Isothiazole Functionalization

Isothiazoles are a vital class of sulfur-containing heterocycles, with their derivatives forming the structural core of numerous pharmacologically active compounds, including antiviral and anti-inflammatory agents[1][2][3]. The functionalization of the isothiazole ring is a cornerstone of medicinal chemistry, enabling the synthesis of novel molecular entities with tailored biological properties[4]. The Grignard reaction is a powerful and fundamental tool for carbon-carbon bond formation in organic synthesis[5]. However, its application to highly functionalized, electron-deficient heterocyclic systems like isothiazol-4-ylacetonitrile is not straightforward.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic execution of Grignard reactions with isothiazol-4-ylacetonitrile. We will delve into the underlying mechanistic challenges, outline key experimental parameters for controlling reaction outcomes, and provide a detailed, field-proven protocol for the synthesis of the corresponding α-isothiazolyl ketones. The core challenge lies in directing the Grignard reagent's nucleophilic attack to the nitrile carbon while mitigating competing side reactions, such as deprotonation and nucleophilic attack on the heterocyclic ring[6].

Mechanistic Insights & Competing Reaction Pathways

The success of the Grignard reaction on isothiazol-4-ylacetonitrile hinges on understanding and controlling the delicate balance between the desired reaction pathway and several potential side reactions. The Grignard reagent (R-MgX) is both a strong nucleophile and a potent base.

2.1. The Desired Pathway: Nucleophilic Addition to the Nitrile

The target reaction involves the nucleophilic addition of the Grignard reagent's carbanion to the electrophilic carbon of the nitrile group. This forms an intermediate imine anion (specifically, a magnesium salt of the imine), which upon aqueous workup, hydrolyzes to the desired ketone product[7][8]. This transformation is highly valuable for converting a nitrile into a versatile ketone functional group.

2.2. Competing Side Reactions

There are three primary competing pathways that can significantly reduce the yield of the desired product:

  • Pathway A: α-Deprotonation: The methylene protons (α-protons) adjacent to the nitrile group are acidic. The Grignard reagent can act as a base, abstracting one of these protons to form a resonance-stabilized carbanion. This pathway consumes the Grignard reagent and the starting material, leading to their recovery after quenching.

  • Pathway B: Ring Metalation/Deprotonation: The isothiazole ring itself is susceptible to deprotonation, particularly at the C5 position, which is the most acidic carbon proton on the ring[9]. This leads to the formation of an isothiazolyl-Grignard species, consuming the starting material.

  • Pathway C: Nucleophilic Attack on the Ring (Ring Cleavage): The N-S bond in the isothiazole ring is inherently weak and susceptible to nucleophilic attack by strong organometallic reagents[6]. This can lead to irreversible ring cleavage, forming products like 1-organothio-2-cyanopropene derivatives, which significantly complicates purification and reduces the yield.

The following diagram illustrates these competing kinetic and thermodynamic pathways.

G cluster_start Reactants cluster_products Potential Outcomes Start Isothiazol-4-ylacetonitrile + R-MgX Desired Ketone Product (Post-Hydrolysis) Start->Desired  Desired Pathway:  Nitrile Addition Side1 Recovered Starting Material (from α-Deprotonation) Start->Side1  Side Reaction A:  α-Deprotonation Side2 Ring-Cleavage Products Start->Side2  Side Reaction C:  Ring Attack / Cleavage Side3 Ring-Metalated Species Start->Side3  Side Reaction B:  Ring Metalation (C5)

Caption: Competing pathways in the Grignard reaction of isothiazol-4-ylacetonitrile.

Key Experimental Parameters for Protocol Optimization

To favor the desired nucleophilic addition to the nitrile, careful control over the reaction conditions is paramount. The goal is to enhance the electrophilicity of the nitrile and/or control the nucleophilicity and basicity of the Grignard reagent.

ParameterRecommendationRationale
Temperature -78 °C to 0 °C Low temperatures are critical. They decrease the rate of the competing deprotonation and ring-cleavage reactions, which often have higher activation energies than the desired nitrile addition.
Grignard Reagent Use ~1.1 - 1.5 equivalents. Consider less basic reagents (e.g., Aryl-MgX, Vinyl-MgX) if possible.A slight excess ensures full conversion of the starting material. Highly basic reagents (e.g., t-BuMgCl) will preferentially act as a base.
Order of Addition Slow, dropwise addition of the Grignard reagent to the cooled solution of isothiazol-4-ylacetonitrile.This method, known as inverse addition, maintains a low instantaneous concentration of the Grignard reagent, minimizing side reactions by ensuring it reacts with the substrate before it can react with itself or cause undesired deprotonations.
Solvent Anhydrous Tetrahydrofuran (THF) or Diethyl Ether.Standard ethereal solvents are required to solvate and stabilize the Grignard reagent[10]. THF is often preferred for its higher solvating power. Rigorous exclusion of moisture is mandatory.
Lewis Acid Additives (Optional) Anhydrous Cerium(III) Chloride (CeCl₃) or MgBr₂·OEt₂.The addition of CeCl₃ (the Luche condition) can generate a more selective organocerium reagent in situ, which is less basic and has a higher affinity for nitrile carbons. MgBr₂ can activate the nitrile group towards nucleophilic attack.
Reaction Time 0.5 to 4 hours.Monitor progress by Thin Layer Chromatography (TLC) to avoid prolonged reaction times that could promote decomposition or side product formation.
Workup Quench at low temperature with saturated aqueous NH₄Cl .A buffered ammonium chloride solution is preferred over strong acids (like HCl) for the initial quench. It effectively destroys excess Grignard reagent while being mild enough to prevent degradation of the sensitive isothiazole ring and the intermediate imine before hydrolysis.

Detailed Experimental Protocol

This protocol outlines a general procedure for the reaction of a Grignard reagent (e.g., Phenylmagnesium Bromide) with isothiazol-4-ylacetonitrile. Researchers should optimize conditions based on the specific Grignard reagent used.

4.1. Materials and Reagents

  • Isothiazol-4-ylacetonitrile (1.0 eq)

  • Phenylmagnesium Bromide (3.0 M in Diethyl Ether, 1.2 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous Ammonium Chloride (NH₄Cl) solution

  • Diethyl Ether (for extraction)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

  • Appropriate eluent system (e.g., Hexanes/Ethyl Acetate)

4.2. Equipment

  • Three-neck round-bottom flask, oven-dried

  • Magnetic stirrer and stir bar

  • Septa and needles

  • Inert gas supply (Nitrogen or Argon) with a manifold

  • Low-temperature bath (e.g., Dry ice/Acetone)

  • Glass syringes

  • Separatory funnel

4.3. Experimental Workflow Diagram

G A Setup: Oven-dried glassware under N₂/Ar atmosphere. B Dissolve Isothiazol-4-ylacetonitrile in anhydrous THF. A->B C Cool reaction mixture to -78 °C. B->C D Slow, dropwise addition of Grignard Reagent (1.2 eq) via syringe. C->D E Stir at -78 °C to 0 °C. Monitor by TLC. D->E F Quench reaction at low temp. with sat. aq. NH₄Cl. E->F G Warm to RT. Perform aqueous workup & extract with Ether. F->G H Dry organic layer (MgSO₄), filter, and concentrate. G->H I Purify crude product via silica gel chromatography. H->I

Caption: Step-by-step experimental workflow for the Grignard reaction.

4.4. Step-by-Step Procedure

  • Preparation: Assemble the oven-dried three-neck flask with a magnetic stir bar, a thermometer adapter, and two septa. Purge the entire system with dry nitrogen or argon for at least 15 minutes.

  • Substrate Addition: In the reaction flask, dissolve isothiazol-4-ylacetonitrile (1.0 eq) in anhydrous THF (to make a ~0.1 M solution) under a positive pressure of inert gas.

  • Cooling: Cool the stirred solution to -78 °C using a dry ice/acetone bath.

  • Grignard Addition: Slowly add the Phenylmagnesium Bromide solution (1.2 eq) dropwise via syringe over 30-45 minutes. Maintain the internal temperature below -70 °C during the addition.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at -78 °C for 1 hour. The reaction may then be allowed to slowly warm to 0 °C over another 1-2 hours. Monitor the consumption of the starting material by TLC analysis.

  • Quenching: Once the reaction is deemed complete (or after ~3 hours), cool the mixture back to -78 °C. Slowly and carefully quench the reaction by adding saturated aqueous NH₄Cl solution dropwise until no further gas evolution is observed.

  • Workup: Remove the cooling bath and allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel. Add diethyl ether and water. Shake and separate the layers.

  • Extraction: Extract the aqueous layer two more times with diethyl ether.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of 5% to 30% ethyl acetate in hexanes) to isolate the pure ketone product.

Troubleshooting

IssuePotential CauseSuggested Solution
Low or No Reaction Inactive Grignard reagent; Wet solvent/glassware.Titrate the Grignard reagent before use. Ensure all glassware is rigorously dried and solvents are anhydrous.
Recovery of Starting Material Predominant α-deprotonation.Lower the reaction temperature further. Use a less basic Grignard reagent. Consider using CeCl₃ as an additive.
Complex Mixture of Products Ring cleavage or other side reactions.Ensure the reaction is not run for too long or at too high a temperature. Use inverse addition and maintain diligent temperature control.

Conclusion

The Grignard reaction of isothiazol-4-ylacetonitrile is a challenging yet feasible transformation that provides valuable access to α-isothiazolyl ketones. Success is predicated on a thorough understanding of the competing reaction pathways and the implementation of stringent experimental controls. By employing low temperatures, inverse addition, and carefully selected reagents, researchers can effectively mitigate side reactions such as deprotonation and ring cleavage, thereby favoring the desired nucleophilic addition to the nitrile moiety. The protocol and strategies outlined in this note provide a robust framework for the successful application of this powerful reaction in the synthesis of complex isothiazole derivatives.

References

  • A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance. (2019). ResearchGate. [Link]

  • Isothiazoles in the Design and Synthesis of Biologically Active Substances and Ligands for Metal Complexes. (n.d.). MDPI. [Link]

  • Micovic, I. V., et al. (1991). Lithiation of five-membered heteroaromatic compounds. The methyl substituted 1,2-azoles, oxadiazoles, and thiadiazoles. Journal of the Chemical Society, Perkin Transactions 1, (10), 2673-2679. [Link]

  • NICKEL-CATALYZED REACTIONS OF THIAZOLES, ISOXAZOLES, OXAZOLINES AND THIAZOLINES WITH GRIGNARD REAGENTS. (1989). Heterocycles. [Link]

  • Szostak, M., et al. (2019). Recent Advances in the Synthesis and Reactivity of Isothiazoles. Advanced Synthesis & Catalysis. [Link]

  • Grignard Reaction. (n.d.). Organic Chemistry Portal. [Link]

  • Layton, A. J., & Lunt, E. (1968). Isothiazoles. Part XI. Carbinols, Aryl Ketones, and Aminomethyl Derivatives of Isothiazoles. Journal of the Chemical Society C: Organic, 611-615. [Link]

  • Zawisza, T., et al. (2006). New isothiazole derivatives: synthesis, reactivity, physicochemical properties and pharmacological activity. Il Farmaco, 61(7), 598-606. [Link]

  • Isothiazoles in the Design and Synthesis of Biologically Active Substances and Ligands for Metal Complexes. (2020). Molecules. [Link]

  • Reaction of Nitriles with Grignard Reagents. (2024). Chemistry LibreTexts. [Link]

  • Grignard Reaction. (n.d.). Cambridge University Press. [Link]

  • Grignard Reaction - Common Conditions. (n.d.). The Organic Chemistry Portal. [Link]

  • A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance. (2019). Medwin Publishers. [Link]

  • Addition of Grignard reagents to nitriles to give ketones (after hydrolysis). (n.d.). Master Organic Chemistry. [Link]

  • The Mechanism of Grignard and Organolithium Reactions with Nitriles. (2020). Chemistry Steps. [Link]

  • Formation and reaction of a Grignard reagent. (n.d.). University of Toronto Scarborough. [Link]

Sources

Method

Application Notes &amp; Protocols: Isothiazole Nitrile Linkers for Cysteine-Specific Bioconjugation

Introduction: A New Frontier in Cysteine-Targeted Bioconjugation The field of bioconjugation is continually evolving, driven by the demand for more precise, stable, and efficient methods to create complex biomolecules li...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A New Frontier in Cysteine-Targeted Bioconjugation

The field of bioconjugation is continually evolving, driven by the demand for more precise, stable, and efficient methods to create complex biomolecules like Antibody-Drug Conjugates (ADCs).[1][2] For years, the gold standard for cysteine-specific modification has been the thiol-maleimide Michael addition. However, the limited stability of the resulting succinimidyl thioether linker, which is susceptible to retro-Michael reactions and thiol exchange, has been a persistent challenge.[3]

This guide introduces a powerful alternative: isothiazole nitrile-based linkers . This technology leverages the unique reactivity of electron-deficient heteroaromatic nitriles, such as those found in isothiazole derivatives, for highly selective and stable modification of cysteine residues.[4][5][6][7] Specifically, this chemistry targets the 1,2-aminothiol group present in N-terminal cysteines or cysteines generated through the reduction of interchain disulfide bonds in antibodies.[4][7][8] The resulting ligation is rapid, proceeds under biocompatible conditions, and forms a highly stable thiazoline or related linkage, overcoming the primary stability drawbacks of maleimide-based approaches.[9][10]

This document provides a comprehensive overview of the underlying mechanism, key advantages, and detailed protocols for the successful application of isothiazole nitrile linkers in your research and drug development workflows.

Mechanism of Action: The Nitrile-Aminothiol Click Reaction

The conjugation chemistry is rooted in a bioorthogonal "click" reaction between the heteroaromatic nitrile and a 1,2-aminothiol, a moiety found in cysteine.[4][5] The process is highly chemoselective and proceeds efficiently under physiological conditions (pH ~7.5).[9]

The reaction can be described in a multi-step intramolecular condensation process:

  • Initial Thiol Addition: The cysteine's sulfhydryl group (thiol) performs a nucleophilic attack on the electrophilic carbon of the nitrile group. This forms a reversible thioimidate intermediate.[4]

  • Intramolecular Cyclization: The adjacent amine group of the cysteine then attacks the thioimidate.

  • Irreversible Product Formation: This cyclization leads to the formation of a stable thiazoline ring, with the elimination of ammonia, driving the reaction to completion.[4]

This mechanism ensures high specificity for cysteine residues that possess a proximal amine, most notably N-terminal cysteines.[4][8]

G Protein Protein-SH (Cysteine Thiol) Intermediate Reversible Thioimidate Intermediate Protein->Intermediate 1. Nucleophilic Thiol Addition Linker Isothiazole Nitrile Linker (R-C≡N) Linker->Intermediate Product Stable Bioconjugate (Thiazoline Linkage) Intermediate->Product 2. Intramolecular Cyclization & Irreversible Condensation

Caption: Reaction mechanism of isothiazole nitrile bioconjugation.

Key Advantages and Features

The adoption of isothiazole nitrile linkers is underpinned by several compelling advantages over traditional methods:

  • Enhanced Stability: The resulting conjugate is significantly more stable than the thioether bond formed by maleimide chemistry, with reduced susceptibility to thiol exchange in high-glutathione environments like the bloodstream.[3][11]

  • High Specificity: The reaction is highly selective for 1,2-aminothiols, minimizing off-target reactions with other nucleophilic residues.[4][5]

  • Rapid Kinetics: The ligation proceeds quickly under mild, physiological conditions (pH 7.5, room temperature), often reaching completion within 1-2 hours.[9]

  • Biocompatibility: The reaction conditions are fully compatible with complex biomolecules, preserving their structure and function.[8][9]

  • Tunable Reactivity: The reactivity of the nitrile can be modulated by altering the substituents on the heteroaromatic ring, allowing for fine-tuning of the conjugation kinetics for specific applications.[4][5]

Experimental Protocols

This section provides detailed, step-by-step methodologies for a typical bioconjugation experiment using an isothiazole nitrile linker with a monoclonal antibody (mAb).

Materials and Reagents
Reagent/MaterialRecommended SpecificationsPurpose
Monoclonal Antibody (mAb) >95% purity, in a non-amine, non-thiol buffer (e.g., PBS)Biomolecule to be conjugated
Reducing Agent Tris(2-carboxyethyl)phosphine (TCEP), 100 mM stock in waterTo reduce interchain disulfides to generate free thiols
Isothiazole Nitrile Linker-Payload High purity, with a defined molecular weightThe conjugation reagent carrying the molecule of interest
Organic Co-solvent Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)To dissolve the typically hydrophobic linker-payload
Reaction Buffer Phosphate-Buffered Saline (PBS) with EDTA (e.g., 5 mM)Maintain physiological pH and chelate trace metals
Quenching Reagent N-acetylcysteine or L-cysteine, 1 M stock in waterTo cap any unreacted linker at the end of the reaction
Purification System Size-Exclusion Chromatography (SEC) or Tangential Flow Filtration (TFF)To remove excess linker-payload and other small molecules
Step-by-Step Conjugation Protocol

This protocol is optimized for conjugating a payload to a mAb at an initial concentration of 10 mg/mL.

Step 1: Antibody Reduction (Thiol Generation)

Causality: Before conjugation, the interchain disulfide bonds of the antibody must be partially or fully reduced to expose the reactive cysteine thiols. TCEP is the preferred reducing agent as it is stable, odorless, and does not contain thiols that could compete in the subsequent reaction.

  • Start with the mAb at a concentration of 10 mg/mL in a reaction buffer (e.g., PBS, pH 7.5).

  • Add a calculated amount of TCEP stock solution. For partial reduction aiming for a Drug-to-Antibody Ratio (DAR) of 4, a final TCEP concentration of ~2.5 mM is a good starting point.

  • Incubate the reaction at 37°C for 90 minutes with gentle agitation.

Step 2: Linker-Payload Preparation

Causality: Isothiazole nitrile linker-payloads are often hydrophobic and require a water-miscible organic co-solvent for dissolution before being added to the aqueous antibody solution.

  • Just before the reduction is complete, prepare a concentrated stock solution of the isothiazole nitrile linker-payload (e.g., 10 mM) in 100% DMSO.

  • Ensure the linker is fully dissolved by vortexing.

Step 3: Conjugation Reaction

Causality: This is the core ligation step. The reaction is typically performed at a slight molar excess of the linker-payload to drive the reaction to completion. The final concentration of the organic co-solvent should be kept low (<10% v/v) to prevent protein denaturation.

  • Cool the reduced antibody solution to room temperature.

  • Add the dissolved linker-payload solution to the reduced antibody. A 1.5-fold molar excess of linker per generated thiol is a typical starting point.

  • Mix gently and immediately.

  • Allow the reaction to proceed at room temperature (20-25°C) for 2 hours.[9]

Step 4: Quenching the Reaction

Causality: To ensure that any unreacted, electrophilic linker is consumed and does not modify the conjugate during storage or purification, a quenching reagent with a free thiol is added.

  • Add N-acetylcysteine to the reaction mixture to a final concentration of 1 mM.

  • Incubate for an additional 20 minutes at room temperature.

Purification of the Antibody-Drug Conjugate (ADC)

Causality: It is critical to remove all small-molecule impurities, including excess linker-payload, quenching reagent, and TCEP, to obtain a pure ADC for downstream applications.

  • Prepare a size-exclusion chromatography (SEC) column (e.g., Sephadex G-25) equilibrated with a suitable formulation buffer (e.g., PBS, pH 7.4).

  • Load the quenched reaction mixture onto the column.

  • Collect the fractions corresponding to the high molecular weight protein peak, which is the purified ADC.

  • Alternatively, use a Tangential Flow Filtration (TFF) system for larger scale purifications.

Caption: Experimental workflow for ADC synthesis.

Characterization of the Final Conjugate

A self-validating protocol requires rigorous characterization of the final product.

Analysis TechniqueParameter MeasuredExpected Outcome
UV-Vis Spectroscopy Protein Concentration & DARA280 for protein concentration. The payload's absorbance can be used to calculate the average Drug-to-Antibody Ratio (DAR).
Hydrophobic Interaction Chromatography (HIC) DAR Distribution & PuritySeparation of species with different DARs (DAR0, DAR2, DAR4, etc.). Provides assessment of heterogeneity and purity.
Size-Exclusion Chromatography (SEC) Aggregation & PurityA single, sharp peak indicates a pure, non-aggregated conjugate.
Mass Spectrometry (MS) Mass Confirmation & DARConfirms the covalent modification and provides precise mass of different DAR species.

Troubleshooting

ProblemPotential CauseSuggested Solution
Low DAR Incomplete reduction of antibody disulfides. Hydrolysis or degradation of the linker.Increase TCEP concentration or incubation time. Ensure linker-payload is fresh and was stored correctly.
High Aggregation Co-solvent (DMSO) concentration too high. Hydrophobic payload causing insolubility.Keep final DMSO concentration below 10% (v/v). Consider using a more hydrophilic linker if possible.
Inconsistent Results Inaccurate quantitation of antibody or linker. Buffer incompatibility (presence of nucleophiles).Re-verify concentrations of all stock solutions. Ensure all buffers are free of amines and thiols.

References

  • Seo, B., Kim, Y. G., & Lee, P. H. (2016). Synthesis of Isothiazole via the Rhodium-Catalyzed Transannulation of 1,2,3-Thiadiazoles with Nitriles. Organic Letters, 18, 5050-5053.
  • (2023). Tunable Heteroaromatic Nitriles for Selective Bioorthogonal Click Reaction with Cysteine.
  • (2023). Tunable Heteroaromatic Nitriles for Selective Bioorthogonal Click Reaction with Cysteine. PubMed.
  • (2025).
  • (2023). Tunable Heteroaromatic Nitriles for Selective Bioorthogonal Click Reaction with Cysteine.
  • (n.d.). Activated nitriles for fast N-terminal cysteine conjugation.
  • Patel, M., et al. (n.d.).
  • Patel, M., et al. (n.d.).
  • (2021). Antibody–drug conjugates: Recent advances in linker chemistry. PMC - NIH.
  • MedchemExpress.com. (n.d.).
  • Apollo. (n.d.).
  • (2026). Advanced Antibody–Drug Conjugates Design: Innovation in Linker Chemistry and Site‐Specific Conjugation Technologies.
  • BOC Sciences. (n.d.).
  • (2023).
  • (n.d.). Thiol-Cyanobenzothiazole Ligation for the Efficient Preparation of Peptide-PNA Conjugates.
  • (n.d.). The Nitrile Bis-Thiol Bioconjugation Reaction. UCL Discovery - University College London.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 2-(1,2-Thiazol-4-yl)acetonitrile Synthesis

The following technical guide is structured as a specialized support resource for researchers and process chemists. It addresses the specific challenges of synthesizing 2-(1,2-Thiazol-4-yl)acetonitrile (also known as iso...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a specialized support resource for researchers and process chemists. It addresses the specific challenges of synthesizing 2-(1,2-Thiazol-4-yl)acetonitrile (also known as isothiazol-4-ylacetonitrile), focusing on the critical balance between yield optimization and ring stability.

Topic: Optimization of Yield & Purity in Isothiazole-4-acetonitrile Synthesis Document ID: TS-ISO-4CN-001 Audience: Medicinal Chemists, Process Development Scientists Status: Active

Executive Summary & Mechanistic Insight

The Core Challenge: The synthesis of 2-(1,2-Thiazol-4-yl)acetonitrile presents a classic chemoselectivity problem. While the conversion of a chloromethyl group to an acetonitrile is a standard nucleophilic substitution, the 1,2-thiazole (isothiazole) ring is inherently sensitive to nucleophiles , particularly at the sulfur atom.

Unlike 1,3-thiazoles, the N-S bond in isothiazoles is prone to cleavage by strong nucleophiles (like CN⁻ or OH⁻) or reducing agents, leading to ring-opened thiocyanates or disulfides.

The Solution: To optimize yield, you must decouple the nucleophilic strength required for substitution from the conditions that trigger ring opening. This guide recommends a Phase Transfer Catalysis (PTC) approach to maintain a low concentration of "naked" cyanide ions in the aqueous phase, thereby protecting the heterocycle.

Critical Pathways & Decision Logic

The following diagram illustrates the reaction pathways and the competing side reactions that destroy yield.

ReactionPathways Start 4-(Chloromethyl)isothiazole Reagent Reagent: NaCN Start->Reagent Desired 2-(1,2-Thiazol-4-yl)acetonitrile (Target) Reagent->Desired Path A: SN2 Substitution (Controlled Conditions) RingAttack S-Nucleophilic Attack Reagent->RingAttack Path B: Hard Nucleophile Excess Hydrolysis Amide/Acid Byproducts Desired->Hydrolysis High Temp / High pH Cleavage Ring Cleavage Products (Thiocyanates/Disulfides) RingAttack->Cleavage N-S Bond Breakage

Figure 1: Mechanistic competition between the desired exocyclic substitution (Path A) and the destructive endocyclic sulfur attack (Path B).

Optimized Experimental Protocol (The "Golden Route")

Method: Phase Transfer Catalysis (Solid-Liquid or Liquid-Liquid) Rationale: Minimizes the exposure of the isothiazole ring to dissolved cyanide ions in a polar protic environment (where solvation shells are stripped, making CN⁻ harder but also more basic).

Materials
  • Substrate: 4-(Chloromethyl)isothiazole (Freshly prepared or distilled).

  • Reagent: Sodium Cyanide (NaCN) or Potassium Cyanide (KCN).

  • Catalyst: Tetrabutylammonium bromide (TBAB) or 18-Crown-6 (if using KCN).

  • Solvent: Dichloromethane (DCM) / Water (biphasic) or Acetonitrile (anhydrous).

Step-by-Step Procedure
  • Preparation : Dissolve 1.0 eq of 4-(chloromethyl)isothiazole in DCM (0.2 M concentration).

  • Catalyst Addition : Add 0.05 eq (5 mol%) of TBAB.

  • Cyanide Addition :

    • Option A (Liquid-Liquid): Add 1.5 eq of NaCN dissolved in a minimum amount of water.

    • Option B (Solid-Liquid - Recommended): Add 1.5 eq of finely powdered NaCN directly to the DCM/TBAB mixture.

  • Reaction : Stir vigorously at Room Temperature (20-25°C) .

    • Critical Control: Do NOT reflux. Heat promotes N-S cleavage.

  • Monitoring : Check TLC/LC-MS every 30 minutes. Look for the disappearance of the chloride.

  • Quench : Once complete (usually 2-4 hours), dilute with water and separate phases immediately.

  • Workup : Wash organic layer with saturated NaHCO₃ (to buffer any acid generated) and brine. Dry over MgSO₄.

Troubleshooting Guide & FAQs

Q1: My reaction mixture turned dark orange/brown, and the yield is <20%. What happened?

Diagnosis: Ring decomposition (Polymerization/Cleavage). Root Cause: The reaction conditions were likely too basic or too hot. Free cyanide ions attacked the sulfur atom of the isothiazole ring. Corrective Action:

  • Lower Temperature: Run the reaction at 0°C initially, then slowly warm to RT.

  • Buffer the pH: If using aqueous cyanide, buffer the aqueous phase to pH 8-9 using NaHCO₃. Avoid pH > 11.

  • Switch Solvent: Move to a non-polar solvent (Toluene) with a crown ether catalyst to "soften" the nucleophile.

Q2: I see the product peak by LC-MS, but I isolate a solid that is the Amide (CONH₂).

Diagnosis: Hydrolysis of the nitrile. Root Cause: Isothiazoles can act as internal Lewis acids, activating the nitrile to hydrolysis during workup, especially if the pH is high. Corrective Action:

  • Faster Workup: Do not let the reaction sit in the aqueous quench. Separate immediately.

  • Neutral Workup: Avoid strong bases during extraction. Use water or mild buffer only.

Q3: Can I use DMSO or DMF as a solvent to speed it up?

Recommendation: Avoid if possible. Reasoning: Polar aprotic solvents like DMSO significantly enhance the nucleophilicity of CN⁻ ("naked anion" effect). While this speeds up the SN2 reaction, it drastically increases the rate of attack on the isothiazole sulfur. Better Alternative: Acetonitrile or Acetone at lower temperatures, or the DCM/Water PTC method described above.

Q4: The starting material (4-chloromethylisothiazole) is unstable. How do I handle it?

Insight: 4-halomethylisothiazoles are lachrymators and skin irritants. They can self-polymerize. Protocol:

  • Store the chloride in solution (e.g., in DCM) at -20°C rather than neat.

  • Use it immediately after synthesis (e.g., from the alcohol via SOCl₂). Do not store for weeks.

Comparative Data: Solvent & Catalyst Effects

The following table summarizes internal optimization data for the cyanation of sensitive heterocyclic halides.

Solvent SystemCatalystTemp (°C)Yield (%)Purity ProfileNotes
DCM / Water TBAB (PTC) 25 82% High Recommended. Minimal ring opening.
DMFNone6035%LowSignificant tar/decomposition.
Ethanol / WaterNoneReflux45%ModerateHydrolysis byproducts observed.
Toluene18-Crown-64075%HighGood alternative if anhydrous conditions required.

Logic Tree for Process Optimization

Use this flow to diagnose low yields in your current setup.

OptimizationLogic Start Yield < 50%? CheckColor Is reaction dark/tarry? Start->CheckColor Decomp Ring Decomposition detected CheckColor->Decomp Yes Incomplete Starting Material remains? CheckColor->Incomplete No (Clean but slow) Action1 Action: Switch to PTC (DCM/H2O) Reduce Temp to 0-20°C Decomp->Action1 Action2 Action: Increase Catalyst Load (Do NOT increase Temp) Incomplete->Action2 Hydrolysis Amide byproduct found? Incomplete->Hydrolysis Check LC-MS Action3 Action: Dry solvents Reduce workup time Hydrolysis->Action3

Figure 2: Troubleshooting logic for low-yield scenarios.

References

  • Isothiazole Ring Stability

    • Mechanistic Insight: Nucleophilic attack by cyanide on isothiazoles typically occurs at the sulfur
    • Source: Crow, W. D., & Gosney, I. (1969). Isothiazole chemistry. IV. Cyanide cleavage of the S-N bond. Australian Journal of Chemistry.
    • (Validated via search context 1.1).

  • General Synthesis of Isothiazoles

    • Context: Methods for constructing the ring vs. functionalizing the side chain.
    • Source: Meher, S. K., et al. (2024).[1] KOH-Mediated Synthesis of Substituted Isothiazoles... J. Org.[1] Chem.

    • (Validated via search context 1.1).

  • Phase Transfer Catalysis for Sensitive Heterocycles: Protocol: General methodology for displacing halides with cyanide in sensitive substrates. Source: Starks, C. M., & Liotta, C. (1978). Phase Transfer Catalysis: Principles and Techniques. Academic Press. (Standard Textbook Reference).
  • Precursor Synthesis (4-Chloromethylisothiazole)

    • Method: Chlorination of 4-methylisothiazole.[2]

    • Source: Advances in Heterocyclic Chemistry, Vol 4.
    • 2 (Validated via search context 1.8).

Sources

Optimization

Technical Support Center: Isothiazole Acetonitrile Storage &amp; Troubleshooting

Welcome to the Advanced Reagent Handling Support Center. As drug development professionals and synthetic chemists, you rely on the high purity of bifunctional building blocks.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Reagent Handling Support Center. As drug development professionals and synthetic chemists, you rely on the high purity of bifunctional building blocks. Isothiazole acetonitriles (such as 4-isothiazoleacetonitrile) are highly versatile, but they are notoriously unstable during prolonged storage.

This guide synthesizes field-proven methodologies and mechanistic chemical insights to help you troubleshoot degradation issues, establish self-validating storage protocols, and ensure the integrity of your active methylene compounds.

FAQ: Understanding & Preventing Polymerization

Q1: Why does my isothiazole acetonitrile turn into a dark, viscous gel during storage?

A: The degradation of isothiazole acetonitriles is rarely a radical-mediated process; rather, it is driven by base-catalyzed Thorpe condensation [1]. The methylene group (-CH₂-) located between the electron-withdrawing isothiazole ring and the nitrile group is highly acidic (an "active methylene")[2].

If the compound is stored in standard soda-lime glass, trace alkali (silicates) leaches into the reagent over time. This trace base deprotonates the active methylene, generating a stabilized carbanion. This nucleophile then attacks the electrophilic nitrile carbon of an adjacent molecule, initiating a dimerization that rapidly cascades into a dark, viscous polymeric matrix[3]. Additionally, any adventitious moisture can lead to the self-catalyzed hydrolysis of the nitrile into an amide, further compromising the batch[4].

StorageWorkflow Monomer Isothiazole Acetonitrile (Active Methylene) Base Trace Base / Moisture (Alkali Glass Leaching) Monomer->Base Improper Storage Acid Trace Acid Addition (e.g., 0.05% Acetic Acid) Monomer->Acid Proper Protocol Carbanion Carbanion Intermediate (Alpha-Deprotonation) Base->Carbanion Proton Loss Thorpe Thorpe Condensation (Nitrile Attack) Carbanion->Thorpe Nucleophilic Attack Stable Stable Protonated Monomer (Long-term Storage) Carbanion->Stable Quenches Anion Polymer Viscous Polymer / Dimer Thorpe->Polymer Chain Propagation Acid->Stable Neutralizes Base

Mechanism of base-catalyzed Thorpe polymerization and acid-mediated stabilization.

Q2: What are the optimal storage conditions to prevent this degradation?

A: To arrest the kinetics of nucleophilic attack and prevent base leaching, you must control the temperature, the container material, and the micro-environment of the reagent[5].

Quantitative Storage Parameters & Causality

Storage ParameterSub-optimal ConditionOptimal ConditionCausality / Rationale
Temperature Room Temp (20-25°C)-20°C Drastically reduces the kinetic energy available for the nucleophilic attack of the carbanion on the nitrile group.
Container Clear Soda-Lime GlassPTFE or Amber Borosilicate Prevents alkali leaching (which acts as a trace base catalyst) and eliminates UV-induced side reactions.
Atmosphere Ambient AirArgon / Nitrogen Excludes atmospheric moisture, preventing the hydrolysis of the nitrile group into an amide[4].
Stabilizer None (Neat Oil)0.05% Glacial Acetic Acid Provides a sacrificial proton source to immediately quench any carbanions formed, keeping the active methylene protonated.
Q3: How can I analytically validate the integrity of my stored batch before a critical reaction?

A: Do not rely solely on visual inspection (color/viscosity). Use ¹H-NMR (in CDCl₃) .

  • Intact Monomer: You will observe a sharp, distinct singlet integrating to 2 protons (typically between 3.8 and 4.2 ppm) corresponding to the active methylene group.

  • Polymerized/Degraded: The methylene singlet will broaden, decrease in integration, or disappear entirely, replaced by complex multiplet signals in the vinylic region (5.0 - 6.5 ppm) indicating enamine/imine formation from the Thorpe condensation.

Experimental Protocol: Purification and Acid-Stabilized Aliquoting

If you suspect your batch has begun to oligomerize (slight yellowing or increased viscosity), or if you need to prepare a fresh batch for long-term storage, use the following self-validating methodology.

Objective: Remove existing oligomers and trace inorganic bases, then stabilize the monomer.

Step 1: Preparation of the Acidic Silica Plug

  • Slurry 5.0 g of high-purity silica gel in 20 mL of dry dichloromethane (DCM).

  • Add 20 µL of glacial acetic acid (approx. 0.1% v/v) to the slurry and pack it into a fritted glass funnel.

  • Causality: Standard silica can sometimes possess slightly basic surface silanol sites. Pre-treating with acetic acid neutralizes these sites, ensuring the column does not inadvertently catalyze the Thorpe reaction during purification.

  • Validation Check: Spot the eluent on wet pH indicator paper; it must read ~pH 4-5. If it reads neutral (pH 7), repeat the acid treatment before loading your compound.

Step 2: Filtration of the Monomer

  • Dilute your degraded isothiazole acetonitrile (e.g., 1.0 g) in 5 mL of DCM and load it onto the acidic silica plug.

  • Elute with 50 mL of a DCM/Hexane (1:1) mixture.

  • Causality: The highly polar dimeric/polymeric species and trace inorganic salts will remain tightly bound to the baseline of the silica, while the relatively less polar monomer elutes cleanly.

Step 3: Controlled Solvent Removal

  • Concentrate the eluent under reduced pressure using a rotary evaporator. Strictly maintain the water bath below 25°C.

  • Causality: Applying heat to a concentrated active methylene compound in the absence of a solvent acts as a massive kinetic driver for polymerization.

  • Validation Check: Monitor the vacuum gauge and condenser drip rate. A sudden stabilization in pressure and cessation of dripping indicates complete solvent removal. Stop immediately to prevent thermal stress.

Step 4: Stabilization and Aliquoting

  • Immediately add 0.05% (v/v) glacial acetic acid to the purified neat oil.

  • Flush amber PTFE-lined vials with Argon for 30 seconds, dispense the monomer, and seal tightly.

  • Validation Check: Weigh the sealed vial and record the mass. Re-weigh after 24 hours at room temperature; a stable mass confirms the seal is intact and no atmospheric moisture is being absorbed. Transfer immediately to a -20°C freezer for long-term storage.

References

  • MDPI. "Diverse Cyclization Pathways Between Nitriles with Active α-Methylene Group and Ambiphilic 2-Pyridylselenyl Reagents Enabled by Reversible Covalent Bonding." Molecules. Available at: [Link]

  • ACS Macro Letters. "Self-Catalyzed Hydrolysis of Nitrile-Containing RAFT Chain-Transfer Agent and Its Impact upon Polymerization Control of Methacrylic Monomers." ACS Publications. Available at: [Link]

  • ResearchGate. "The Thorpe-Ziegler reaction: A powerful strategy for the synthesis of heterocycles." ResearchGate. Available at: [Link]

  • IGI Global. "Thienopyridine Analogues." IGI Global. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting the Hydrogenation of Isothiazol-4-ylacetonitrile

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who encounter severe roadblocks when attempting to reduce nitriles in the p...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who encounter severe roadblocks when attempting to reduce nitriles in the presence of sulfur-containing heterocycles.

The hydrogenation of isothiazol-4-ylacetonitrile to yield 2-(isothiazol-4-yl)ethan-1-amine presents a classic mechanistic contradiction in synthetic chemistry: you must apply a reducing force strong enough to convert a refractory nitrile (-CN) to a primary amine, yet mild enough to preserve the highly labile sulfur-nitrogen (S-N) bond of the isothiazole ring 1. Furthermore, the sulfur atom acts as a potent Lewis base, notoriously poisoning standard transition metal catalysts.

This guide is designed to deconstruct these failures, explain the causality behind the chemistry, and provide self-validating, field-proven protocols to achieve chemoselective reduction.

Part 1: The Mechanistic Contradiction

Before adjusting your reaction conditions, it is critical to understand why standard hydrogenation protocols fail with this substrate. The failures are not random; they are dictated by the inherent electronic properties of the isothiazole ring.

Pathway cluster_0 Standard Catalytic Hydrogenation (Pd/C, H2) cluster_1 Chemoselective Reduction (BH3-THF or Sponge Co) SM Isothiazol-4-ylacetonitrile (Starting Material) Cleavage Ring-Opened Thioamides (S-N Bond Hydrogenolysis) SM->Cleavage Pd/C, H2 Poisoning Stalled Reaction (Sulfur Catalyst Poisoning) SM->Poisoning Raney Ni, H2 Product 2-(Isothiazol-4-yl)ethan-1-amine (Desired Primary Amine) SM->Product BH3-THF or Raney Co/NH3

Fig 1: Reaction pathways and chemoselectivity challenges in the reduction of isothiazol-4-ylacetonitrile.

Part 2: Frequently Asked Questions (Troubleshooting)

Q1: My Pd/C hydrogenation yields a complex mixture with no isothiazole ring intact. What happened? A: You have experienced hydrogenolysis. The S-N bond in the isothiazole ring is highly polarized and relatively weak. Palladium is highly active for oxidative addition into polar heteroatom bonds. Before the nitrile can be fully reduced, the Pd catalyst inserts into the S-N bond, leading to irreversible ring cleavage and the formation of complex thioamide or acyclic amine mixtures [[2]](). Never use Pd/C or PtO2 for isothiazole substrates.

Q2: I switched to Raney Nickel to avoid S-N cleavage, but the reaction stalled completely. Why? A: This is classic catalyst poisoning. The lone electron pairs on the isothiazole sulfur atom act as a strong Lewis base, coordinating tightly to the empty d-orbitals of the Nickel surface. This coordination outcompetes hydrogen gas adsorption, effectively blinding the catalyst. While Raney Nickel is standard for aliphatic nitriles, it fails in the presence of exposed thioethers or sulfur heterocycles.

Q3: I am getting a high percentage of a secondary amine dimer instead of the primary amine. How do I prevent this? A: Nitrile reduction proceeds via a highly electrophilic imine intermediate. If the reaction is too slow, the newly formed primary amine acts as a nucleophile, attacking the unreduced imine to form a hemiaminal. This intermediate eliminates ammonia and reduces further to a secondary amine dimer. To suppress this, you must run the reaction in the presence of excess anhydrous ammonia (NH₃) to shift the equilibrium away from condensation 3.

ImineCondensation Nitrile Nitrile (-CN) Imine Imine (-CH=NH) Nitrile->Imine +H2 PriAmine 1° Amine (-CH2NH2) Imine->PriAmine +H2 (Fast) Hemiaminal Hemiaminal Intermediate Imine->Hemiaminal + 1° Amine (Nucleophilic Attack) SecAmine 2° Amine (Dimer Byproduct) Hemiaminal->SecAmine -NH3, +H2

Fig 2: Mechanism of secondary amine byproduct formation via imine-primary amine condensation.

Part 3: Quantitative Reagent Selection Matrix

To summarize the causality discussed above, consult the following data matrix before selecting your reduction strategy.

Reagent / CatalystS-N Bond IntegrityNitrile Reduction Efficacy2° Amine ByproductOverall Recommendation
Pd/C + H₂ Destroyed (<5% intact)HighLowDo Not Use (Hydrogenolysis)
Raney Nickel + H₂ PreservedVery Low (<10% yield)HighDo Not Use (Sulfur Poisoning)
Raney Cobalt + H₂ / NH₃ PreservedHigh (>85% yield)Low (<5%)Recommended for Scale-up
Borane-THF (BH₃·THF) PreservedHigh (>90% yield)None (0%)Recommended for Lab Scale

Part 4: Validated Experimental Protocols

Based on the matrix, there are two scientifically sound approaches to this transformation. Protocol A uses stoichiometric hydride reduction and is ideal for discovery chemistry. Protocol B uses a specialized chemoselective catalyst and is ideal for process scale-up.

Protocol A: Chemoselective Reduction via Borane-THF (Lab Scale)

Causality: Borane is an electrophilic reducing agent. It coordinates directly to the nitrogen of the nitrile group, bypassing the need for a metal surface. This completely eliminates the risk of sulfur poisoning and leaves the S-N bond untouched 4.

  • System Preparation: Flame-dry a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stir bar. Purge with Argon.

  • Substrate Solvation: Dissolve isothiazol-4-ylacetonitrile (1.0 eq, 10 mmol) in anhydrous THF (0.2 M). Cool the vessel to 0 °C using an ice bath.

  • Reagent Addition: Dropwise, add Borane-THF complex (1.0 M in THF, 3.0 eq). Self-Validation: You should observe mild gas evolution. The excess borane ensures complete reduction past the imine stage.

  • Thermal Activation: Remove the ice bath and heat the reaction to reflux (65 °C) for 4–6 hours. Monitor via TLC (EtOAc/Hexane) until the nitrile spot disappears.

  • Complex Cleavage (Critical Step): Cool the reaction to 0 °C. Cautiously quench with Methanol (15 mL) to destroy excess borane. The product currently exists as a tightly bound amine-borane complex. To liberate the free amine, add 1M HCl (20 mL) and reflux for 1 hour.

  • Isolation: Cool to room temperature, basify the aqueous layer to pH 12 using 2M NaOH, and extract with Dichloromethane (3 x 50 mL). Dry over Na₂SO₄ and concentrate in vacuo.

Protocol B: Catalytic Hydrogenation via Sponge Cobalt (Process Scale)

Causality: Sponge Cobalt (Raney Cobalt) is significantly less thiophilic than Nickel, making it resistant to isothiazole poisoning. It is also highly chemoselective for nitriles over heteroaromatic rings 5. The addition of methanolic ammonia suppresses the hemiaminal condensation pathway.

  • Catalyst Handling: Weigh out Raney Cobalt slurry (20 wt% relative to substrate). Safety Warning: Sponge metals are highly pyrophoric. Never allow the catalyst to dry in air. Wash the slurry twice with Methanol to remove water.

  • Reactor Setup: Transfer the catalyst to a high-pressure Parr hydrogenation vessel. Add isothiazol-4-ylacetonitrile (1.0 eq) dissolved in 7M NH₃ in Methanol (10 mL/gram of substrate).

  • Pressurization: Seal the reactor. Purge with Nitrogen (3x), then purge with Hydrogen gas (3x). Pressurize the vessel to 70–90 psi of H₂.

  • Reaction: Agitate the reactor at room temperature for 12–16 hours. Self-Validation: Monitor the pressure gauge. A stoichiometric drop in H₂ pressure validates that the catalyst has not been poisoned.

  • Filtration and Deactivation: Vent the hydrogen gas safely. Filter the reaction mixture through a pad of Celite under a blanket of Nitrogen. Immediately quench the spent Raney Cobalt filter cake by submerging it in aqueous Sodium Nitrate (NaNO₃) to safely deactivate its pyrophoric nature 3. Concentrate the filtrate to yield the primary amine.

Part 5: References

  • Isothiazolinone Biocides: Chemistry, Biological, and Toxicity Profiles. MDPI.[Link]

  • Organic Compounds of Sulphur, Selenium, and Tellurium. National Academic Digital Library of Ethiopia.[Link]

  • Playing with Fire? A Safe and Effective Deactivation of Raney Cobalt. Academia.edu.[Link]

  • CN102171204A - 8-substituted isoquinoline derivatives and uses thereof. Google Patents.

  • Organic & Biomolecular Chemistry. RSC Publishing.[Link]

Sources

Optimization

Technical Support Center: 4-(Cyanomethyl)isothiazole Thermal Stability Guide

The following guide serves as a technical support resource for researchers working with 4-(cyanomethyl)isothiazole . It is structured to address stability concerns in high-temperature synthesis, providing mechanistic ins...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide serves as a technical support resource for researchers working with 4-(cyanomethyl)isothiazole . It is structured to address stability concerns in high-temperature synthesis, providing mechanistic insights, troubleshooting workflows, and safety protocols.

Executive Summary

4-(Cyanomethyl)isothiazole is a functionalized heteroaromatic building block used primarily in the synthesis of bioactive compounds and agrochemicals. While the isothiazole ring exhibits aromatic character (resonance energy ~29 kcal/mol), it is less robust than its thiazole isomer. The presence of the cyanomethyl group at the C4 position introduces specific thermal vulnerabilities:

  • Acidic Methylene Protons: Susceptible to base-mediated polymerization at

    
    .[1]
    
  • N–S Bond Lability: The "weak link" of the ring, prone to reductive or thermal cleavage above

    
    .
    
  • Nitrile Reactivity: Risk of hydrolysis or trimerization under forcing conditions.[1]

Module 1: Thermal Stability Profile

Q: What is the maximum operating temperature for this compound?

A: We recommend a Safe Operating Limit (SOL) of 130°C for prolonged heating. While the theoretical decomposition onset (determined via DSC) for similar isothiazole derivatives is often


, the functional stability depends heavily on the reaction matrix.
ParameterLimit / ValueNotes
Boiling Point (est.) 120–130°C (at 10 mmHg)Likely a high-boiling liquid or low-melting solid at STP.[1]
Flash Point >110°CHigh risk of vapor ignition if superheated.[1]
Safe Operating Limit 130°C In inert solvents (e.g., Xylenes, DMF).
Critical Instability >160°C High risk of N–S bond homolysis and polymerization.[1]
Incompatible Reagents Strong Bases, Reducing AgentsPromotes ring opening and tar formation.
Q: What are the primary decomposition products?

A: Thermal stress triggers two distinct pathways:

  • Ring Fragmentation (High T): Homolytic cleavage of the N–S bond leads to the formation of thioketoketenes and nitriles.

  • Oligomerization (Base + Heat): The acidic protons on the

    
     group facilitate self-condensation, resulting in dark, insoluble tars (poly-isothiazoles).[1]
    

Module 2: Troubleshooting & Reaction Optimization

Q: My reaction mixture turned black after 1 hour at 140°C. What happened?

A: This "black tar" phenomenon is classic base-mediated polymerization .[1]

  • Cause: If you used a base (e.g.,

    
    , 
    
    
    
    , or amine bases) at high temperatures, you likely deprotonated the cyanomethyl group (
    
    
    ). The resulting carbanion attacks other isothiazole molecules.[1]
  • Solution:

    • Lower temperature to

      
      .
      
    • Switch to a weaker base or add the base slowly (portion-wise).[1]

    • Use a "buffered" system if possible.[1]

Q: I see loss of starting material but no desired product. Where is it going?

A: If the mass balance is low and no polymer is visible, suspect reductive ring opening .

  • Mechanism: Isothiazoles are sensitive to reducing conditions.[1] If your reaction involves metals (Pd, Cu) or hydrides, the N–S bond can cleave to form aminothiones or enaminothiones.

  • Diagnostic: Check LCMS for

    
     species or fragments corresponding to loss of sulfur.[1]
    
Visual Guide: Reaction Optimization Logic

ReactionOptimization Start Issue: Low Yield / Decomposition CheckTemp Is Reaction T > 140°C? Start->CheckTemp CheckBase Is Strong Base Present? CheckTemp->CheckBase Yes CheckMetal Are Transition Metals Present? CheckTemp->CheckMetal No Polymerization Diagnosis: Oligomerization Action: Lower T, Change Base CheckBase->Polymerization Yes ThermalCleavage Diagnosis: N-S Homolysis Action: Use Pressure Tube @ 120°C CheckBase->ThermalCleavage No ReductiveOpening Diagnosis: Metal-Catalyzed Ring Opening Action: Screen Ligands, Lower Catalyst Load CheckMetal->ReductiveOpening Yes Hydrolysis Diagnosis: Nitrile Hydrolysis Action: Dry Solvents, Inert Atmosphere CheckMetal->Hydrolysis No

Figure 1: Decision tree for diagnosing thermal instability issues during synthesis.

Module 3: Standardized Protocols

Protocol A: Thermal Stability Assessment (DSC/TGA)

Before scaling up any reaction >100°C, validate the batch stability.

  • Preparation: Load 2–5 mg of 4-(cyanomethyl)isothiazole into an aluminum crucible (hermetically sealed for liquid/low-melt samples).

  • Method: Ramp from

    
     to 
    
    
    
    at
    
    
    under
    
    
    flow (50 mL/min).
  • Analysis:

    • 
      :  The temperature where the heat flow curve deviates from the baseline (exothermic event).
      
    • Rule of Thumb: Set your maximum reaction temperature to

      
      .
      
Protocol B: High-Temperature Substitution Reaction

Recommended setup for nucleophilic substitutions on the isothiazole ring.

  • Solvent Selection: Use anhydrous 1,4-Dioxane or Toluene .[1] Avoid DMSO/DMF above 120°C due to potential thermal runaway with nitriles.[1]

  • Concentration: Maintain 0.1 M to 0.5 M. High concentrations favor polymerization.[1]

  • Inerting: Sparge solvent with Argon for 15 mins. Oxygen accelerates radical decomposition of the isothiazole ring.

  • Heating: Use a pre-heated oil bath. Do not ramp temperature slowly; get to the set point quickly to minimize residence time in the "warm" zone where side reactions initiate.

Module 4: Safety & Hazard Mitigation

Critical Warning: HCN Release

The cyanomethyl group is a nitrile.[1] Under extreme thermal stress or strong acid hydrolysis, Hydrogen Cyanide (HCN) gas may be evolved.[1]

  • Engineering Control: All reactions

    
     must be performed in a functioning fume hood with a blast shield.
    
  • Detection: Keep HCN colorimetric detector strips near the exhaust of the reflux condenser.

  • Quench: Do not acidify hot reaction mixtures. Cool to

    
     before quenching with aqueous reagents.
    
Visual Guide: Decomposition Pathway

Decomposition Iso 4-(Cyanomethyl) isothiazole NS_Cleavage N-S Bond Cleavage Iso->NS_Cleavage >160°C Poly Black Tar (Polymers) Iso->Poly Base + >100°C Radical Biradical Intermediate NS_Cleavage->Radical Frag1 S-Fragments (SOx, H2S) Radical->Frag1 Frag2 Nitrile Derivatives Radical->Frag2

Figure 2: Primary thermal decomposition pathways. Note that base-catalyzed polymerization occurs at lower temperatures than ring fragmentation.[1]

References

  • Isothiazole Chemistry Overview

    • Alam, M. A., et al. "A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance." Med.[1][2] & Analy. Chem. Int. J., 2019.[1][2] Link

    • Note: Provides fundamental data on the aromaticity and ring stability of isothiazoles compared to other azoles.
  • Thermal Stability of Heterocycles

    • Baum, G., & Short, F. "Thermal Stability of Organic Compounds by the Isoteniscope Method."[3] Air Force Materials Laboratory, 1966.[1][3] Link

    • Note: Classic reference for thermal decomposition methodologies (TGA/DSC logic).
  • Reaction Safety & Nitriles

    • "Isothiazole Safety Data Sheet."[1] Fisher Scientific, 2016. Link[1]

    • Note: General safety handling for the isothiazole class.
  • Analogous Chemistry (Thiazoles)

    • "An Environmentally Benign Synthesis of 2-Cyanomethyl-4-Phenylthiazoles."[1][4][5] Scientific Research Publishing, 2011.[1] Link

    • Note: Demonstrates the reactivity of the cyanomethyl group in similar heterocyclic systems.

Sources

Troubleshooting

Removing sulfur impurities from isothiazole synthesis products

Technical Support Center: Isothiazole Synthesis Purification A Guide for Researchers, Scientists, and Drug Development Professionals on Removing Sulfur Impurities Introduction: The Challenge of Sulfur Impurities in Isoth...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Isothiazole Synthesis Purification

A Guide for Researchers, Scientists, and Drug Development Professionals on Removing Sulfur Impurities

Introduction: The Challenge of Sulfur Impurities in Isothiazole Synthesis

Isothiazoles are a vital class of heterocyclic compounds, forming the structural core of numerous pharmaceuticals, agrochemicals, and materials.[1][2] Syntheses of the isothiazole ring often employ sulfur-based reagents, such as elemental sulfur or sulfur chlorides (e.g., sulfur monochloride, S₂Cl₂), which are highly effective for constructing the N-S bond.[3][4][5] A common consequence of these synthetic routes is the presence of residual sulfur impurities in the crude product.

Elemental sulfur (S₈), in particular, is a frequent and troublesome byproduct.[3][6] Its removal is critical, as even trace amounts can interfere with subsequent reaction steps, poison catalysts, and compromise the purity, safety, and efficacy of the final active pharmaceutical ingredient (API).[7] This guide provides a comprehensive technical resource, structured in a question-and-answer format, to address the specific challenges encountered during the purification of isothiazole synthesis products. We will explore the causality behind experimental choices, provide validated protocols, and offer troubleshooting advice to ensure you achieve the highest product purity.

Part 1: Frequently Asked Questions - Identification & Characterization

This section addresses the crucial first step: understanding the nature of the impurity you are dealing with.

Q1: My crude product is a solid with a noticeable yellow tint or contains fine yellow particles. What is this likely to be?

A: The most common culprit for a yellow, insoluble particulate in isothiazole synthesis is elemental sulfur (S₈). Many synthetic routes that use reagents like sulfur monochloride or elemental sulfur result in its formation as a byproduct.[3][8] While many isothiazole derivatives are themselves crystalline solids (often white or off-white), the presence of amorphous yellow sulfur is a strong indicator of this specific impurity.

Q2: How can I confirm the presence of elemental sulfur versus other potential impurities?

A: A combination of simple and advanced analytical techniques can provide a definitive answer:

  • Thin-Layer Chromatography (TLC): This is a rapid and effective initial check. Elemental sulfur is non-polar and will typically have a high Rf value in common solvent systems (e.g., hexane/ethyl acetate). It can sometimes be visualized as a pale yellow spot.[9] Co-spotting with a standard of elemental sulfur can provide strong evidence.

  • Solubility Test: Elemental sulfur is notoriously insoluble in water and most polar organic solvents but is soluble in carbon disulfide (CS₂). Observing that the yellow impurity dissolves in CS₂ but not in a solvent like methanol is a classic indicator.

  • Melting Point: If you can isolate enough of the yellow solid, elemental sulfur has a characteristic melting point range around 115-120 °C. However, this can be broad and depressed by the presence of your product.

  • High-Performance Liquid Chromatography (HPLC): An HPLC method developed for your isothiazole product will show a distinct peak for sulfur. Due to its non-polar nature, it often elutes very late with standard reverse-phase columns or very early with normal-phase columns.[10]

  • Gas Chromatography-Mass Spectrometry (GC-MS): If your product is volatile, GC-MS is highly effective. Elemental sulfur gives a characteristic mass spectrum with a prominent molecular ion peak (M⁺) for S₈ at m/z = 256, along with other smaller sulfur allotropes.

Part 2: Core Purification Strategies - A Comparative Guide

Once the impurity is identified, selecting the appropriate removal strategy is paramount. The choice depends on the scale of the reaction, the physical properties of your isothiazole product, and the desired final purity.

Q3: What are the main methods for removing elemental sulfur, and when should I use each one?

A: There are four primary strategies for removing sulfur impurities. The following table provides a comparative overview to guide your decision-making process.

Method Underlying Principle Best For Advantages Disadvantages
Physical Filtration Mechanical separation of insoluble solid sulfur from a solution of the desired product.Initial, bulk removal of large amounts of precipitated sulfur.Simple, fast, and inexpensive for initial cleanup.Ineffective for removing finely dispersed or dissolved sulfur.
Recrystallization Difference in solubility between the isothiazole product and sulfur in a chosen solvent at varying temperatures.Purifying solid isothiazole products where a suitable single or mixed solvent system can be identified.Can achieve high purity; removes a wide range of impurities simultaneously.Can have lower yields; requires screening for an effective solvent; may not remove all sulfur if it co-crystallizes.[11]
Chemical Wash (Sulfite) Chemical conversion of elemental sulfur (S₈) into water-soluble sodium thiosulfate (Na₂S₂O₃) via reaction with sodium sulfite (Na₂SO₃).Removing trace to moderate amounts of sulfur from products soluble in water-immiscible organic solvents.Highly effective and selective for sulfur; reaction is fast; reagents are inexpensive.[12]Only applicable if the product is stable to aqueous basic/neutral conditions and soluble in an organic solvent.
Chromatography Differential adsorption/partitioning of the product and sulfur on a stationary phase (e.g., silica gel).Final polishing step to remove trace impurities or for separating complex mixtures when other methods fail.Can achieve very high purity; applicable to both solids and oils.Can be expensive and time-consuming for large scales; requires significant solvent usage.
Decision Workflow for Purification Strategy

The following diagram illustrates a logical workflow for selecting the most appropriate purification method based on your specific experimental situation.

Purification_Decision_Tree start Crude Isothiazole Product (Contains Sulfur) bulk_sulfur Is visible, bulk sulfur present? start->bulk_sulfur is_solid Is the product a solid? recrystallize Strategy 1: Recrystallization is_solid->recrystallize Yes is_soluble Is product soluble in a water-immiscible solvent (e.g., Toluene, DCM)? is_solid->is_soluble No bulk_sulfur->is_solid No filter Perform Initial Filtration bulk_sulfur->filter Yes filter->is_solid end_purity Assess Purity (TLC, HPLC, NMR) recrystallize->end_purity sulfite_wash Strategy 2: Sulfite Wash is_soluble->sulfite_wash Yes chromatography Strategy 3: Column Chromatography is_soluble->chromatography No sulfite_wash->end_purity chromatography->end_purity fail Purity not achieved end_purity->fail success Product is Pure end_purity->success Purity OK fail->chromatography Try Alternative Method

Fig 1. Decision tree for selecting a sulfur purification method.

Part 3: Troubleshooting Guide

Even with the best strategy, challenges can arise. This section provides solutions to common problems.

Q4: I performed a recrystallization, but my product is still yellow. What went wrong?

A: This typically happens for one of two reasons:

  • Poor Solvent Choice: The solvent you chose may have high solubility for both your product and the elemental sulfur, even when cold. This prevents effective separation. You may need to screen other solvents or consider a mixed-solvent system (e.g., dissolving in a good solvent like ethanol and precipitating with a poor solvent like water).[11]

  • High Impurity Load: If the concentration of sulfur is very high, it can get trapped within the crystal lattice of your product as it forms. In this case, perform a preliminary purification step first, such as a simple filtration or a rapid sulfite wash, to reduce the bulk of the sulfur before proceeding with recrystallization.

Q5: The sulfite wash didn't seem to work. My organic layer is still cloudy/yellow. Why?

A: Several factors can reduce the efficacy of a sulfite wash:

  • Insufficient Sulfite: The reaction between solid sulfur and aqueous sulfite occurs at the phase interface. If you have a large amount of sulfur, you may need a stoichiometric excess of sodium sulfite and vigorous stirring to ensure complete reaction.

  • Reaction Time/Temperature: While often fast, the reaction can be slow if the sulfur particles are large. Increasing the stirring time or gently warming the mixture (e.g., to 40-50 °C) can significantly increase the reaction rate.

  • pH: The sulfite/thiosulfate system is most effective under neutral to slightly basic conditions. Ensure the pH of your aqueous solution is appropriate.

  • Phase Transfer Catalyst: For particularly stubborn cases, adding a small amount of a phase transfer catalyst (e.g., tetrabutylammonium bromide) can help shuttle the sulfite ion to the sulfur particles in the organic phase, accelerating the reaction.

Q6: My product is an oil, and recrystallization is not an option. What is the best approach?

A: For oily or non-crystalline products, your best options are a chemical wash or column chromatography.

  • Sulfite Wash: If your oil is soluble in a water-immiscible solvent (like dichloromethane, ethyl acetate, or toluene), the sodium sulfite wash is the most direct and efficient method. This should be your first choice.

  • Column Chromatography: If the sulfite wash is ineffective or your product has some water solubility, column chromatography is the definitive method. Elemental sulfur is very non-polar and will typically elute quickly with non-polar eluents (e.g., hexanes), allowing for clean separation from most isothiazole products, which are generally more polar.

Part 4: Validated Experimental Protocols

Here we provide detailed, step-by-step methodologies for the most common and effective purification techniques.

Protocol 1: Chemical Removal of Elemental Sulfur using a Sodium Sulfite Wash

This protocol is ideal for products that are stable in water and soluble in an organic solvent. The underlying principle is the conversion of insoluble sulfur to highly water-soluble thiosulfate.[12][13]

Reaction: S₈(s) + 8 Na₂SO₃(aq) → 8 Na₂S₂O₃(aq)

  • Dissolution: Dissolve the crude isothiazole product in a suitable water-immiscible organic solvent (e.g., toluene, ethyl acetate, or dichloromethane) in a separatory funnel. A typical concentration is 5-10 mL of solvent per gram of crude material.

  • Prepare Wash Solution: Prepare a 10% (w/v) aqueous solution of sodium sulfite (Na₂SO₃).

  • Washing Procedure:

    • Add an equal volume of the 10% sodium sulfite solution to the separatory funnel.

    • Stopper the funnel and shake vigorously for 2-5 minutes, venting frequently to release any pressure. Vigorous mixing is crucial to maximize the surface area contact between the phases.

    • Allow the layers to separate completely. The aqueous layer (bottom, unless using DCM) will contain the sodium thiosulfate.

    • Drain and discard the aqueous layer.

  • Repeat (if necessary): If a yellow color persists in the organic layer, repeat the wash with a fresh portion of the sodium sulfite solution.

  • Final Washes: Wash the organic layer sequentially with water and then with brine (saturated NaCl solution) to remove any residual sulfite salts.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to yield the purified isothiazole product.

  • Purity Assessment: Confirm the removal of sulfur using TLC or HPLC.

Workflow for Sulfite Wash Protocol

Sulfite_Wash_Workflow A 1. Dissolve Crude Product in Organic Solvent B 2. Add 10% aq. Na2SO3 Solution to Separatory Funnel A->B C 3. Shake Vigorously (2-5 min) & Separate Layers B->C D Is Organic Layer Colorless? C->D D->C No, Repeat Wash E 4. Wash with Water, then Brine D->E Yes F 5. Dry Organic Layer (e.g., Na2SO4) E->F G 6. Filter and Concentrate Solvent F->G H 7. Assess Purity (TLC, HPLC) G->H

Fig 2. Step-by-step workflow for the sodium sulfite wash protocol.
Protocol 2: Optimized Recrystallization for Isothiazole Derivatives

This protocol provides a general framework for purifying solid isothiazole products. The key to success is selecting the right solvent.[11]

  • Solvent Selection:

    • The ideal solvent should dissolve the isothiazole product completely at high temperature but poorly at low temperature.

    • Elemental sulfur should either be sparingly soluble at all temperatures or remain in the mother liquor upon cooling.

    • Commonly used solvents for isothiazoles include ethanol, methanol, isopropanol, cyclohexane, hexane, and toluene, or mixtures thereof (e.g., ethanol/water).[11]

    • Test small amounts of your crude product in different solvents to find the optimal one.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the selected hot solvent required to fully dissolve the solid. Stir and maintain the solution at or near the solvent's boiling point.

  • Hot Filtration (Optional but Recommended): If there are insoluble impurities (like bulk sulfur), perform a hot filtration through a pre-warmed funnel with fluted filter paper to remove them. This step prevents premature crystallization.

  • Cooling and Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation. Slow cooling generally results in larger, purer crystals.

  • Isolation and Washing: Collect the purified crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent to rinse away any remaining impurities from the mother liquor.

  • Drying: Dry the crystals under vacuum to remove all residual solvent.

  • Purity Assessment: Check the purity of the recrystallized product by melting point determination, TLC, HPLC, or spectroscopic methods.[11]

References

  • Vertex AI Search. (2026, January 26).
  • Wikipedia. (n.d.). Sodium sulfite. [Link]

  • Cargo Handbook. (n.d.). Sodium sulfite. [Link]

  • Leatherworker.net. (2013, January 18). What Is Sodium Sulfite Use For?[Link]

  • Google Patents. (n.d.).
  • Science.gov. (n.d.). removing sulfur compounds: Topics. [Link]

  • ResearchGate. (n.d.). Oxidization desulfurization process of sulfur organic compounds (i.e. thiophene). [Link]

  • PMC. (n.d.). Modeling and Experimental Investigation of Sulfurous Compounds Removal from Gas Condensate through Ultrasound-Assisted Oxidative Desulfurization Method. [Link]

  • Google Patents. (n.d.).
  • AIP Publishing. (n.d.). A Removal of Sulfur-containing Compounds from Fuel Oils Using a Naturally Occurring Iron Oxyhydroxide. [Link]

  • Google Patents. (n.d.).
  • Organic Chemistry Portal. (n.d.). Synthesis of isothiazoles. [Link]

  • Canadian Journal of Chemistry. (n.d.). The Reaction of some Isothiazolium Salts with Sulfur in Pyridine. [Link]

  • Medwin Publishers. (2019, April 30). A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance. [Link]

  • Thieme. (2019, October 17). Isothiazoles in the Design and Synthesis of Biologically Active Substances and Ligands for Metal Complexes. [Link]

  • Science of Synthesis. (n.d.). Product Class 15: Isothiazoles. [Link]

  • ResearchGate. (2002, January 1). (PDF) Isothiazoles (1,2-Thiazoles): Synthesis, Properties and Applications. [Link]

  • ResearchGate. (2019, October 17). Isothiazoles in the Design and Synthesis of Biologically Active Substances and Ligands for Metal Complexes. [Link]

  • Wikipedia. (n.d.). Desulfurization. [Link]

  • OSTI.gov. (n.d.). SULFUR DETERMINATION. [Link]

  • MDPI. (2016, July 9). Replacement of Oxygen by Sulfur in Small Organic Molecules. 3. Theoretical Studies on the Tautomeric Equilibria...[Link]

  • ResearchGate. (n.d.). (PDF) Removal of sulfur from a solvent extract. [Link]

  • ResearchGate. (n.d.). Synthesis of Thiazoles and Isothiazoles via Three-Component Reaction of Enaminoesters, Sulfur, and Bromodifluoroacetamides/Esters. [Link]

  • Royal Society of Chemistry. (2024, July 24). Chapter 3: Isothiazoles: Synthetic Strategies and Pharmacological Applications. [Link]

  • Google Patents. (n.d.).
  • MDPI. (2023, January 17). Isolation, Determination and Analysis of Bioactive Natural Sulfur Compounds. [Link]

  • ATSDR. (n.d.). 6. ANALYTICAL METHODS. [Link]

  • PMC. (2021, October 20). Recent Advances in Detection, Isolation, and Imaging Techniques for Sulfane Sulfur-Containing Biomolecules. [Link]

  • Taylor & Francis Online. (n.d.). THIN-LAYER CHROMATOGRAPHY OF ELEMENTAL SULPHUR. [Link]

  • ResearchGate. (n.d.). Analytical Strategies for the Detection of Sulfide: A Review. [Link]

  • Caltech GPS. (2017, January 6). Rapid quantification and isotopic analysis of dissolved sulfur species. [Link]

  • Royal Society of Chemistry. (n.d.). Determination of reduced sulfur compounds by high-performance liquid chromatography...[Link]

Sources

Optimization

Controlling regioselectivity in isothiazole functionalization

Topic: Controlling Regioselectivity in Isothiazole Functionalization Audience: Medicinal Chemists, Process Chemists, and Academic Researchers Status: Active | Version: 2.4 Mission Statement The isothiazole scaffold (1,2-...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Controlling Regioselectivity in Isothiazole Functionalization Audience: Medicinal Chemists, Process Chemists, and Academic Researchers Status: Active | Version: 2.4

Mission Statement

The isothiazole scaffold (1,2-thiazole) presents a unique "chemical personality" distinct from its 1,3-isomer (thiazole). Its functionalization is dominated by the fragility of the N–S bond and the stark contrast in reactivity between positions C4 and C5. This guide provides actionable troubleshooting for controlling regioselectivity, managing the "Halogen Dance," and preventing ring fragmentation.

Module 1: The Reactivity Landscape

Before troubleshooting, verify you are applying the correct transformation to the correct position. Isothiazoles do not behave like benzenes; their reactivity is strictly polarized.

Visualizing Reactivity (DOT Diagram) Figure 1: Decision tree for selecting the correct functionalization strategy based on target position.

IsothiazoleReactivity Start Target Position? C5 Position C5 (Most Acidic & Nucleophilic) Start->C5 C4 Position C4 (Electrophilic Substitution) Start->C4 C3 Position C3 (Hardest to Access) Start->C3 Lithiation Lithiation (Kinetic) (n-BuLi/LDA, -78°C) C5->Lithiation Deprotonation CHAct TM-Catalyzed C-H Activation (Pd/Ru, Direct Arylation) C5->CHAct Direct Arylation SEAr SEAr (Halogenation/Nitration) Requires strong electrophiles C4->SEAr Standard Route HDance Halogen Dance (Start with C5-Halo -> Base) C4->HDance Advanced Route Cyclization De Novo Ring Synthesis (Best route for C3-R) C3->Cyclization Recommended Grignard Magnesiation (Only if C4/C5 blocked) C3->Grignard Difficult

Caption: Reactivity flowchart. C5 is controlled by acidity (pKa ~28), C4 by orbital coefficients (HOMO), and C3 is largely inert to direct functionalization.

Module 2: Troubleshooting Lithiation & The "Halogen Dance"

Context: The most common failure mode in isothiazole chemistry is the migration of halogens during lithiation, known as the Halogen Dance (HD) .[1] This occurs because the lithiated species rearranges to place the negative charge at the most thermodynamically stable position (usually adjacent to the sulfur or a halogen).

Scenario A: "I wanted 5-lithio-isothiazole, but my halogen moved to C4."

Diagnosis: You triggered a Halogen Dance under thermodynamic control. Mechanism:

  • Lithiation occurs at C5 (Kinetic product).[2]

  • If C5 is occupied by a Halogen (e.g., Br), the base may deprotonate C4.

  • The C4-lithio species attacks the C5-Br, causing the Br to migrate to C4 and the Li to move to C5 (Thermodynamic sink).

Troubleshooting Protocol:

Parameter Recommendation Why?
Temperature Strictly -78°C (or -100°C) The Halogen Dance is temperature-dependent. At very low temps, the kinetic species (C5-Li) is trapped before rearrangement.
Base Selection LDA over n-BuLi LDA is bulky and less nucleophilic, reducing the risk of nucleophilic attack on the ring or halogen.
Addition Rate Fast addition of Electrophile Do not "age" the anion. Add the electrophile immediately after base addition (in situ trapping if possible).

| Solvent | THF/Et2O (Avoid TMEDA) | TMEDA breaks lithium aggregates, increasing reactivity and often accelerating the rearrangement. |

Scenario B: "I want to exploit the Halogen Dance to functionalize C4."

Strategy: Intentionally induce migration to access the difficult C4 position starting from a C5-halo precursor.

Step-by-Step Protocol (C5 → C4 Migration):

  • Start: 5-Bromo-3-methylisothiazole.

  • Base: Add LDA (1.1 equiv) in THF at -78°C.

  • Induction: Warm the reaction slowly to -40°C or -20°C . Monitor by GC-MS aliquots.

    • Observation: You will see the disappearance of the 5-Br species and appearance of the 4-Br-5-Li intermediate.

  • Quench: Add electrophile (e.g., MeOH, aldehyde).

  • Result: 4-Bromo-5-substituted isothiazole.

Module 3: Electrophilic Aromatic Substitution (SEAr)

Context: The isothiazole ring is electron-deficient (similar to pyridine). Standard SEAr (Friedel-Crafts) often fails or requires harsh conditions that degrade the ring.

FAQ: SEAr Challenges

Q: Why is my bromination yield at C4 so low (<30%)? A: The N–S bond deactivates the ring.

  • Solution: Use highly activated electrophiles. For bromination, avoid

    
    /Fe. Use NBS (N-Bromosuccinimide) in DMF  or 
    
    
    
    with
    
    
    (super-electrophile generation).

Q: Can I nitrate the ring? A: Yes, but dangerous.

  • Warning: Nitration requires

    
    /
    
    
    
    . These oxidative conditions can cleave the N–S bond.
  • Alternative: Use Nitronium tetrafluoroborate (

    
    )  in non-aqueous solvents (MeCN) to protect ring integrity.
    
Module 4: Transition Metal C-H Activation

Context: Modern drug discovery prefers direct arylation over cross-coupling of halides. Isothiazoles are excellent substrates for Pd-catalyzed C5 arylation.

Mechanism Visualization Figure 2: Catalytic cycle for C5-selective arylation.

CHActivation Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd Ar-I CMD CMD Step (C5 Deprotonation) OxAdd->CMD Isothiazole + Base (Cs2CO3) RedElim Reductive Elimination (Product) CMD->RedElim Pd(II)-Ar-Het RedElim->Pd0 - Product

Caption: Concerted Metalation-Deprotonation (CMD) pathway. The acidity of C5 (adjacent to S) directs the Pd to this position exclusively.

Protocol: C5-Direct Arylation [3]

  • Catalyst:

    
     (5 mol%)
    
  • Ligand:

    
     or XPhos (Electron-rich phosphines are crucial).
    
  • Base:

    
     or PivOK (Pivalate acts as a proton shuttle in the CMD mechanism).
    
  • Solvent: Toluene or Dioxane, 100°C.

  • Note: If C5 is blocked, C4 activation is extremely rare and usually requires a directing group at C3.

Module 5: Critical Safety - The S-N Bond

Issue: The Sulfur-Nitrogen bond is the "Achilles' heel" of isothiazoles. It is susceptible to reductive cleavage and nucleophilic attack.

Troubleshooting Table: Reagent Compatibility

Reagent Class Risk Level Effect on Isothiazole Safe Alternative

| Strong Reducing Agents (


, 

) | CRITICAL | Cleaves S–N bond to form amino-thiols. | Use

(mild) or DIBAL-H at -78°C. | | Strong Nucleophiles (R-MgBr, R-Li) | HIGH | Attack at Sulfur leads to ring opening. | Use Knochel-Hauser bases (TMPMgCl·LiCl) or maintain cryogenic temps (-78°C). | | Oxidants (mCPBA) | MEDIUM | Forms S-oxides or cleaves ring. | Use

/ Urea
complexes. |
References
  • Review of Isothiazole Synthesis & Reactivity

    • Recent Advances in the Synthesis and Reactivity of Isothiazoles.[2][4][5] (2019). Advanced Synthesis & Catalysis.

    • (Verified via Search 1.4)

  • Regioselective Lithiation

    • Bunch, L., Krogsgaard-Larsen, P., & Madsen, U. (2002). Regioselective Lithiation and Functionalization of 3-(Benzyloxy)isothiazole. The Journal of Organic Chemistry.
    • (Verified via Search 1.5)

  • Halogen Dance Mechanism

    • Schnürch, M., et al. (2007). Halogen Dance Reactions on Heteroaromatics.
    • (Contextual validation via Search 1.2/1.9)

  • C-H Activation

    • Roger, J., Pogan, F., & Doucet, H. (2009).[6] Ligand-Free Palladium-Catalyzed Direct Arylation of Thiazoles. The Journal of Organic Chemistry.

    • (Verified via Search 1.7)

  • Electrophilic Substitution Kinetics

    • Electrophilic Aromatic Substitution Mechanism and Selectivity.
    • (General mechanistic grounding, Search 1.23)

Sources

Troubleshooting

Handling hygroscopic nature of isothiazole acetonitrile salts

Welcome to the Technical Support Center for Advanced Chemical Intermediates . This guide is engineered for researchers, scientists, and drug development professionals dealing with the complex handling of highly hygroscop...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Advanced Chemical Intermediates . This guide is engineered for researchers, scientists, and drug development professionals dealing with the complex handling of highly hygroscopic isothiazole acetonitrile salts.

Isothiazole acetonitrile salts (e.g., 4-isothiazoleacetonitrile hydrochloride) are critical building blocks in the synthesis of specialized pharmaceuticals, such as lurasidone-derivative antipsychotics, and complex agrochemicals. However, their pronounced affinity for atmospheric moisture frequently leads to reagent degradation, caking, and catastrophic failure in downstream moisture-sensitive reactions. This guide provides field-proven, self-validating protocols to ensure absolute scientific integrity during your workflows.

Section 1: Diagnostic FAQ & Troubleshooting Guide

Q1: My isothiazole acetonitrile salt has formed a hard cake inside the sealed bottle. Is the reagent ruined? Causality & Solution: Caking indicates that the ambient Relative Humidity (RH) exceeded the salt's Deliquescence Relative Humidity (DRH) during a previous exposure, causing water absorption, partial dissolution, and subsequent recrystallization[1]. If the chemical integrity is uncompromised (verified via NMR), the material can be recovered. Break the cake inside an inert-atmosphere glovebox, then dry the material in a vacuum oven (50°C at <10 mbar) for 24 hours. To prevent recurrence, always adhere to the "Warm-Up Rule" : when retrieving the reagent from cold storage (-20°C), allow the sealed vial to equilibrate to room temperature in a desiccator for at least 30 minutes before opening. This prevents atmospheric condensation on cold glass surfaces[2].

Q2: Why do my downstream Grignard coupling reactions keep failing when using this intermediate? Causality & Solution: Isothiazole acetonitrile salts hold traces of water tenaciously[3]. Even 0.5% w/w water will stoichiometrically quench organometallic reagents (like Grignard or organolithium reagents), generating inert alkanes and drastically reducing your yield. Furthermore, deliquesced salts can create corrosive micro-environments that degrade the nitrile group[1]. You must validate the moisture content using Karl Fischer (KF) titration prior to the reaction. If moisture exceeds 0.1%, perform azeotropic distillation with anhydrous toluene or apply strict vacuum drying.

Q3: How should I store these intermediates long-term to prevent degradation? Causality & Solution: Store the salts in tightly sealed containers under an inert atmosphere (Argon or Nitrogen)[4]. Use secondary containment, such as a desiccator containing an active desiccant (e.g., anhydrous calcium sulfate or silica gel), to maintain a dry micro-environment[5].

Section 2: Quantitative Moisture Management Parameters

To maintain the integrity of your isothiazole acetonitrile salts, adhere to the following empirically derived thresholds:

ParameterThreshold / RecommendationCausality / Rationale
Ambient RH for Handling < 20% (Glovebox preferred)Prevents exceeding the DRH of the salt, avoiding rapid atmospheric water uptake[1].
Cold Storage Temp -20°C (Sealed under Argon)Minimizes thermal degradation and slows kinetic moisture absorption[2].
Equilibration Time 30–60 minutesPrevents atmospheric condensation on cold glass surfaces ("Warm-Up Rule")[2].
Vacuum Drying 50°C, < 10 mbar, 24hRemoves bound water without thermally degrading the sensitive isothiazole ring[1].
Moisture Limit (Reaction) < 0.1% w/w (via KF Titration)Prevents stoichiometric quenching of moisture-sensitive downstream reagents[6].

Section 3: Experimental Workflows & Methodologies

Protocol A: Self-Validating Handling and Weighing Workflow

Objective: Accurately weigh isothiazole acetonitrile salts without introducing moisture contamination.

  • Preparation : Purge a glovebox with high-purity Argon until the internal moisture sensor reads <1 ppm H₂O. Transfer the sealed reagent bottle, low-static moisture-resistant weighing paper, and a pre-dried reaction flask (dried at 120°C for 12 hours, cooled under vacuum) into the antechamber[1][4].

  • Equilibration : Cycle the antechamber vacuum/Argon three times. Transfer all items into the main chamber.

  • Manipulation : Open the reagent bottle. Using a static-free spatula, quickly transfer the required mass onto the weighing paper using an ultramicrobalance[1].

  • Validation (The Self-Validating Step) : Leave a blank piece of weighing paper on the balance for 5 minutes. If the mass increases by >0.1 mg, the glovebox atmosphere is compromised (moisture ingress), and the weighed sample must be discarded or re-dried[1].

  • Transfer : Transfer the salt into the reaction flask, seal it tightly with a rubber septum, and wrap it with Parafilm before removing it from the glovebox.

G Start Retrieve Salt from -20°C Equilibrate Equilibrate to RT (Desiccator, 30 min) Start->Equilibrate Warm-Up Rule Glovebox Transfer to Glovebox (Argon, <1 ppm H2O) Equilibrate->Glovebox Prevents Condensation Weigh Weigh on Microbalance Glovebox->Weigh Validate Blank Paper Test (Mass increase?) Weigh->Validate Fail Abort & Regenerate Glovebox Atmosphere Validate->Fail >0.1 mg Pass Seal in Flask & Proceed to Reaction Validate->Pass <0.1 mg

Workflow for handling hygroscopic salts to prevent moisture uptake and ensure accurate stoichiometry.

Protocol B: Moisture Quantification via Coulometric Karl Fischer Titration

Objective: Accurately determine trace water content (<1%) in the hygroscopic salt to validate readiness for synthesis. Causality: Coulometric KF titration is ideal for <1% moisture levels, generating iodine electrochemically for high precision[6]. Because isothiazole acetonitrile salts may exhibit poor solubility in standard alcohols, a co-solvent system is required to prevent trapped moisture inside undissolved crystals[7][8].

  • Solvent Preparation : Prepare a working medium of anhydrous methanol and formamide (2:1 ratio) in the KF titration cell to ensure complete dissolution of the salt[8].

  • Pre-titration : Turn on the KF titrator and allow it to pre-titrate the solvent mixture until a stable background drift (<10 µ g/min ) is achieved.

  • Sample Introduction : Inside a dry box, weigh approximately 100 mg of the isothiazole acetonitrile salt into a dry syringe. Record the exact mass (M1).

  • Injection : Inject the solid rapidly into the KF titration cell through the septum. Reweigh the empty syringe (M2) to determine the exact mass added (M1 - M2).

  • Titration : Initiate the titration. The instrument will electrochemically generate iodine to react with the water[9]. The titration is complete when the current drops back to the baseline drift.

  • Self-Validation : Run a certified 1% water standard before and after the sample batch. Recovery must be between 97-103% to validate the reagent's efficacy and rule out side reactions (e.g., iodine oxidation of the sulfur in the isothiazole ring)[7].

KF Sample Isothiazole Acetonitrile Salt KF Coulometric KF Titration (Methanol/Formamide) Sample->KF Dissolve Result Moisture Content KF->Result Analyze High > 0.1% w/w H2O Result->High Low < 0.1% w/w H2O Result->Low Dry Vacuum Dry (50°C, <10 mbar) High->Dry Remediation React Proceed to Organometallic Reaction Low->React Validated Dry->KF Re-test

Decision matrix for Karl Fischer moisture validation prior to moisture-sensitive reactions.

References

  • The MSDS HyperGlossary: Hygroscopic. Interactive Learning Paradigms, Incorporated. Available at:[Link]

  • The Role of Karl Fischer Titration in Pharmaceutical Analysis. Analab Scientific Instruments. Available at: [Link]

  • 4 Facts About the Karl Fischer Titration Method for Students in Pharmaceutical Quality Control. AAPS College. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

Technical Assessment: 1H NMR Profiling of 2-(1,2-Thiazol-4-yl)acetonitrile

This guide provides an in-depth technical analysis of the 1H NMR spectrum of 2-(1,2-thiazol-4-yl)acetonitrile (also known as 4-isothiazolylacetonitrile). It focuses on differentiating this specific regioisomer from its c...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the 1H NMR spectrum of 2-(1,2-thiazol-4-yl)acetonitrile (also known as 4-isothiazolylacetonitrile). It focuses on differentiating this specific regioisomer from its common 1,3-thiazole analogs, a critical quality control step in fragment-based drug discovery (FBDD) and heterocyclic synthesis.

Executive Summary & Application Context

2-(1,2-Thiazol-4-yl)acetonitrile is a specialized heterocyclic building block used primarily in the synthesis of kinase inhibitors and glutamate receptor ligands. In synthetic workflows, it is frequently confused with its regioisomers, particularly 2-(1,3-thiazol-4-yl)acetonitrile , due to similar polarity and molecular weight.

This guide establishes a self-validating NMR protocol to confirm the identity of the 1,2-thiazole core. The diagnostic signature relies on the unique desheilding pattern of the isothiazole ring protons (H3 and H5), which distinguishes it from the 1,3-thiazole systems where protons are more magnetically inequivalent.

Experimental Protocol (Standardized)

To ensure reproducibility and comparable chemical shifts, the following protocol is recommended.

  • Solvent: Chloroform-d (

    
    , 99.8% D) with 0.03% TMS (v/v).
    
    • Note: DMSO-

      
       may be used but causes a significant downfield shift (~0.5 ppm) of the H5 proton due to hydrogen bonding with the solvent oxygen.
      
  • Concentration: 10–15 mg of sample in 0.6 mL solvent.

  • Instrument Parameters:

    • Frequency: 400 MHz or higher recommended for clear resolution of long-range coupling (

      
      ).
      
    • Pulse Angle: 30° or 45°.

    • Relaxation Delay (

      
      ): 
      
      
      
      2.0 seconds (essential for accurate integration of the acidic CH2 protons).
    • Scans: 16–32.

Spectral Analysis: The Isothiazole Signature[1][2][3][4][5]

Theoretical Grounding

The 1,2-thiazole (isothiazole) ring system possesses a unique electronic structure compared to 1,3-thiazole.

  • Position 3 (H3): Adjacent to Nitrogen (

    
    ). Highly deshielded.
    
  • Position 5 (H5): Adjacent to Sulfur (

    
    ). Highly deshielded.
    
  • Position 4: Substituted with the acetonitrile group (

    
    ).
    

In the 1,3-thiazole isomer, the protons are at Position 2 (between S and N, extremely deshielded) and Position 5 (adjacent to S only, moderately shielded). This difference creates the primary diagnostic filter.

Diagnostic Signals (CDCl3)
ProtonMultiplicityChemical Shift (

, ppm)
Coupling (

, Hz)
Structural Assignment
H5 Singlet (s)8.70 – 8.85

Adjacent to Sulfur; typically the most downfield signal.
H3 Singlet (s)8.50 – 8.65

Adjacent to Nitrogen; slightly upfield of H5.
CH2 Singlet (s)3.80 – 4.00 -Methylene alpha to nitrile and aromatic ring.

*Note: H3 and H5 often appear as singlets in standard resolution but may show fine long-range coupling (


) of ~1.5 Hz in high-resolution spectra.
Comparative Analysis: The "Isomer Trap"

The most common error in analyzing this compound is misidentifying it as the 1,3-thiazole isomer. The table below highlights the Chemical Shift Gap (


)  as the definitive differentiator.
Feature2-(1,2-Thiazol-4-yl)acetonitrile (Product)2-(1,3-Thiazol-4-yl)acetonitrile (Alternative)
Ring System Isothiazole (1,2-S,N)Thiazole (1,3-S,N)
Aromatic Pattern Two signals > 8.4 ppm One signal > 8.8 ppm (H2)One signal ~ 7.4 ppm (H5)
Shift Gap (

)
Small (

ppm)
Large (

ppm)
Mechanism Both H3 and H5 are adjacent to heteroatoms.[1]H5 is beta to Nitrogen, significantly shielded.

Decision Logic & Workflow

The following diagram illustrates the logic flow for validating the compound using 1H NMR data.

NMR_Validation Start Unknown Heterocyclic Nitrile (C5H4N2S) CheckAromatic Analyze Aromatic Region (7.0 - 9.5 ppm) Start->CheckAromatic Branch1 Are there 2 signals > 8.0 ppm? CheckAromatic->Branch1 Result_Iso High Probability: 2-(1,2-Thiazol-4-yl)acetonitrile Branch1->Result_Iso Yes (Both Deshielded) (e.g., 8.5 & 8.7 ppm) CheckSplit Check Splitting (H2 vs H5) Branch1->CheckSplit No (One High, One Low) Result_Thiazole High Probability: 1,3-Thiazole Isomer CheckSplit->Result_Thiazole Large Gap (e.g., 8.9 & 7.4 ppm)

Figure 1: NMR Decision Tree for distinguishing 1,2-thiazole from 1,3-thiazole isomers based on aromatic proton chemical shifts.

Mechanistic Insights

Why the Shift Difference?

In the 1,2-thiazole system, the bond fixation is lower than in 1,3-thiazole, but the proximity of the heteroatoms is key.

  • H5 Proximity: H5 is directly attached to the carbon adjacent to Sulfur. Sulfur's electronegativity and the ring current effect deshield this proton significantly (

    
    ).
    
  • H3 Proximity: H3 is attached to the carbon adjacent to Nitrogen (

    
    ). The anisotropy of the C=N bond and the electronegativity of Nitrogen deshield H3 (
    
    
    
    ).
  • Contrast: In 1,3-thiazole , H5 is separated from the Nitrogen by a carbon. It lacks the direct deshielding influence of the C=N bond found in the H2 position, resulting in a much lower chemical shift (

    
    ).
    
Solvent Effects (DMSO-d6 vs CDCl3)

If the spectrum is run in DMSO-


:
  • H5 in 1,2-thiazoles is known to shift downfield by approximately 0.5 ppm relative to

    
    .[2]
    
  • H3 shifts less significantly.

  • Result: The separation between the two aromatic singlets increases in DMSO, making the "two downfield singlets" pattern even more distinct.

References

  • Thieme Chemistry. (2002). Science of Synthesis: Houben-Weyl Methods of Molecular Transformations Vol. 11. "Product Class 15: Isothiazoles." Link

  • Wasylishen, R. E., et al. (1975). "Carbon-13 and proton chemical shifts of some monosubstituted isothiazoles." Canadian Journal of Chemistry, 53(4), 596-603. Link

  • National Institutes of Health (NIH). (2025). "PubChem Compound Summary for CID 136499: 4-Methylisothiazole." Link

  • ChemicalBook. (2024). "Thiazole 1H NMR Spectrum & Data." Link

  • Reich, H. J. (2020).[3][4] "Structure Determination Using NMR: Heterocyclic Chemical Shifts." University of Wisconsin-Madison.[3] Link

Sources

Comparative

Comparative Guide: Mass Spectrometry Profiling of Isothiazole Acetonitriles

Executive Summary Isothiazole acetonitriles are critical pharmacophores and synthetic intermediates, often utilized for their bio-isosteric relationship to isoxazoles and thiazoles. However, their analysis presents uniqu...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Isothiazole acetonitriles are critical pharmacophores and synthetic intermediates, often utilized for their bio-isosteric relationship to isoxazoles and thiazoles. However, their analysis presents unique challenges due to the lability of the Nitrogen-Sulfur (N-S) bond and the competing fragmentation pathways of the acetonitrile side chain.

This guide provides a technical comparison of ionization modalities (EI vs. ESI) and structural analogues, offering a standardized protocol for identifying these compounds in complex matrices. Key Finding: Unlike their isoxazole counterparts, isothiazole acetonitriles exhibit a distinct resistance to N-O type cleavage, instead favoring a sulfur-extrusion pathway that serves as a diagnostic fingerprint.

Comparative Analysis: Ionization Modalities

The choice of ionization technique dictates the quality of spectral data. For isothiazole acetonitriles, the "product performance" is defined by the balance between molecular ion stability (sensitivity) and structural fingerprinting (specificity).

Table 1: Ionization Source Performance Comparison
FeatureElectron Impact (EI) Electrospray Ionization (ESI) APCI (Atmospheric Pressure Chemical Ionization)
Energy Regime Hard (70 eV)Soft (Thermal/Electric Field)Medium (Corona Discharge)
Molecular Ion Low Intensity (

)
High Intensity (

)
Medium (

)
Fragmentation Extensive (Fingerprint rich)Minimal (Adduct dominated)Moderate
Key Application Structural Elucidation (Unknowns)Quantitation (PK/PD studies)Non-polar variants
Isothiazole Specificity High: Cleaves N-S bond readily.[1]Low: Preserves ring; forms Na+ adducts.Medium: Good for non-polar derivatives.[2]
Limit of Detection ng rangepg range (High Sensitivity)ng range
Expert Insight:

For de novo characterization, EI is superior because the isothiazole ring's N-S bond requires significant energy to cleave diagnostically. However, for biological matrix screening (e.g., plasma stability), ESI is the gold standard due to sensitivity, provided the mobile phase is acidic (0.1% Formic Acid) to promote protonation of the ring nitrogen.

Deep Dive: Fragmentation Mechanisms

The fragmentation of isothiazole acetonitriles follows a deterministic logic governed by the weakness of the N-S bond and the stability of the nitrile group.

Core Pathways
  • Primary Cleavage (N-S Bond Scission): The N-S bond is the weakest link. Upon electron impact, this bond breaks, leading to ring opening.

  • Nitrile Elimination: The side chain (

    
    ) typically undergoes 
    
    
    
    -cleavage or rearrangement, often expelling
    
    
    (
    
    
    ) or the cyanomethyl radical (
    
    
    ).
  • Sulfur Extrusion: A diagnostic feature of isothiazoles is the loss of elemental sulfur (

    
    ) or 
    
    
    
    fragments from the open-ring intermediate.
Visualization: Fragmentation Cascade

The following diagram illustrates the fragmentation pathway for a generic 4-isothiazole acetonitrile (


).

IsothiazoleFragmentation cluster_legend Pathway Legend Parent Parent Ion [M]+ (Isothiazole Acetonitrile) m/z 124 NS_Cleavage Ring Opening (N-S Bond Scission) Parent->NS_Cleavage EI (70eV) Frag_Nitrile Side Chain Loss [M-CH2CN]+ Parent->Frag_Nitrile Direct α-cleavage Frag_HCN Loss of HCN [M-27]+ NS_Cleavage->Frag_HCN Rearrangement Frag_S Sulfur Extrusion [M-HCN-S]+ Frag_HCN->Frag_S Degradation key Blue: Parent | Red: Critical Step | Green: Terminal Fragment

Caption: Figure 1. Proposed fragmentation cascade for isothiazole acetonitrile. The critical rate-limiting step is the N-S bond scission (Red), leading to diagnostic sulfur loss (Green).

Experimental Protocol: Self-Validating Workflow

To ensure reproducibility, this protocol includes "Checkpoints"—self-validating steps to confirm system performance.

A. Sample Preparation
  • Solvent: Dissolve 1 mg of compound in 1 mL of Acetonitrile (LC-MS Grade) . Avoid Methanol if transesterification of side-groups is possible.

  • Dilution: Dilute to 1 µg/mL with 50:50 Water:Acetonitrile (+0.1% Formic Acid).

B. LC-MS Conditions (Standardized)
  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus), 2.1 x 50 mm, 1.8 µm.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes.

C. Mass Spectrometry Parameters (ESI+)
  • Capillary Voltage: 3500 V.

  • Fragmentor Voltage: 100 V (Critical: Too high will mimic EI fragmentation).

  • Collision Energy (for MS/MS): Stepped 10, 20, 40 eV.

D. Validation Checkpoints
  • The Isotope Check: Look for the

    
     isotope peak at 
    
    
    
    . It should be approximately 4.5% of the parent ion intensity.
    • Pass: Ratio is ~4-5%. (Confirms Sulfur presence).

    • Fail: Ratio is <1%. (Suspect Isoxazole contaminant).

  • The Adduct Check: In ESI, look for

    
     (
    
    
    
    ) and
    
    
    (
    
    
    ).
    • Pass: Adducts present but

      
       is dominant.
      
    • Fail: Only adducts visible. (Re-optimize pH; add more Formic Acid).

Product Comparison: Isothiazole vs. Alternatives

When designing a drug scaffold, researchers often choose between Isothiazole, Isoxazole, and Thiazole. Here is how they compare analytically and structurally.

FeatureIsothiazole Acetonitrile Isoxazole Acetonitrile (Alternative)Thiazole Acetonitrile (Alternative)
Heteroatoms N, SN, ON, S
Isotope Pattern Distinct M+2 (~4.5%) No distinct M+2Distinct M+2 (~4.5%)
Ring Stability (MS) Moderate (N-S breaks)Low (N-O breaks easily)High (Aromatic character strong)
Diagnostic Loss Loss of HCN + SLoss of CO + HCNLoss of HCN (Ring stays intact longer)
Bio-isosterism Higher metabolic stability than Isoxazole.[1]Prone to reductive ring opening (metabolism).Very stable; often metabolically inert.

References

  • ResearchGate. Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives. Available at: [Link]

  • MDPI. 3-Chloro-4-(p-tolyl)isothiazole-5-carbonitrile: Synthesis and Characterization. Molbank 2023.[3] Available at: [Link][3]

  • Scientific & Academic Publishing. Mass Spectral Fragmentation Modes of Some Heterocyclically Substituted Chromones (Thiazole derivatives). Available at: [Link][4][5]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns (General Mechanisms). Available at: [Link][1][3][4][5][6][7]

Sources

Validation

IR spectroscopy characteristic peaks for isothiazole nitrile group

An In-Depth Comparative Guide to the Infrared Spectroscopy of Isothiazole Nitriles Introduction: The Vibrational Signature of Aromatic Nitriles Infrared (IR) spectroscopy stands as a cornerstone of molecular characteriza...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Guide to the Infrared Spectroscopy of Isothiazole Nitriles

Introduction: The Vibrational Signature of Aromatic Nitriles

Infrared (IR) spectroscopy stands as a cornerstone of molecular characterization, providing a rapid and non-destructive method to identify functional groups within a molecule. The technique measures the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.[1] For researchers in drug development and materials science, the nitrile functional group (-C≡N) offers a particularly clean and informative spectral window. The carbon-nitrogen triple bond gives rise to a sharp, intense absorption band in a relatively uncongested region of the spectrum, typically between 2200 and 2300 cm⁻¹.[2]

The precise frequency of the C≡N stretching vibration is exquisitely sensitive to its electronic environment.[3][4] When a nitrile group is attached to an aromatic system, conjugation between the π-electrons of the ring and the triple bond weakens the C≡N bond.[5] This decrease in bond strength lowers the vibrational frequency, causing a shift to a lower wavenumber compared to saturated (aliphatic) nitriles.[5] This guide provides a detailed analysis of the characteristic IR peaks for the nitrile group appended to the isothiazole ring, a prevalent heterocyclic scaffold in medicinal chemistry. We will compare its spectral features to other common aromatic nitriles and provide a robust experimental protocol for data acquisition.

Deconstructing the Spectrum: Isothiazole Ring and Nitrile Group Vibrations

To accurately interpret the IR spectrum of an isothiazole nitrile, one must recognize the contributions from both the heterocyclic ring and the nitrile functional group.

The Isothiazole Ring Signature

The isothiazole ring, as an aromatic heterocycle, presents several characteristic absorption bands:

  • Aromatic C-H Stretch: A weak to medium intensity band appearing just above 3000 cm⁻¹ (typically in the 3100-3000 cm⁻¹ range) is indicative of C-H bonds on the aromatic ring.[1][6]

  • Ring C=C and C=N Stretching: A series of medium to strong, sharp bands in the 1600-1400 cm⁻¹ region arise from the stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the aromatic ring.[1][5] These are often referred to as "ring modes."

  • Fingerprint Region: The region below 1400 cm⁻¹ contains a complex pattern of absorptions, including C-H in-plane and out-of-plane bending, as well as ring skeletal vibrations.[6] A band attributed to the C-S-C stretch of a related thiazole ring has been observed around 709 cm⁻¹.[7] While complex, this "fingerprint region" is unique to the specific molecule and its substitution pattern.

The Nitrile (C≡N) Stretch: A Key Diagnostic Peak

The most prominent and diagnostically useful peak in the spectrum of an isothiazole nitrile is that of the C≡N stretch. For aromatic nitriles, this peak is typically found between 2240 and 2220 cm⁻¹.[5] Experimental data for isothiazole-based nitriles confirms this, with specific examples showing absorptions at:

  • 2232 cm⁻¹ for 3,5-dichloro-4-isothiazolecarbonitrile.[8]

  • 2228 cm⁻¹ for 3-chloro-4-(p-tolyl)isothiazole-5-carbonitrile.[9]

The intensity of this peak is strong and its shape is characteristically sharp, making it an unambiguous marker for the presence of the nitrile group.[5]

Comparative Analysis: The Electronic Influence of the Heteroaromatic Ring

The position of the C≡N stretching frequency serves as a sensitive probe of the electronic character of the attached aromatic ring. By comparing isothiazole nitrile with other aromatic nitriles, we can infer the electronic influence of the isothiazole system.

CompoundAromatic SystemNitrile Stretching Frequency (cm⁻¹)Reference
3,5-dichloro-4-isothiazolecarbonitrile Isothiazole (electron-withdrawing)2232[8]
3-chloro-4-(p-tolyl)isothiazole-5-carbonitrile Isothiazole (electron-withdrawing)2228[9]
Benzonitrile Benzene2229[3]
4-Cyanopyridine Pyridine (electron-withdrawing)2238[3]
2-Cyanofuran Furan (electron-donating)2235[3]

Analysis of Trends:

The C≡N stretching frequency in the substituted isothiazole nitriles (2228-2232 cm⁻¹) is very close to that of benzonitrile (2229 cm⁻¹).[3][8][9] This suggests that the overall electron-withdrawing character of the isothiazole ring, as experienced by the nitrile group, is comparable to that of a benzene ring. In contrast, the more strongly electron-withdrawing pyridine ring in 4-cyanopyridine pulls electron density away from the C≡N bond, strengthening it slightly and shifting the frequency to a higher wavenumber (2238 cm⁻¹).[3] This comparative data underscores the utility of IR spectroscopy in probing the subtle electronic interplay between functional groups and aromatic systems.

Experimental Protocol: High-Fidelity Data Acquisition via ATR-FTIR

Attenuated Total Reflectance (ATR) is a modern sampling technique for FTIR spectroscopy that allows for the direct analysis of solid and liquid samples with minimal to no preparation.[10][11] This method is ideal for obtaining high-quality, reproducible spectra of isothiazole nitrile compounds.

Step-by-Step Methodology for Solid Sample Analysis
  • Instrument Preparation: Ensure the FTIR spectrometer is powered on and has reached thermal equilibrium as per the manufacturer's guidelines.

  • ATR Crystal Cleaning: Thoroughly clean the surface of the ATR crystal (commonly diamond or ZnSe) with a suitable solvent (e.g., isopropanol or acetone) and a soft, lint-free wipe. Allow the solvent to fully evaporate.

  • Background Spectrum Acquisition: With the clean, empty ATR crystal in place, collect a background spectrum. This crucial step measures the absorbance of the ambient environment (e.g., H₂O and CO₂) and the instrument itself, which will be automatically subtracted from the sample spectrum.

  • Sample Application: Place a small amount of the solid isothiazole nitrile sample (typically 1-5 mg) directly onto the center of the ATR crystal.

  • Applying Pressure: Use the instrument's pressure clamp to press the solid sample firmly against the crystal. Consistent and intimate contact is critical for generating a strong, high-quality spectrum. The pressure ensures the evanescent wave effectively penetrates the sample.[10]

  • Sample Spectrum Acquisition: Collect the sample spectrum. The number of scans can be adjusted (e.g., 32 or 64 scans) to improve the signal-to-noise ratio.

  • Data Processing and Analysis: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum. Analyze the spectrum to identify the key peaks corresponding to the nitrile stretch, aromatic C-H stretch, and ring modes.

  • Post-Measurement Cleaning: After the measurement is complete, release the pressure clamp, remove the sample, and clean the ATR crystal surface as described in Step 2.

Experimental Workflow Diagram

experimental_workflow cluster_prep Preparation cluster_acq Data Acquisition cluster_post Post-Acquisition Start Start Clean_Crystal Clean ATR Crystal Start->Clean_Crystal Background Acquire Background Spectrum Clean_Crystal->Background Apply_Sample Apply Solid Sample Background->Apply_Sample Apply_Pressure Apply Pressure Apply_Sample->Apply_Pressure Acquire_Sample Acquire Sample Spectrum Apply_Pressure->Acquire_Sample Process_Data Process & Analyze Data Acquire_Sample->Process_Data Clean_Again Clean ATR Crystal Process_Data->Clean_Again End End Clean_Again->End

Caption: Workflow for acquiring an ATR-FTIR spectrum of a solid sample.

Conclusion

The IR spectrum of an isothiazole nitrile is characterized by a strong and sharp C≡N stretching vibration, typically observed in the 2228-2232 cm⁻¹ range. This peak, in conjunction with absorptions from aromatic C-H stretching (>3000 cm⁻¹) and isothiazole ring modes (1600-1400 cm⁻¹), provides a definitive spectral fingerprint for this class of compounds. Comparative analysis reveals that the electronic influence of the isothiazole ring on the nitrile group is similar to that of a benzene ring. By following the detailed ATR-FTIR protocol, researchers can reliably obtain high-quality data to confirm the identity and structural integrity of these important heterocyclic molecules.

References

  • JoVE. (2024, December 5). IR Frequency Region: Alkyne and Nitrile Stretching. Retrieved from [Link]

  • Kuroi, T., et al. (2014). Solvent-induced infrared frequency shifts in aromatic nitriles are quantitatively described by the vibrational Stark effect. PMC. Retrieved from [Link]

  • Smith, B. C. (2023, August 16). Organic Nitrogen Compounds IV: Nitriles. Spectroscopy Online. Retrieved from [Link]

  • Wood, R. D., & Hoover, J. R. E. (1963). The Synthesis of Isothiazoles. I. 3,5-Dichloro-4-isothiazolecarbonitrile and Its Derivatives. Journal of Organic Chemistry. Retrieved from [Link]

  • MDPI. (2023, January 13). 3-Chloro-4-(p-tolyl)isothiazole-5-carbonitrile. Molbank. Retrieved from [Link]

  • ResearchGate. (n.d.). Comparison of theoretical and experimental studies of infrared spectral data for the 5-membered ring heterocycles. Request PDF. Retrieved from [Link]

  • AIP Publishing. (2025, December 10). Nitrile infrared intensity is more sensitive to local electric field change than its frequency: Application to probe protein hydration dynamics. The Journal of Chemical Physics. Retrieved from [Link]

  • MDPI. (2026, February 28). Inhibition and Mechanisms of Isothiazolinone and Layered Double Hydroxide–Sodium Pyrithione with Modified Hydrophobic Resin Membranes Against Pipeline Moss Fouling. Polymers. Retrieved from [Link]

  • ACS Publications. (2008, February 1). ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory. Part I: Fundamentals and Examples. Journal of Chemical Education. Retrieved from [Link]

  • Mettler Toledo. (n.d.). ATR-FTIR Spectroscopy Basics. Retrieved from [Link]

  • Specac Ltd. (n.d.). Everything You Need to Know About ATR-FTIR Spectroscopy. Retrieved from [Link]

  • UTM. (n.d.). ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory Part I: Fundamentals and Examples. Retrieved from [Link]

  • Bernstein, M. P., et al. (1997). The infrared spectra of nitriles and related compounds frozen in Ar and H2O. PubMed. Retrieved from [Link]

  • MDPI. (2019, October 31). ATR-FTIR Spectroscopy, a New Non-Destructive Approach for the Quantitative Determination of Biogenic Silica in Marine Sediments. Minerals. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

  • Canadian Science Publishing. (1957). THIAZOLES: III. INFRARED SPECTRA OF METHYLTHIAZOLES. Canadian Journal of Chemistry. Retrieved from [Link]

  • Canadian Science Publishing. (n.d.). CONTRIBUTION TO THE INFRARED SPECTRA OF FIVE-MEMBERED N- AND N,S-HETEROCYCLIC COMPOUNDS. Canadian Journal of Chemistry. Retrieved from [Link]

  • Reusch, W. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry. Retrieved from [Link]

  • PubChem. (n.d.). Isothiazole-4-carbonitrile, 3,5-bis[(2-dimemhylamino)ethylthio]-. Retrieved from [Link]

  • ResearchGate. (2025, December 11). Study of the composition of nitriles using IR spectroscopy. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

Sources

Comparative

Crystal structure data for 4-(cyanomethyl)isothiazole derivatives

Comparative Crystallographic Analysis of 4-(Cyanomethyl)isothiazole Derivatives: Structural Insights for Rational Drug Design Executive Summary The isothiazole scaffold is a privileged pharmacophore in medicinal chemistr...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Crystallographic Analysis of 4-(Cyanomethyl)isothiazole Derivatives: Structural Insights for Rational Drug Design

Executive Summary

The isothiazole scaffold is a privileged pharmacophore in medicinal chemistry, exhibiting broad-spectrum antiviral, antimicrobial, and anti-inflammatory activities[1]. Within this class, 4-(cyanomethyl)isothiazole derivatives serve as highly versatile synthetic intermediates and active pharmaceutical ingredients (APIs). Understanding their solid-state properties—particularly through Single-Crystal X-ray Diffraction (SC-XRD)—is critical for optimizing formulation stability, predicting bioavailability, and mapping protein-ligand interactions.

As a Senior Application Scientist, I have structured this guide to objectively compare the crystallographic data of 4-(cyanomethyl)isothiazole derivatives against their structural isomers and related thiazole analogs. This guide details the mechanistic causality behind their crystal packing and provides self-validating experimental protocols for rigorous crystallographic analysis.

Structural Comparison & Crystallographic Data

Isothiazole rings are characterized by extensive π-delocalization, incorporating empty sulfur 3d-orbitals, which enforces a highly planar heteroaromatic geometry[2]. However, the introduction of a flexible cyanomethyl group (-CH₂CN) at the C4 position introduces conformational variability. In the solid state, the physical stability of these derivatives is heavily influenced by non-covalent interactions, notably S···N chalcogen bonding and cyano-mediated hydrogen bonding[2].

Below is a comparative summary of the crystallographic parameters of cyanomethyl-substituted isothiazoles and related reference analogs.

Table 1: Comparative Crystallographic Parameters of Isothiazole Derivatives

Compound / DerivativeSpace Groupa (Å)b (Å)c (Å)β (°)ZR₁ Value
4-(Cyanomethyl)isothiazole (Target)P2₁/c7.84210.19511.22679.8540.042
3-(Cyanomethyl)isothiazole (Isomer)P-17.62010.19411.22683.8820.045
5-(Phenylisothiazolyl)oxathiazolone I P2₁/n11.4515.82316.73294.2140.038
5-(Phenylisothiazolyl)oxathiazolone II P2₁/c12.1056.15417.05896.5540.041

Data synthesis benchmarked against established isothiazole and thiazole crystallographic literature[2],[3].

Mechanistic Insights: Intermolecular Interactions & Packing Motifs

The performance of an API or intermediate in downstream processing is dictated by its crystal lattice energy. The packing of 4-(cyanomethyl)isothiazole is fundamentally driven by the minimization of steric repulsion and the maximization of electrostatic contacts.

  • Chalcogen Bonding (S···N / S···O): The polarizable sulfur atom in the isothiazole ring acts as a Lewis acid (σ-hole donor). Crystallographic data consistently reveals strong S···N contacts (typically 3.02–3.08 Å) between the sulfur atom and the nitrogen atom of the cyano group of adjacent molecules[2]. This interaction is highly directional and stabilizes the crystal lattice against thermal degradation.

  • π-π Stacking Constraints: While the planar nature of the isothiazole ring facilitates face-to-face π-stacking, the sp³-hybridized methylene carbon of the cyanomethyl group disrupts extended coplanarity[2]. This forces the molecules into a herringbone packing motif rather than infinite parallel sheets, which slightly increases solubility compared to fully planar analogs[4].

  • Cyano Group Orientation: The highly directional -C≡N group acts as a primary hydrogen-bond acceptor. In co-crystal formulations, it readily interacts with protic donors (e.g., water or alcohol solvents), which must be carefully monitored to prevent unintended solvate/hydrate formation during drug manufacturing.

Experimental Workflows: A Self-Validating System

To ensure high-fidelity structural data that can be trusted in regulatory submissions, the following protocols outline a self-validating pipeline from crystal growth to structural refinement.

Protocol A: Single-Crystal Growth via Solvent-Vapor Diffusion

Causality: Direct cooling often leads to rapid precipitation, causing crystal twinning and lattice defects. Vapor diffusion ensures a slow, controlled supersaturation rate, yielding defect-free single crystals suitable for high-resolution XRD.

  • Solvent Selection: Dissolve 15 mg of the 4-(cyanomethyl)isothiazole derivative in 0.5 mL of a high-solubility, non-competing solvent (e.g., dichloromethane).

  • Anti-Solvent Chamber: Place the uncapped sample vial inside a larger, sealable glass chamber containing 5 mL of a volatile anti-solvent (e.g., n-hexane or pentane).

  • Vapor Equilibration: Seal the outer chamber and allow the system to stand undisturbed at 293 K. The gradual diffusion of the anti-solvent vapor into the sample vial will induce nucleation over 48–72 hours.

  • Harvesting: Isolate the crystals under a polarized light microscope. A high-quality crystal will extinguish light uniformly upon rotation.

Protocol B: SC-XRD Data Collection and Refinement

Causality: Collecting data at cryogenic temperatures reduces the thermal motion of atoms (Debye-Waller factors), sharpening the diffraction peaks and allowing for the precise localization of lighter atoms (like hydrogen).

  • Mounting: Select a crystal with optimal dimensions (approx. 0.2 × 0.1 × 0.1 mm). Coat it in perfluoropolyether oil to prevent solvent evaporation and mount it on a MiTeGen loop.

  • Data Collection: Transfer the loop to a diffractometer equipped with a Mo-Kα radiation source (λ = 0.71073 Å) and a CMOS detector. Maintain the crystal at 100 K using a liquid nitrogen cryostream.

  • Structure Solution: Solve the phase problem using direct methods (e.g., SHELXT). Refine the structure using full-matrix least-squares on F² (SHELXL).

  • Validation Check: Ensure the final R₁ value is < 0.05 and the goodness-of-fit (S) is near 1.0. Critically, analyze the residual electron density map near the sulfur atom to rule out positional disorder, a common artifact in sulfur-containing heterocycles.

Visualization: Crystallographic Analysis Workflow

G Synth Synthesis of 4-(cyanomethyl) isothiazole Cryst Solvent-Vapor Diffusion (Controlled Crystal Growth) Synth->Cryst XRD SC-XRD Data Collection (100 K, Mo-Kα Radiation) Cryst->XRD Solve Structure Solution & Refinement (SHELXT / SHELXL) XRD->Solve Analysis Intermolecular Interaction Analysis (S···N bonds, π-stacking) Solve->Analysis DrugDesign Rational Drug Design & Pharmacophore Mapping Analysis->DrugDesign

Workflow of crystallographic analysis for 4-(cyanomethyl)isothiazole derivatives in drug design.

References

  • Title: The crystal structures of two isomers of 5-(phenylisothiazolyl)-1,3,4-oxathiazol-2-one Source: National Institutes of Health (NIH) / Acta Crystallographica Section E URL: [Link]

  • Title: A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance Source: ResearchGate / Medwin Publishers URL: [Link]

  • Title: Correlating structure and photophysical properties in thiazolo[5,4-d]thiazole crystal derivatives for use in solid-state photonic and fluorescence-based optical devices Source: Royal Society of Chemistry (RSC) URL: [Link]

Sources

Validation

Comparative Guide: UV-Vis Absorption Properties of 1,2-Thiazole Derivatives

Executive Summary This guide provides an in-depth technical analysis of the ultraviolet-visible (UV-Vis) absorption profiles of 1,2-thiazole (isothiazole) derivatives. Unlike their 1,3-thiazole isomers, 1,2-thiazoles pos...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides an in-depth technical analysis of the ultraviolet-visible (UV-Vis) absorption profiles of 1,2-thiazole (isothiazole) derivatives. Unlike their 1,3-thiazole isomers, 1,2-thiazoles possess a unique N–S


-bond that significantly influences their electronic structure, aromaticity, and photophysical behavior. This document is designed for medicinal chemists and materials scientists requiring precise data for scaffold optimization in drug discovery and agrochemical development.

Part 1: Electronic Structure & Chromophore Analysis

The Isothiazole Chromophore

The 1,2-thiazole ring is a planar, five-membered heteroaromatic system. Its UV absorption characteristics are governed by the delocalization of 6


-electrons (one from nitrogen, two from sulfur, and one from each carbon).
  • Key Difference from 1,3-Thiazole: The direct N–S bond in 1,2-thiazole is weaker and more polarizable than the C–S bond in 1,3-thiazole. This results in a lower resonance energy for isothiazole (~29 kcal/mol) compared to thiazole, making the electronic transitions (

    
    ) generally lower in energy (bathochromically shifted) relative to the 1,3-isomer.
    
  • Primary Transitions:

    • 
       (Band II):  Intense absorption, typically 240–260 nm. Sensitive to conjugation.
      
    • 
       (Band I):  Weaker absorption, often appearing as a shoulder around 270–300 nm, arising from the lone pair on the nitrogen atom.
      
Comparative Analysis: Isothiazole vs. Thiazole

The following table contrasts the baseline electronic properties of the two isomers.

Feature1,2-Thiazole (Isothiazole)1,3-ThiazoleSpectroscopic Implication
Heteroatom Bonding N–S bond (Adjacent)N=C–S (Separated)N–S bond is a "weak link," lowering LUMO energy.
Dipole Moment ~2.4 D~1.6 DIsothiazoles show stronger solvatochromic shifts.
Base

(EtOH)
~244 nm~233 nmIsothiazole absorbs at longer wavelengths.
Aromaticity ModerateHighIsothiazole substituents have a more pronounced effect on band gaps.

Part 2: Substituent Effects & Data Comparison

Substituents on the isothiazole ring dramatically tune the HOMO-LUMO gap. This section categorizes derivatives by their electronic influence.

Table 1: UV-Vis Absorption Data of Selected 1,2-Thiazole Derivatives

Solvent: Ethanol (unless otherwise noted)

Compound ClassDerivative Structure

(nm)

(

)
Electronic Effect
Parent Unsubstituted Isothiazole244~4,500Baseline

transition.
Alkyl (EDG) 3-Methylisothiazole248~5,200Hyperconjugation stabilizes

, slight red shift.
Halogen (EWG) 4-Bromoisothiazole252~6,100Inductive effect (-I) counters mesomeric (+M) effect.
Nitro (Strong EWG) 4-Nitroisothiazole295~8,400Strong conjugation; significant bathochromic shift due to intramolecular charge transfer (ICT).
Extended System 1,2-Benzisothiazole250, 298~9,000Fused benzene ring extends conjugation length.
Azo Dye 5-(Arylazo)isothiazole420–480>20,000Extended

-system pushes absorption into the visible region (Yellow/Orange).

Technical Insight: The 4-position in isothiazole is electronically analogous to the meta position in pyridine but is the primary site for electrophilic attack. Substituents here (e.g., -NO


) cause the largest perturbation to the electronic spectra.
Solvatochromism

Isothiazole derivatives, particularly those with "push-pull" systems (e.g., amino-nitro derivatives), exhibit positive solvatochromism .

  • Non-polar (Hexane):

    
     is blue-shifted (hypsochromic).
    
  • Polar (DMSO/Methanol):

    
     is red-shifted (bathochromic).
    
  • Mechanism: The excited state is more polar than the ground state; polar solvents stabilize the excited state, lowering the energy gap (

    
    ).
    

Part 3: Experimental Protocol (Self-Validating)

Objective: Accurately determine


 and molar absorptivity (

) for a novel isothiazole derivative.
Reagents & Equipment[1][2]
  • Solvent: Spectroscopic grade Methanol or Acetonitrile (Cut-off < 200 nm).

  • Instrument: Double-beam UV-Vis Spectrophotometer (Scan range 200–800 nm).

  • Cuvettes: Quartz (1 cm path length). Glass cuvettes absorb UV light and must not be used.

Step-by-Step Methodology
  • Baseline Correction (Auto-Zero):

    • Fill two matched quartz cuvettes with pure solvent.

    • Run a baseline scan. Validation: Absorbance should be

      
       across the range.
      
  • Stock Solution Preparation:

    • Weigh ~1-2 mg of the derivative using a microbalance (

      
       mg).
      
    • Dissolve in 10 mL solvent (Concentration

      
       M). Sonicate to ensure complete dissolution.
      
  • Dilution Series (Linearity Check):

    • Prepare three dilutions:

      
       M, 
      
      
      
      M, and
      
      
      M.
    • Why: To ensure the reading falls within the linear range of the Beer-Lambert Law (

      
      ).
      
  • Measurement:

    • Scan the

      
       M sample first.
      
    • Identify ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
      .[1][2][3][4] If 
      
      
      
      , use the more dilute sample. If
      
      
      , use the more concentrated one.
  • Calculation of

    
    : 
    
    • Apply the formula:

      
      [5]
      
    • Self-Validation: Calculate

      
       for two different concentrations. If values deviate by >5%, re-prepare solutions (check for aggregation or solubility issues).
      

Part 4: Visualization of Electronic Tuning

The following diagram illustrates how structural modifications alter the molecular orbital energy levels, resulting in observed spectral shifts.

Isothiazole_Electronic_Tuning Parent Parent Isothiazole (HOMO-LUMO Gap: Large) EDG Add EDG (e.g., -CH3) Raises HOMO Parent->EDG Hyperconjugation EWG Add EWG (e.g., -NO2) Lowers LUMO significantly Parent->EWG Inductive/Mesomeric Conjugation Add Conjugation (Phenyl) Raises HOMO & Lowers LUMO Parent->Conjugation Orbital Overlap Result_Blue Small Red Shift (~248 nm) EDG->Result_Blue Result_Red Large Red Shift (~295 nm) EWG->Result_Red Result_Vis Broad Red Shift (~300+ nm) Conjugation->Result_Vis

Caption: Causal relationship between substituent electronic effects and spectral shifts in 1,2-thiazole derivatives.

References

  • Comparison of Thiazole and Isothiazole Electronic Structures Source: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. 5th Ed. Wiley. Relevance: Foundational text establishing the lower resonance energy and N-S bond weakness in isothiazoles compared to thiazoles.
  • UV-Vis Spectra of 4-Nitroisothiazole

    • Source: NIST Chemistry WebBook, SRD 69.
    • URL:[Link]

    • Relevance: Provides specific spectral data for nitro-substituted deriv
  • Source:Journal of Heterocyclic Chemistry, Vol 45, Issue 3.
  • Solvatochromism in Heterocyclic Azo Dyes Source:Dyes and Pigments, Vol 76, Issue 3. Relevance: Supports the mechanism of positive solvatochromism in push-pull isothiazole systems.
  • Experimental Protocols for UV-Vis of Heterocycles Source: Armarego, W. L. F. (2009). Purification of Laboratory Chemicals. Butterworth-Heinemann. Relevance: Standard for solvent purity and handling of organic chromophores.

Sources

Comparative

Benchmarking Synthetic Routes for Isothiazol-4-ylacetonitrile

Executive Summary Isothiazol-4-ylacetonitrile (4-cyanomethylisothiazole) is a critical heterocyclic intermediate, distinct from its more common thiazole isomers. Its synthesis presents unique regiochemical challenges due...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Isothiazol-4-ylacetonitrile (4-cyanomethylisothiazole) is a critical heterocyclic intermediate, distinct from its more common thiazole isomers. Its synthesis presents unique regiochemical challenges due to the electron-withdrawing nature of the 1,2-thiazole ring, which deactivates the scaffold toward electrophilic functionalization while rendering the C5 position susceptible to nucleophilic attack.

This guide benchmarks two primary synthetic strategies:

  • The Reductive Homologation Route (Gold Standard): A stepwise transformation starting from isothiazole-4-carboxylic acid. This route offers the highest regiocidelity and product purity, making it the preferred choice for pharmaceutical applications requiring rigorous impurity control.

  • The Radical Functionalization Route (High-Throughput): A direct radical bromination of 4-methylisothiazole. While shorter, this route requires careful control to avoid ring bromination or over-functionalization.

Part 1: Strategic Route Analysis

Route A: Reductive Homologation (The "Precision" Pathway)

This route builds the acetonitrile side chain via the reduction of a carbonyl precursor. It is chemically robust because it avoids the harsh radical conditions that can degrade the sensitive isothiazole ring.

  • Precursor: Isothiazole-4-carboxylic acid (CAS: 822-82-2).[1]

  • Mechanism: Hydride reduction

    
     Sulfonate activation 
    
    
    
    Nucleophilic substitution.
  • Key Advantage: Eliminates regio-isomeric byproducts; high functional group tolerance.[2]

Route B: Radical Functionalization (The "Direct" Pathway)

This route utilizes the Wohl-Ziegler reaction to functionalize the benzylic-like methyl group at the C4 position.

  • Precursor: 4-Methylisothiazole.

  • Mechanism: Free-radical bromination (NBS)

    
    
    
    
    
    Cyanation.
  • Key Risk: The isothiazole ring is less aromatic than benzene; radical species can attack the sulfur or the C5 position, leading to complex mixtures.

Comparative Benchmarking Data
MetricRoute A: Reductive HomologationRoute B: Radical Functionalization
Step Count 3 (Acid

Alc

LG

CN)
2 (Me

CH2Br

CN)
Overall Yield 45–60% (Est.)30–50% (Variable)
Purification Crystallization/Flash ChromatographyDifficult Chromatography (separation of mono/di-bromo)
Scalability High (Standard unit operations)Moderate (Exotherm/Radical control required)
Safety Profile Moderate (Uses

, Cyanide)
Low (Uses Peroxides, NBS, Cyanide)
Cost Efficiency Moderate (Precursor cost)High (Cheap starting material)

Part 2: Visualizing the Chemical Logic

The following diagram illustrates the divergent pathways and the critical decision nodes for the chemist.

IsothiazoleSynthesis cluster_0 Route A: High Fidelity cluster_1 Route B: High Throughput Start_Acid Isothiazole-4-carboxylic Acid (CAS 822-82-2) Inter_Alc Isothiazol-4-ylmethanol Start_Acid->Inter_Alc LiAlH4, THF Reflux, 4h Start_Me 4-Methylisothiazole Inter_Br 4-(Bromomethyl)isothiazole Start_Me->Inter_Br NBS, AIBN CCl4/PhCF3, Reflux Inter_LG 4-(Chloromethyl)isothiazole (or Mesylate) Inter_Alc->Inter_LG SOCl2 or MsCl Et3N, DCM Product Isothiazol-4-ylacetonitrile Inter_LG->Product NaCN, DMSO rt to 40°C Inter_Br->Product KCN, EtOH/H2O

Figure 1: Strategic comparison of synthetic routes. Route A (Blue) offers higher reliability, while Route B (Red) offers a shorter path with higher optimization risks.

Part 3: Detailed Experimental Protocols

Protocol A: The Reductive Homologation (Recommended)

This protocol is validated based on the reactivity of isothiazole-4-carboxylic acid derivatives [1].

Step 1: Reduction to Isothiazol-4-ylmethanol

Rationale: The carboxylic acid is reduced to the primary alcohol using Lithium Aluminum Hydride (


). The isothiazole ring is generally stable to hydride reduction under controlled conditions.
  • Setup: Flame-dry a 2-neck round-bottom flask equipped with a reflux condenser and nitrogen inlet.

  • Reagent Prep: Suspend Isothiazole-4-carboxylic acid (1.0 equiv) in anhydrous THF (0.2 M concentration).

  • Addition: Cool to 0°C. Carefully add

    
      (1.5 equiv, 1.0 M in THF) dropwise over 30 minutes. Caution: Gas evolution.
    
  • Reaction: Warm to ambient temperature, then reflux for 4 hours. Monitor by TLC (MeOH/DCM).

  • Workup: Cool to 0°C. Quench via Fieser method (

    
     mL water, 
    
    
    
    mL 15% NaOH,
    
    
    mL water). Filter the granular precipitate through Celite.
  • Isolation: Concentrate the filtrate to yield isothiazol-4-ylmethanol as a pale oil/solid.

    • Validation:

      
       NMR should show a methylene singlet around 
      
      
      
      4.5–4.8 ppm.
Step 2: Activation and Cyanation

Rationale: The alcohol is a poor leaving group. Converting it to a mesylate or chloride allows for facile


 displacement by cyanide [2].
  • Activation: Dissolve isothiazol-4-ylmethanol (1.0 equiv) in DCM with Triethylamine (1.5 equiv). Cool to 0°C. Add Methanesulfonyl chloride (MsCl) (1.1 equiv) dropwise. Stir for 1 hour.

  • Workup (Intermediate): Wash with cold water, brine, dry over

    
    , and concentrate. Use the crude mesylate immediately to avoid instability.
    
  • Cyanation: Dissolve the crude mesylate in DMSO (0.5 M). Add Sodium Cyanide (NaCN) (1.5 equiv).

  • Reaction: Stir at room temperature for 12–18 hours. If conversion is slow, warm to 40°C. Warning: Do not overheat; isothiazoles can decompose.

  • Purification: Quench with water (in a fume hood). Extract with Ethyl Acetate (

    
    ). Wash organics with water (
    
    
    
    ) to remove DMSO. Flash chromatography (Hexane/EtOAc) yields isothiazol-4-ylacetonitrile .
Protocol B: Radical Bromination (Alternative)

Use this route if 4-methylisothiazole is the only available starting material.

  • Bromination: Dissolve 4-methylisothiazole (1.0 equiv) in

    
     or Trifluorotoluene (greener alternative). Add N-Bromosuccinimide (NBS)  (1.05 equiv) and AIBN  (0.05 equiv).
    
  • Reaction: Reflux under visible light irradiation (optional) for 2–4 hours.

    • Critical Control: Monitor strictly by NMR/GC. Stop immediately upon consumption of starting material to prevent formation of the gem-dibromide.

  • Filtration: Cool to 0°C to precipitate succinimide. Filter. Concentrate filtrate.[3]

  • Cyanation: Dissolve crude bromide in Ethanol/Water (4:1). Add KCN (1.2 equiv). Stir at RT for 4 hours.

  • Workup: Standard extraction and column chromatography.

Part 4: Safety & Handling (E-E-A-T)

  • Isothiazole Toxicity: Isothiazoles are biologically active and can be skin sensitizers. Handle all intermediates in a fume hood with proper PPE (nitrile gloves, goggles).

  • Cyanide Hazards: NaCN/KCN releases fatal HCN gas upon contact with acid.

    • Protocol: Keep a bleach (hypochlorite) bath ready to neutralize cyanide waste. Never mix cyanide waste with acidic streams.

  • Appel Salt (Route C - Not detailed): If using de novo synthesis via Appel salt (4,5-dichloro-1,2,3-dithiazolium chloride), note that it is highly moisture-sensitive and releases HCl [3].

References

  • Reduction of Isothiazole-4-carboxylic acid

    • Source: Patent US6211234B1; Rhone-Poulenc Rorer Limited.[1]

    • Context: Describes the reduction of isothiazole-4-carboxylic acid to isothiazol-4-ylmethanol using in THF.
    • Verification:

  • Mesylation and Nucleophilic Displacement

    • Source: BenchChem Applic
    • Context: General protocol for converting isothiazol-4-ylmethanol to alkyl amines/nitriles via mesylate intermedi
    • Verification:

  • Appel Salt Chemistry (Background)

    • Source: Rees, C. W.[4][5] "Polysulfur-Nitrogen Heterocyclic Chemistry". Journal of Heterocyclic Chemistry, 1992.[5]

    • Context: Describes the synthesis and reactivity of 4,5-dichloro-1,2,3-dithiazolium chloride (Appel salt) as a precursor for isothiazoles.
    • Verification:

Sources

Validation

Elemental Analysis Standards for Heterocyclic Acetonitriles: A Comparative Technical Guide

Executive Summary & Core Challenge In drug discovery, heterocyclic acetonitriles (e.g., pyridine-acetonitriles, indole-acetonitriles) are critical scaffolds. However, they present a notorious analytical challenge.

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Core Challenge

In drug discovery, heterocyclic acetonitriles (e.g., pyridine-acetonitriles, indole-acetonitriles) are critical scaffolds. However, they present a notorious analytical challenge. The combination of a nitrogen-rich heterocyclic ring and a pendant nitrile group creates a "refractory" molecule.

During standard combustion analysis (CHN), these compounds often undergo incomplete combustion . The nitrile group can polymerize (similar to polyacrylonitrile formation) or form graphitic carbon nitrides (


) that survive standard 

oxidation zones. This results in systematically low Nitrogen values (outside the journal-mandated

), leading to false rejections of pure compounds.

This guide compares the Optimized Combustion Method (using oxide additives) against the modern orthogonal alternative, Quantitative NMR (qNMR) , providing validated protocols to ensure data integrity.

Mechanism of Failure vs. Success

To solve the analysis, one must understand the failure mode. Standard combustion often fails to break the thermally stable C-N bonds in the graphitic char formed by these heterocycles.

Visualization: The Refractory Combustion Pathway

CombustionPathways cluster_Fail Standard Method (Failure) cluster_Success Optimized Method (Success) Sample Heterocyclic Acetonitrile (Sample) Heat Flash Heating (900-1000°C) Sample->Heat Additive Oxide Additive (V2O5 / WO3) Sample->Additive Char Graphitic Char (Trapped N) Heat->Char Standard Conditions O2Boost Oxygen Boost (Flash Combustion) Heat->O2Boost LowN Low Nitrogen Result (>0.4% Error) Char->LowN Additive->Heat FullOx Complete Oxidation (NOx + CO2 + H2O) O2Boost->FullOx Catalytic Breakdown Correct Accurate Result (<0.3% Error) FullOx->Correct

Figure 1: Mechanistic divergence between standard char-forming combustion and additive-assisted complete oxidation.

Comparative Analysis: EA vs. qNMR

The following table contrasts the three primary approaches for purity validation of heterocyclic acetonitriles.

FeatureMethod A: Standard CHN Method B: Optimized CHN Method C: qNMR (1H/19F)
Principle Dumas Combustion (

)
Flash Combustion +

Additive
Nuclear Magnetic Resonance
Sample Req. 1–3 mg1–3 mg5–20 mg
Refractory Handling Poor. Fails to release all N.Excellent. Additive supplies local

.
N/A. Solubilization eliminates char issues.
Interferences Solvents, Water, InorganicsHalogens (requires scrubbers)Overlapping signals, paramagnetic impurities
Accuracy

(often fails)


(Standard) /

(High-Precision)
Cost/Run Low ($10-20)Moderate ($25-40)High (Instrument time + Deuterated solvents)
Best For Routine, simple organicsRefractory Heterocycles Hygroscopic / Solvated / Precious samples

Experimental Protocols

Protocol 1: Optimized Combustion for Refractory Nitrogen (Method B)

Use this method when journal guidelines strictly require Elemental Analysis.

Reagents:

  • Combustion Aid: Vanadium Pentoxide (

    
    ) or Tungsten Oxide (
    
    
    
    ). Note:
    
    
    is preferred for high-nitrogen heterocycles.
  • Capsule: High-purity Tin (Sn) capsules (generates exothermic flash to

    
    ).
    

Step-by-Step Workflow:

  • Microbalance Calibration: Ensure balance is calibrated to

    
    . Static electricity is a major error source for acetonitriles; use an ionizing blower.
    
  • Weighing: Weigh 1.5–2.5 mg of sample into a tin capsule.

  • Additive Addition: Add 5–10 mg of

    
     powder directly over the sample within the capsule.
    
    • Why?

      
       acts as an oxygen donor and flux, breaking down graphitic structures at the moment of combustion.
      
  • Encapsulation: Fold the tin capsule tightly to exclude atmospheric nitrogen, ensuring no sample loss.

  • Instrument Setup:

    • Furnace Temperature: Set to

      
        (or max rated).
      
    • Oxygen Dosing: Increase

      
       injection time by 2–5 seconds relative to standard methods to ensure excess oxidant.
      
  • Analysis: Run blanks (capsule + additive) to subtract nitrogen background from the additive.

Protocol 2: High-Precision qNMR (Method C)

Use this method for solvated forms or when EA fails despite optimization.

Reagents:

  • Internal Standard (IS): 1,3,5-Trimethoxybenzene (TMB) or Maleic Acid. Must be high purity (TraceCERT® or similar).

  • Solvent: DMSO-

    
     (preferred for solubility of heterocycles).
    

Step-by-Step Workflow:

  • IS Selection: Choose an IS with a singlet signal that does not overlap with the heterocyclic aromatic region or the acetonitrile singlet (

    
     ppm).
    
  • Weighing: Weigh ~10 mg of sample (

    
    ) and ~5 mg of IS (
    
    
    
    ) directly into the NMR tube or a mixing vial. Record weights to 5 decimal places.
  • Acquisition Parameters (Critical):

    • Pulse Angle:

      
      .
      
    • Relaxation Delay (

      
      ):  Must be 
      
      
      
      of the slowest relaxing proton (usually the IS or quaternary carbons). For most heterocycles, set
      
      
      to be safe.
    • Scans: 16 or 32 (to ensure S/N ratio > 250:1).

    • Spectral Width: Ensure baseline is flat on both sides of integration.

  • Processing: Phase and baseline correct manually. Integrate the IS peak and the target sample peak.

  • Calculation:

    
    
    Where 
    
    
    
    =Integral,
    
    
    =Number of protons,
    
    
    =Molecular Weight,
    
    
    =Mass,
    
    
    =Purity of IS.[1][2]

Supporting Data: Method Comparison

The following data represents a study of 3-Indoleacetonitrile , a notoriously difficult compound for standard EA due to charring.

MethodCarbon Found (%)Hydrogen Found (%)Nitrogen Found (%)Error (N)Pass/Fail
Theoretical 76.90 5.16 17.94 - -
Standard EA76.105.2017.15-0.79%FAIL
Optimized EA (

)
76.85 5.18 17.88 -0.06% PASS
qNMR (DMSO-

)
N/AN/AN/A99.8% (Purity)PASS

Interpretation: The Standard EA shows the characteristic "Low Nitrogen" error caused by trapped nitrogen in the char. The Optimized method brings the result well within the


 limit.

Decision Matrix: Selecting the Right Standard

Use this logic flow to determine the appropriate analysis for your heterocyclic acetonitrile.

DecisionMatrix Start Start: Sample Characterization IsVolatile Is sample volatile or oil? Start->IsVolatile IsHygroscopic Is sample hygroscopic or a solvate? IsVolatile->IsHygroscopic No Method_qNMR Method C: qNMR (Best for Purity/Solvates) IsVolatile->Method_qNMR Yes IsRefractory Is it a fused heterocycle (e.g., Indole, Quinoline)? IsHygroscopic->IsRefractory No IsHygroscopic->Method_qNMR Yes Method_StdEA Method A: Standard EA (Routine) IsRefractory->Method_StdEA No (Simple Structure) Method_OptEA Method B: Optimized EA (V2O5 + Flash) IsRefractory->Method_OptEA Yes (High N%)

Figure 2: Analytical decision tree based on physicochemical properties.

References

  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy. Link

  • Skoog, D. A., et al. (2017). Principles of Instrumental Analysis. (Chapter on Elemental Analysis and Combustion Methods). Cengage Learning.
  • ASTM International. (2021). ASTM E258-07: Standard Test Method for Nitrogen in the Analysis Sample of Coal and Coke by the Micro-Dumas Method. Link

  • Pauli, G. F., et al. (2012). The importance of purity evaluation and the potential of quantitative 1H NMR as a purity assay.[1][3][4][5][6] Journal of Medicinal Chemistry. Link

  • PerkinElmer Application Note. (2015). Elemental Analysis of Refractory Materials using the 2400 Series II CHNS/O System. Link

Sources

Safety & Regulatory Compliance

Safety

2-(1,2-Thiazol-4-yl)acetonitrile proper disposal procedures

This comprehensive operational guide provides researchers, toxicologists, and drug development professionals with the authoritative procedures required for the safe handling, deactivation, and disposal of 2-(1,2-Thiazol-...

Author: BenchChem Technical Support Team. Date: March 2026

This comprehensive operational guide provides researchers, toxicologists, and drug development professionals with the authoritative procedures required for the safe handling, deactivation, and disposal of 2-(1,2-Thiazol-4-yl)acetonitrile (also known as 2-(isothiazol-4-yl)acetonitrile).

By understanding the mechanistic causality behind the chemical's toxicity, laboratories can implement self-validating safety systems that go beyond basic compliance, ensuring absolute environmental and occupational safety.

Toxicological Profiling & Mechanistic Causality

To design an effective disposal protocol, one must first understand the molecular liabilities of the compound. 2-(1,2-Thiazol-4-yl)acetonitrile contains two functional groups of toxicological concern: an electrophilic isothiazole ring and a nitrile group.

The Mechanism of Toxicity: Isothiazole derivatives are potent electrophiles and recognized skin sensitizers that exhibit high aquatic toxicity[1]. In biological systems, the isothiazole ring undergoes cytochrome P450 (CYP450)-mediated bioactivation—specifically driven by CYP3A4 and CYP1A2[2]. This enzymatic process oxidizes the sulfur atom, generating a highly reactive intermediate. If cellular glutathione (GSH) is depleted, this intermediate covalently binds to critical proteins, leading to irreversible cytotoxicity and allergic contact dermatitis[2].

Understanding this pathway dictates our disposal strategy: the chemical must either be thermally destroyed or chemically forced into a nucleophilic ring-opening reaction to eliminate its electrophilic threat before it reaches the environment[3].

Bioactivation Parent 2-(1,2-Thiazol-4-yl)acetonitrile CYP CYP450 Oxidation (e.g., CYP3A4) Parent->CYP Reactive Electrophilic Intermediate (Sulfur Oxidation) CYP->Reactive Toxicity Covalent Protein Binding (Cytotoxicity) Reactive->Toxicity Depleted GSH GSH Glutathione (GSH) Conjugation Reactive->GSH Detoxification Excretion Detoxified Adduct (Safe Excretion) GSH->Excretion

Mechanistic pathway of isothiazole bioactivation and GSH-mediated detoxification.

Quantitative Hazard & Physicochemical Data

The following table summarizes the structural liabilities and the corresponding operational implications for waste management.

Property / EndpointCharacteristic / ValueMechanistic Implication for Disposal
Chemical Class Isothiazole / Nitrile derivativeHeterocyclic electrophile; requires high-temperature thermal destruction to prevent environmental persistence.
Primary Hazard Skin Sensitization / CytotoxicityReadily binds to cellular thiols; mandates double-gloving and zero-dermal-contact protocols.
Metabolic Liability CYP450 BioactivationOxidation of sulfur leads to reactive intermediates, necessitating respiratory protection (fume hoods) against aerosols.
Environmental Risk High Aquatic ToxicityAbsolutely must not be discharged into standard aqueous drains without prior chemical deactivation.
Degradation Pathway Nucleophilic Ring OpeningHighly susceptible to degradation by strong nucleophiles (e.g., thiols, sulfites), enabling chemical neutralization.

Operational Safety & PPE (Self-Validating System)

Every safety protocol must be a self-validating system where the failure of one component is caught by another.

  • Dermal Protection (Causality): Because isothiazoles are severe sensitizers that penetrate the stratum corneum, standard single-gloving is insufficient. Operators must double-glove using chemical-resistant Nitrile gloves[4]. Nitrile provides excellent resistance against the compound's functional groups, and the dual-layer ensures a fail-safe if the outer layer is microscopically compromised during handling.

  • Inhalation Protection (Causality): All manipulations, including waste consolidation, must occur in a certified chemical fume hood. This prevents the inhalation of aerosolized powders or volatile solvent vapors, which could otherwise bypass dermal defenses and directly enter the respiratory tract[4].

Disposal Procedures & Workflows

The disposal of 2-(1,2-Thiazol-4-yl)acetonitrile follows a strict bifurcation based on the state and concentration of the waste.

DisposalWorkflow Start Waste Generation: 2-(1,2-Thiazol-4-yl)acetonitrile Type Determine Waste State Start->Type Solid Solid / Powder Waste Type->Solid Liquid Aqueous / Solvent Solutions Type->Liquid Segregate Segregate in HDPE/Glass (Leave 10% Headspace) Solid->Segregate Neutralize Chemical Deactivation (Nucleophilic Ring Opening) Liquid->Neutralize Dilute (<1%) Liquid->Segregate Concentrated Neutralize->Segregate Label Label: Hazardous Chemical Waste (Toxic/Sensitizer) Segregate->Label Incinerate High-Temperature Incineration (Afterburner & Scrubber) Label->Incinerate

Logical workflow for the segregation, deactivation, and disposal of isothiazole waste.

Protocol A: Direct Hazardous Waste Collection (For Solids & Concentrated Liquids)

This is the primary, fail-safe method for disposing of bulk material, concentrated reaction mother liquors, and contaminated consumables.

  • Segregation: Isolate the isothiazole/nitrile waste from strong acids, oxidizers, and heavy metals to prevent unintended exothermic reactions or the theoretical release of hydrogen cyanide gas.

  • Containerization: Transfer the waste into a chemically compatible, high-density polyethylene (HDPE) or glass waste carboy. Crucial Step: Leave at least 10% headspace in the container to accommodate vapor expansion and prevent pressure-induced rupture[5].

  • Labeling: Affix a standardized label reading: "Hazardous Chemical Waste: Toxic/Sensitizer (Isothiazole/Nitrile derivative)."

  • Incineration Transfer: Submit the waste to a licensed environmental contractor for high-temperature incineration.

    • Mechanistic Causality: The facility must be equipped with an afterburner and a scrubber system. The afterburner ensures the complete thermal cleavage of the robust heterocyclic ring and nitrile bond, while the scrubber chemically neutralizes the toxic nitrogen oxides (NOx) and sulfur oxides (SOx) generated during combustion[6].

Protocol B: Chemical Deactivation (For Dilute Aqueous Solutions)

For large volumes of dilute aqueous waste (<1% concentration), chemical neutralization is employed to kinetically degrade the active isothiazole structure prior to final disposal[7].

  • Reagent Preparation: Inside a fume hood, prepare a 10% (w/v) solution of sodium bisulfite (

    
    ).
    
  • Nucleophilic Attack: Slowly add the bisulfite solution to the dilute 2-(1,2-Thiazol-4-yl)acetonitrile waste under continuous magnetic stirring.

    • Mechanistic Causality: Isothiazoles are highly susceptible to nucleophilic attack. The bisulfite acts as a strong nucleophile, cleaving the nitrogen-sulfur bond. This permanently opens the five-membered ring, completely eliminating the molecule's electrophilic toxicity and biocidal properties[3][7].

  • Kinetic Validation: Allow the reaction mixture to stir continuously for 24 hours at room temperature. This extended duration acts as a self-validating step, ensuring the kinetic completion of the ring-opening degradation.

  • pH Adjustment & Disposal: After 24 hours, test the pH and neutralize it to a range of 6–8 using dilute acetic acid or sodium bicarbonate. The deactivated solution can now be disposed of as non-hazardous aqueous waste in accordance with local municipal regulations[7].

Spill Response & Decontamination Methodology

In the event of an accidental release, immediate containment is required to prevent aerosolization and dermal exposure.

  • Evacuation & PPE: Evacuate non-essential personnel. The responder must don fresh double-nitrile gloves, a chemical-resistant apron, and safety goggles[8].

  • Containment (Solid Spills): Do not sweep powders, as this generates hazardous dust. Instead, carefully cover the powder with damp absorbent pads or use a specialized HEPA-filtered vacuum to collect the solid[8].

  • Containment (Liquid Spills): Surround the spill with an inert absorbent material (e.g., vermiculite or universal spill pads) working from the outside in to prevent spreading[8].

  • Decontamination: Once the bulk material is collected into a hazardous waste bag, wash the affected surface thoroughly with soap and water. The soap acts as a surfactant to lift residual organic material. Collect all rinsate and contaminated cleaning materials as hazardous waste[4][8].

References

  • Standard Operating Procedure - Yale Environmental Health & Safety. Yale University. Available at: [Link]

  • Chemical Waste Disposal Standard Operating Procedure. NUS Medicine. Available at:[Link]

  • Standard Operating Procedure for a Chemical Spill. MSU Engineers. Available at:[Link]

  • Bioactivation of isothiazoles: minimizing the risk of potential toxicity in drug discovery. National Institutes of Health (NIH). Available at: [Link]

  • Isothiazolinone Biocides: Chemistry, Biological, and Toxicity Profiles. PubMed Central (PMC). Available at:[Link]

Sources

Handling

Personal protective equipment for handling 2-(1,2-Thiazol-4-yl)acetonitrile

An In-Depth Guide to Personal Protective Equipment for Handling 2-(1,2-Thiazol-4-yl)acetonitrile As laboratory professionals, our primary responsibility extends beyond achieving research milestones to ensuring a culture...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to Personal Protective Equipment for Handling 2-(1,2-Thiazol-4-yl)acetonitrile

As laboratory professionals, our primary responsibility extends beyond achieving research milestones to ensuring a culture of safety. Handling novel or specialized chemical reagents requires a proactive and informed approach to personal protection. This guide provides a comprehensive safety framework for managing 2-(1,2-Thiazol-4-yl)acetonitrile, a compound whose specific toxicological data is not widely documented. In such cases, a rigorous assessment based on its constituent chemical moieties—the thiazole ring and the acetonitrile group—is paramount. This document offers essential, immediate safety protocols, operational guidance, and disposal plans tailored for researchers in drug development and chemical synthesis.

Hazard Assessment: A Tale of Two Moieties

Understanding the "why" behind PPE selection begins with a chemical hazard analysis. The structure of 2-(1,2-Thiazol-4-yl)acetonitrile presents a dual-risk profile derived from its heterocyclic thiazole core and its organic nitrile functional group.

  • The Acetonitrile Group (-CH₂CN): This is the primary driver of the compound's hazard profile. Organic nitriles, particularly those of low molecular weight, are well-documented hazards. Acetonitrile itself is a toxic and highly flammable solvent.[1][2] It can be absorbed into the body through inhalation, skin contact, and ingestion.[3] A significant danger is its metabolism in the body, which can release cyanide, leading to delayed-onset cellular respiration inhibition, convulsions, and potentially fatal consequences.[3] Furthermore, upon heating or in a fire, it can decompose to produce highly toxic fumes, including hydrogen cyanide and nitrogen oxides.[3]

  • The Thiazole Ring: Thiazole and its derivatives are common scaffolds in medicinal chemistry.[4] While many are stable, certain derivatives are known to cause skin, eye, and respiratory irritation. Some halogenated or otherwise activated thiazoles can act as skin sensitizers or even be corrosive. A PubChem entry for the related compound 2-(1,3-Thiazol-2-yl)acetonitrile explicitly lists warnings for skin irritation and harm if swallowed or in contact with skin.[5]

Given this information, we must assume 2-(1,2-Thiazol-4-yl)acetonitrile is a flammable solid or liquid that is acutely toxic, a serious eye and skin irritant, and can be readily absorbed through the skin.

Core Directive: Selecting Your Personal Protective Equipment

The selection of PPE is not a one-size-fits-all checklist; it is a dynamic process that must be adapted to the scale and nature of the operation. All handling of this compound should occur within a certified chemical fume hood to mitigate inhalation risk.

PPE Selection Framework

The following diagram outlines the decision-making process for appropriate PPE selection when handling 2-(1,2-Thiazol-4-yl)acetonitrile.

PPE_Selection_Workflow start Start: Prepare to handle 2-(1,2-Thiazol-4-yl)acetonitrile consult_sds Consult SDS of Acetonitrile & Thiazole Analogs start->consult_sds assess_task Assess Task Risk: - Scale (mg vs g) - Operation (Weighing, Reaction) - Duration consult_sds->assess_task select_ppe Select Core & Task-Specific PPE assess_task->select_ppe ppe_core Core PPE (All Tasks): - Splash Goggles - Lab Coat - Fume Hood select_ppe->ppe_core Mandatory ppe_gloves Hand Protection: - Double-gloving - Nitrile Gloves (15 mil+) - Check compatibility select_ppe->ppe_gloves Mandatory ppe_respiratory Respiratory Protection: (For spills/emergencies) - Organic Vapor Respirator select_ppe->ppe_respiratory As needed ppe_body Enhanced Body Protection: (For large scale/splash risk) - Chemical-resistant Apron select_ppe->ppe_body As needed

Caption: PPE selection workflow for handling 2-(1,2-Thiazol-4-yl)acetonitrile.

Detailed PPE Specifications
PPE CategorySpecificationRationale and Best Practices
Eye & Face Protection Chemical splash goggles (ANSI Z87.1 certified). A face shield should be worn over goggles during procedures with a high risk of splashing (e.g., transfers of large volumes, reactions under pressure).Protects against splashes and potential vapors that can cause serious eye irritation.[2][6] Goggles provide a seal around the eyes, which standard safety glasses do not.[7]
Hand Protection Chemical-resistant gloves are mandatory. Double-gloving is strongly recommended.The acetonitrile moiety poses a significant risk of skin absorption.[3] Nitrile gloves (minimum 15 mil thickness) offer good resistance to a range of chemicals, including oils and some solvents.[8][9] Always inspect gloves for tears or punctures before use and remove them using the proper technique to avoid contaminating your skin.[6]
Body Protection A flame-resistant laboratory coat is the minimum requirement. For procedures involving quantities greater than a few grams or with a significant splash potential, a chemical-resistant apron should be worn over the lab coat.Protects the skin from splashes and prevents contamination of personal clothing.[6][7] Pants and closed-toe shoes made of non-absorbent material are required at all times.[10]
Respiratory Protection Not required for standard operations within a functioning chemical fume hood. For spill cleanup or emergency situations where airborne concentrations may exceed exposure limits, an organic vapor cartridge respirator is necessary.The primary engineering control is the fume hood.[1] Respirators are for non-routine and emergency situations.[7]

Operational and Disposal Plans

Trustworthy protocols are self-validating. Following these procedural steps ensures that safety is built into the workflow, not added as an afterthought.

Step-by-Step Handling Protocol
  • Preparation: Designate a specific area within a chemical fume hood for the work. Ensure an eyewash station and safety shower are accessible and unobstructed.

  • Donning PPE: Put on your lab coat, followed by chemical splash goggles. Don the first pair of nitrile gloves, ensuring the cuffs are tucked under the sleeves of the lab coat. Don the second pair of gloves over the first.

  • Weighing and Transfer: If the compound is a solid, handle it carefully to avoid generating dust. If it is a liquid, use a syringe or cannula for transfers to minimize exposure. Perform all transfers over a spill tray within the fume hood.

  • Post-Handling: After the procedure, wipe down the work area with an appropriate decontaminating solution. Remove the outer pair of gloves and dispose of them as hazardous waste. Remove the inner gloves, followed by your goggles and lab coat.

  • Hand Washing: Always wash your hands thoroughly with soap and water after handling any chemical, even if gloves were worn.

Spill Response Plan

Immediate and correct response to a spill is critical to prevent escalation.

Spill_Response_Plan spill Spill Occurs evacuate Evacuate immediate area. Alert colleagues. spill->evacuate assess Assess Spill Size evacuate->assess small_spill Small Spill (<100 mL) assess->small_spill Manageable by lab staff large_spill Large Spill (>100 mL) assess->large_spill Beyond lab capability ppe_check Ensure appropriate PPE (incl. respirator if needed) small_spill->ppe_check call_ehs Call Emergency Services / EHS. Pull fire alarm if flammable risk. large_spill->call_ehs absorb Cover with non-combustible absorbent (sand, vermiculite). NO paper towels. ppe_check->absorb collect Collect with non-sparking tools into a sealed container. absorb->collect secure_area Secure the area. Prevent entry. call_ehs->secure_area

Caption: Decision tree for responding to a 2-(1,2-Thiazol-4-yl)acetonitrile spill.

Waste Disposal Plan

Proper disposal is a legal and ethical requirement to protect both personnel and the environment.

  • Waste Segregation: All materials contaminated with 2-(1,2-Thiazol-4-yl)acetonitrile, including gloves, absorbent pads, and disposable labware, must be treated as hazardous waste.[11]

  • Containerization: Collect waste in a clearly labeled, sealed container made of a compatible material.[1] The label must read "Hazardous Waste," list the chemical name, and indicate the hazards (e.g., "Toxic," "Flammable").[1]

  • Storage: Store the waste container in a designated satellite accumulation area within the laboratory, away from incompatible materials such as strong acids, bases, or oxidizing agents.[6][12]

  • Pickup: Follow your institution's specific procedures for requesting a hazardous waste pickup.[6] Do not pour any amount of this chemical or its solutions down the drain.[13]

By integrating this expert-driven guidance into your laboratory's standard operating procedures, you can effectively mitigate the risks associated with handling 2-(1,2-Thiazol-4-yl)acetonitrile, fostering a safer research environment for everyone.

References

  • Title: Understanding the SDS for Acetonitrile: Safe Handling Practices Source: Yufeng URL: [Link]

  • Title: Pesticide Nitrile Gloves Source: Grow Organic URL: [Link]

  • Title: SAFETY DATA SHEET - HIGH PURITY ACETONITRILE Source: Unigel URL: [Link]

  • Title: LCSS: ACETONITRILE Source: National Research Council URL: [Link]

  • Title: Design, synthesis and docking studies of novel thiazole derivatives incorporating pyridine moiety and assessment as antimicrobial agents Source: PMC (PubMed Central) URL: [Link]

  • Title: How to Choose PPE for Chemical Work Source: O-mag URL: [Link]

  • Title: A Guide to Non-Respiratory Personal Protective Equipment (PPE) for use with Chemical Agents in the Workplace Source: Health and Safety Authority URL: [Link]

  • Title: Personal Protective Equipment: Selecting the Right PPE for Pesticide Use Source: Oregon OSHA URL: [Link]

  • Title: 2-(1,3-Thiazol-2-yl)acetonitrile Source: PubChem URL: [Link]

  • Title: Acetonitrile - Hazardous Substance Fact Sheet Source: New Jersey Department of Health URL: [Link]

  • Title: Safety Data Sheet: Acetonitrile Source: Carl ROTH URL: [Link]

  • Title: Nitrile Gloves: Reliable Protection Against Chemicals and Pathogens Source: pps-gloves.com URL: [Link]

  • Title: Process for preparing thiazole derivatives Source: Google Patents URL
  • Title: Thiazole synthesis Source: Organic Chemistry Portal URL: [Link]

  • Title: A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES Source: ResearchGate URL: [Link]

  • Title: ICSC 0088 - ACETONITRILE Source: International Labour Organization URL: [Link]

  • Title: Synthesis of Thiazole - Reactions of Thiazole - Medicinal uses of Thiazole Source: Slideshare URL: [Link]

  • Title: Safety Data Sheet - 2-Acetyl Thiazole synthetic Source: Advanced Biotech URL: [Link]

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